1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-4-methylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-7-11-8-5-10(2)6-9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQABPVGVABDFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475681-62-0 | |
| Record name | 1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide
Introduction
1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [B4MPy][NTf2], is a pyridinium-based ionic liquid (IL) that has garnered significant interest within the scientific and industrial communities. Its unique combination of properties, including excellent thermal stability, low volatility, and high ionic conductivity, makes it a versatile compound for a wide range of applications.[1] These applications include its use as an electrolyte in energy storage devices like lithium-ion batteries, a green solvent for chemical reactions, and a stabilizing agent in pharmaceutical formulations.[1] This technical guide provides an in-depth analysis of the core physical properties of [B4MPy][NTf2], offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular and Chemical Identity
A clear understanding of the molecular identity of [B4MPy][NTf2] is fundamental to appreciating its physical characteristics.
-
CAS Number: While several CAS numbers appear in various commercial listings, the most frequently cited and recognized is 475681-62-0 .[1][2][3] It is crucial for researchers to verify the CAS number with their supplier to ensure the procurement of the correct chemical entity.
Below is a diagram illustrating the constituent ions of this compound.
Caption: Figure 1. Constituent Ions of [B4MPy][NTf2]
Core Physical Properties
The utility of [B4MPy][NTf2] in various applications is dictated by its distinct physical properties. This section delves into the key characteristics, presenting a consolidated view of the available data. It is important to note that minor discrepancies in reported values can arise from variations in purity and the presence of impurities such as water.
Appearance and Phase Behavior
At room temperature, this compound typically exists as a colorless to slightly yellow, clear liquid.[1][2][4][5] This liquid state at ambient temperatures is a hallmark of many ionic liquids and is a direct consequence of the disruption of crystal lattice formation by the asymmetric nature of its constituent ions.
The melting point of [B4MPy][NTf2] is reported to be 10 °C.[1][3][4][5] Its low melting point is advantageous for applications requiring a liquid medium over a broad temperature range.
Thermophysical Properties
A comprehensive study on the thermophysical properties of [B4MPy][NTf2] was conducted over a temperature range of 278.15 K to 323.15 K at ambient pressure (100 kPa).[6][7][8][9] The following table summarizes the key thermophysical data:
| Property | Value | Temperature (°C) |
| Melting Point | 10 °C | N/A |
| Density | 1.41 g/cm³ | 22 °C |
| Viscosity | 53.8 cP | 25 °C |
| Conductivity | 4.32 mS/cm | 30 °C |
| Refractive Index | 1.45 (n20D) | 20 °C |
Note: There are some discrepancies in the literature regarding density, with values ranging from 1.35 g/cm³ to 1.42 g/mL.[1][4][5][10] The value of 1.41 g/cm³ is from a detailed thermophysical study and is considered highly reliable.[10]
Thermal Stability
One of the most significant attributes of [B4MPy][NTf2] is its excellent thermal stability.[1] While specific decomposition temperatures can vary based on the analytical method and experimental conditions, ionic liquids with the bis(trifluoromethylsulfonyl)imide anion are generally known for their high thermal resilience, often stable up to temperatures well above 200 °C.[11] This property is critical for applications in high-temperature chemical synthesis and as heat transfer fluids.
Experimental Methodologies: A Glimpse into Characterization
The determination of the physical properties of ionic liquids requires precise and validated experimental techniques. The causality behind the choice of these methods is rooted in the need for accuracy and reproducibility.
Workflow for Thermophysical Property Measurement
The following diagram outlines a typical experimental workflow for the characterization of the thermophysical properties of an ionic liquid like [B4MPy][NTf2].
Caption: Figure 2. Experimental Workflow for Thermophysical Characterization
Step-by-Step Protocols
-
Sample Preparation (Self-Validating System):
-
Objective: To minimize the influence of volatile impurities, particularly water, which can significantly affect the physical properties of ionic liquids.
-
Protocol: The ionic liquid sample is dried under a high vacuum (e.g., 0.05 kPa) for an extended period (e.g., 24 hours) at a moderately elevated temperature.[7][8][9]
-
Validation: The water content is measured before and after drying using Karl Fischer titration to confirm the effectiveness of the drying process.[7][8][9]
-
-
Density Measurement:
-
Principle: A vibrating tube densimeter measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the liquid.
-
Methodology:
-
Calibrate the instrument with fluids of known density, such as ultrapure water and dry air.[7]
-
Inject the degassed ionic liquid sample into the measurement cell.
-
Allow the sample to thermally equilibrate at the desired temperature.
-
Record the oscillation period and convert it to a density value using the instrument's software, which often includes automatic viscosity corrections.[7]
-
-
-
Viscosity Measurement:
-
Principle: An Ubbelohde viscometer is a capillary-based method where the time taken for a fixed volume of liquid to flow under gravity through the capillary is measured.
-
Methodology:
-
Select a capillary of appropriate size for the expected viscosity range.
-
Introduce a precise volume of the ionic liquid into the viscometer.
-
Immerse the viscometer in a constant-temperature bath until thermal equilibrium is reached.
-
Measure the flow time of the liquid between two marked points on the capillary.
-
Calculate the kinematic viscosity from the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[7][8][9]
-
-
-
Conductivity Measurement:
-
Principle: An AC voltage is applied between two electrodes immersed in the ionic liquid, and the resulting current is measured. The conductivity is determined from the cell constant and the measured resistance.
-
Methodology:
-
Calibrate the conductivity cell with standard solutions of known conductivity (e.g., aqueous KCl solutions).[6]
-
Immerse the probe in the ionic liquid sample, ensuring no air bubbles are trapped between the electrodes.
-
Allow the sample to reach the desired temperature in a thermostated bath.
-
Record the conductivity reading.
-
-
Conclusion
This compound stands out as a promising ionic liquid with a well-defined set of physical properties that make it suitable for a multitude of advanced applications. Its low melting point, high thermal stability, and favorable transport properties (viscosity and conductivity) are particularly noteworthy. For researchers and developers, a thorough understanding of these characteristics, underpinned by robust experimental methodologies, is paramount for harnessing the full potential of this versatile compound. It is always recommended to consult the latest peer-reviewed literature and supplier documentation to obtain the most accurate and up-to-date information.
References
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Chem-Impex. 1-Butyl-4-methylpyridinium bis(trifluoromethanesulfonyl)imide. [Link]
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IoLiTec. This compound, >99%. [Link]
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Connect Chemical. 1-Butyl-4-Methylpyridinium Bis(Trifluoromethanesulfonyl)Imide. [Link]
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National Center for Biotechnology Information. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. [Link]
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ACS Publications. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. [Link]
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Universidad de Zaragoza. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. [Link]
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ACS Publications. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. [Link]
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ResearchGate. Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations. [Link]
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ResearchGate. Densities and Viscosities for Binary Mixtures of 1-Butyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquid with Molecular Solvents. [Link]
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ResearchGate. Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. [Link]
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Synthesis of 1-Butyl-4-methylpyridinium Bis(trifluoromethylsulfonyl)imide: A Comprehensive Technical Guide
Abstract
This technical guide provides a detailed and in-depth protocol for the synthesis of the ionic liquid 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [C4mpy][NTf2] or [Bumepy][TFSI]. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a comprehensive understanding of the synthetic route, including the underlying chemical principles, detailed experimental procedures, safety considerations, and analytical characterization. The synthesis is presented as a two-step process: the quaternization of 4-methylpyridine to form the 1-butyl-4-methylpyridinium cation, followed by an anion metathesis reaction to introduce the bis(trifluoromethylsulfonyl)imide anion. This guide emphasizes not only the procedural steps but also the rationale behind the experimental choices to ensure both reproducibility and a thorough understanding of the synthesis.
Introduction
Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. They possess a unique combination of properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[1] These characteristics make them highly attractive as "green" solvents and functional materials in various applications, including electrochemistry, catalysis, and separation processes.[1][2]
The pyridinium-based ionic liquid, this compound, is of particular interest due to its electrochemical stability and hydrophobicity.[1] The tunability of its physicochemical properties through modification of the cation and anion allows for its application in diverse areas such as electrolytes in batteries and supercapacitors, and as a medium for chemical reactions.[2][3]
This guide presents a robust and reproducible synthetic pathway to obtain high-purity this compound. The synthesis is logically divided into two primary stages:
-
Step 1: Quaternization of 4-methylpyridine to form the precursor salt, 1-butyl-4-methylpyridinium bromide.
-
Step 2: Anion Metathesis to exchange the bromide anion with the bis(trifluoromethylsulfonyl)imide anion.
The following sections will provide a detailed, step-by-step methodology for each stage, accompanied by explanations of the critical parameters and safety precautions.
Synthesis Pathway Overview
The overall synthesis of this compound is a two-step process. The first step involves the quaternization of 4-methylpyridine with 1-bromobutane to form the 1-butyl-4-methylpyridinium bromide intermediate. The second step is an anion exchange reaction, also known as metathesis, where the bromide anion is replaced by the bis(trifluoromethylsulfonyl)imide anion using a lithium salt of the latter.
Caption: Overall two-step synthesis pathway for the target ionic liquid.
Experimental Protocols
Step 1: Synthesis of 1-Butyl-4-methylpyridinium Bromide
The quaternization reaction involves the alkylation of the nitrogen atom in the pyridine ring of 4-methylpyridine with a butyl group from 1-bromobutane. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromobutane that is bonded to the bromine atom.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 4-Methylpyridine (≥98%) | Starting material (nucleophile) |
| 1-Bromobutane (≥99%) | Alkylating agent (electrophile) |
| Ethyl acetate (anhydrous) | Reaction solvent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss during heating |
| Magnetic stirrer/hotplate | For heating and mixing |
| Rotary evaporator | For solvent removal |
| Diethyl ether | For washing and precipitation |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpyridine (e.g., 0.1 mol, 9.31 g).
-
Solvent Addition: Add anhydrous ethyl acetate (e.g., 100 mL) to the flask. The use of an anhydrous solvent is recommended to prevent side reactions, although trace amounts of water are generally tolerated in this step.
-
Addition of Alkylating Agent: Slowly add 1-bromobutane (e.g., 0.12 mol, 16.44 g, 1.2 equivalents) to the stirring solution at room temperature. A slight excess of the alkylating agent is used to ensure complete conversion of the 4-methylpyridine.
-
Reaction: Heat the reaction mixture to reflux (approximately 77°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by the formation of a precipitate, which is the product, 1-butyl-4-methylpyridinium bromide.
-
Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a white solid. The precipitation can be further encouraged by placing the flask in an ice bath.
-
Purification of Intermediate: Collect the solid product by vacuum filtration. Wash the solid with several portions of diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting white solid under vacuum at a moderately elevated temperature (e.g., 50-60°C) to a constant weight. The expected yield is typically high, in the range of 85-95%.
Step 2: Anion Metathesis - Synthesis of this compound
The second step is an anion exchange reaction, where the bromide anion of the intermediate salt is replaced with the bis(trifluoromethylsulfonyl)imide (NTf2) anion. This is typically achieved by reacting the bromide salt with a lithium or potassium salt of the desired anion in a suitable solvent. The driving force for this reaction is often the precipitation of the inorganic halide salt (e.g., LiBr or KBr) from the reaction medium.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 1-Butyl-4-methylpyridinium bromide | Intermediate salt from Step 1 |
| Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) | Source of the NTf2 anion |
| Dichloromethane (DCM) or Acetonitrile | Reaction solvent |
| Deionized water | For washing and removal of inorganic salts |
| Separatory funnel | For liquid-liquid extraction |
| Anhydrous magnesium sulfate or sodium sulfate | Drying agent |
| Rotary evaporator | For solvent removal |
| High-vacuum line | For complete drying of the final product |
Procedure:
-
Dissolution: In a flask, dissolve the 1-butyl-4-methylpyridinium bromide (e.g., 0.08 mol) in deionized water (e.g., 100 mL). In a separate flask, dissolve an equimolar amount of lithium bis(trifluoromethylsulfonyl)imide (e.g., 0.08 mol, 22.97 g) in deionized water (e.g., 100 mL).
-
Reaction: Slowly add the LiTFSI solution to the stirring solution of 1-butyl-4-methylpyridinium bromide at room temperature. An immediate formation of a second, denser liquid phase (the ionic liquid) should be observed.
-
Stirring: Stir the resulting biphasic mixture vigorously for 12-24 hours at room temperature to ensure complete anion exchange.
-
Separation: Transfer the mixture to a separatory funnel. The lower, denser layer is the desired ionic liquid, this compound. The upper aqueous layer contains the lithium bromide byproduct. Separate the two layers.
-
Washing: Wash the ionic liquid layer with several portions of deionized water to remove any residual lithium bromide and other water-soluble impurities. The completion of washing can be tested by adding a few drops of a silver nitrate solution to the aqueous washings; the absence of a white precipitate (AgBr) indicates the complete removal of bromide ions.
-
Drying: Dissolve the washed ionic liquid in a minimal amount of a volatile organic solvent like dichloromethane. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator.
-
Final Drying: For applications requiring very low water content, the ionic liquid should be further dried under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours.[4][5]
Physicochemical Properties and Characterization
The final product, this compound, is typically a colorless to pale yellow liquid at room temperature. Its key physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C12H16F6N2O4S2 |
| Molecular Weight | 430.39 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | ~1.42 g/cm³ at 25°C |
| Refractive Index | ~1.45 at 20°C |
| Purity (typical) | >98% |
Characterization:
The structure and purity of the synthesized ionic liquid should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the butyl chain protons and the protons on the pyridinium ring. The integration of these peaks should correspond to the number of protons in the structure.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the unique carbon atoms in the cation.
-
¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups in the anion.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic vibrational bands for the C-H, C=C, and C-N bonds of the pyridinium cation and the S=O and C-F bonds of the bis(trifluoromethylsulfonyl)imide anion.
-
Karl Fischer Titration: To determine the water content of the final product, which is crucial for many electrochemical applications.[4][5]
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
1-Bromobutane: Highly flammable liquid and vapor.[2][6][7][8][9] Causes skin and serious eye irritation.[2][6] May cause respiratory irritation.[2][6] Suspected of causing cancer and may damage fertility or the unborn child.[7][8] Keep away from heat, sparks, and open flames.[2][6][8][9]
-
4-Methylpyridine: Flammable liquid and vapor.[10][11] Harmful if swallowed or inhaled.[10][11] Toxic in contact with skin.[10][11] Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[10][11]
-
Lithium Bis(trifluoromethylsulfonyl)imide (LiTFSI): Toxic if swallowed or in contact with skin.[12][13][14][15][16] Causes severe skin burns and eye damage.[12][13][14][15][16] May cause damage to organs through prolonged or repeated exposure.[12][13][14][16] It is hygroscopic and should be handled in a dry atmosphere (e.g., a glovebox) if possible.[12]
-
This compound: While ionic liquids have low vapor pressure, direct contact should be avoided. The final product should be handled with the same level of care as its constituent ions.
Conclusion
The synthesis of this compound is a well-established, two-step process that can be reliably performed in a standard chemistry laboratory. By following the detailed protocols outlined in this guide, researchers can produce high-purity ionic liquid suitable for a variety of applications. Careful attention to reaction conditions, purification procedures, and safety precautions is essential for a successful and safe synthesis. The analytical techniques described provide the necessary tools to verify the identity and purity of the final product, ensuring its suitability for downstream applications.
References
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Chem-Impex. 1-Butyl-4-methylpyridinium bis(trifluoromethanesulfonyl)imide. [Link]
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Carl ROTH. Safety Data Sheet: 1-Bromobutane. [Link]
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Loba Chemie. 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]
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3M. SAFETY DATA SHEET - 3M™ Ionic Liquid Precursor HQ-115IL. [Link]
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Fillion, J. J., & Brennecke, J. F. (2017). Viscosity of Ionic Liquid–Ionic Liquid Mixtures. Journal of Chemical & Engineering Data, 62(5), 1549–1560. [Link]
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gsrs. 1-BUTYL-4-METHYLPYRIDINIUM BROMIDE. [Link]
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ResearchGate. 19 F-NMR spectra of the examined mixtures. [Link]
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PubChem. 1-Butyl-4-methylpyridinium bromide. [Link]
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ResearchGate. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. [Link]
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ACS Publications. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. [Link]
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Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]
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Universidad de Zaragoza. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. [Link]
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Scilit. Liquid–liquid equilibria for 1-butyl-4-methylpyridinium tetrafluoroborate and inorganic salts aqueous two-phase systems. [Link]
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Chemical Communications (RSC Publishing). Anion-assisted amidinium exchange and metathesis. [Link]
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gsrs. 1-BUTYL-4-METHYLPYRIDINIUM. [Link]
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ResearchGate. Electrolyte Solvation and Ionic Association II. Acetonitrile-Lithium Salt Mixtures: Highly Dissociated Salts. [Link]
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ResearchGate. (PDF) Ionic Transport and Speciation of Lithium Salts in Glymes: Experimental and Theoretical Results for Electrolytes of Interest for Lithium–Air Batteries. [Link]
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ResearchGate. Engineering the solvent-anion interactions of LiTFSI-based dual-salt electrolytes to sustain high-performance NCM622 cathodes. [Link]
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Chemical structure of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide.
An In-depth Technical Guide to the Chemical Structure, Properties, and Applications of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide
Executive Summary
This compound, often abbreviated as [B4MPy][TFSI] or [B4MPy][NTf2], is a pyridinium-based ionic liquid (IL) that has garnered significant attention across multiple scientific disciplines. As a salt with a melting point below 100°C, it exists as a liquid under ambient conditions, a characteristic that, combined with its unique physicochemical properties, makes it a compound of considerable interest.[1][2] This guide provides a comprehensive technical overview of its chemical structure, synthesizes key physical and chemical data, outlines a standard laboratory-scale synthesis protocol, and discusses its primary applications. The inherent properties of [B4MPy][TFSI], such as high thermal stability, low volatility, a wide electrochemical window, and tunable solubility, position it as a critical component in the development of advanced energy storage systems and as a sustainable alternative to conventional volatile organic solvents.[3][4] This document is intended for researchers, chemists, and material scientists who require a deep, functional understanding of this versatile ionic liquid.
Molecular Structure and Nomenclature
The chemical identity of this compound is defined by the distinct structures of its constituent cation and anion. This ionic pairing is fundamental to its overall properties.
-
Systematic Name: this compound
-
Common Abbreviations: [B4MPy][TFSI], [B4MPy][NTf2]
-
Molecular Formula: C₁₂H₁₆F₆N₂O₄S₂[5]
The structure is composed of a 1-butyl-4-methylpyridinium cation and a bis(trifluoromethylsulfonyl)imide anion, held together by electrostatic forces.
Caption: Ionic association between the cation and anion.
The 1-Butyl-4-methylpyridinium Cation
The cation, [B4MPy]⁺, features a pyridinium core, which is an aromatic six-membered heterocycle.[6] A butyl group is attached to the nitrogen atom, and a methyl group is substituted at the 4-position (para) of the ring. The positive charge is formally located on the nitrogen atom but is delocalized across the aromatic system, contributing to the cation's stability.
Caption: Structure of the 1-Butyl-4-methylpyridinium cation.
The Bis(trifluoromethylsulfonyl)imide Anion
The anion, [TFSI]⁻ or [NTf₂]⁻, is a well-established non-coordinating anion prized for its chemical and thermal stability.[7] Its structure consists of a central nitrogen atom bonded to two trifluoromethanesulfonyl (-SO₂CF₃) groups. The negative charge is extensively delocalized across the two sulfonyl groups and the nitrogen atom, which significantly reduces its coordinating ability (nucleophilicity).[8] This delocalization is a key reason for the high stability and wide electrochemical window of TFSI-based ionic liquids.
Caption: Structure of the bis(trifluoromethylsulfonyl)imide anion.
Physicochemical Properties
The bulk properties of [B4MPy][TFSI] are a direct consequence of its ionic structure. As a research-grade chemical, its specifications are well-defined. The following table summarizes its key properties based on data from commercial suppliers and scientific literature.
| Property | Value | Source(s) |
| CAS Number | 475681-62-0 | [1][3] |
| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | [3][5] |
| Molecular Weight | 430.38 g/mol | [1][3] |
| Appearance | Colorless to slightly yellow liquid | [2][3] |
| Purity | ≥98% (HPLC) | [3] |
| Melting Point | 10 °C (50 °F) | [1][2][3][9] |
| Density | 1.42 g/mL (at 20-25 °C) | [2][3] |
| Refractive Index (n20/D) | 1.45 | [1][3] |
| Key Characteristics | Thermally stable, low volatility, hygroscopic | [1][3] |
The low melting point classifies it firmly as a room-temperature ionic liquid (RTIL). Its high density is typical for highly fluorinated compounds. A critical consideration for its application, particularly in electrochemistry, is its hygroscopic nature.[1] Absorbed water can significantly narrow the electrochemical window and affect other physical properties; therefore, rigorous drying and handling under inert atmosphere are paramount for high-performance applications.[10][11]
Synthesis and Purification Protocol
The synthesis of high-purity [B4MPy][TFSI] is typically achieved via a two-step process. This method is widely adopted because it is straightforward and allows for effective purification to remove halide impurities, which are detrimental to most electrochemical applications.
Causality Behind Experimental Choices
-
Quaternization First: The pyridinium cation is formed first by reacting the neutral pyridine precursor with an alkyl halide. This creates a stable halide salt intermediate that is easily isolated.
-
Anion Metathesis: The halide anion is then exchanged for the desired TFSI anion. This is a thermodynamically favorable process, often driven by the precipitation of the resulting inorganic halide salt (e.g., LiBr, KBr) in a selected solvent, or its preferential solubility in an aqueous phase.[12]
-
Solvent Choice: Water is often used for the metathesis step because LiTFSI and the pyridinium halide are soluble, while the final [B4MPy][TFSI] product is hydrophobic and forms a separate phase, simplifying separation.[11]
-
Rigorous Purification: Multiple washes with deionized water are essential to reduce the concentration of residual halide ions to parts-per-million (ppm) levels. The final drying step under high vacuum and elevated temperature is crucial to remove water, which is a known impurity that degrades electrochemical performance.[10]
Step-by-Step Methodology
Part A: Synthesis of 1-Butyl-4-methylpyridinium Bromide ([B4MPy][Br])
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylpyridine (1.0 eq) and a suitable solvent like acetonitrile or ethyl acetate (2-3 mL per gram of pyridine).
-
Alkylation: Add 1-bromobutane (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 24-48 hours. The reaction progress can be monitored by TLC or ¹H NMR.
-
Isolation: Cool the reaction mixture to room temperature. The product, a white solid, will often precipitate. If not, the solvent is removed under reduced pressure. The resulting solid is washed thoroughly with a non-polar solvent like diethyl ether or hexane to remove unreacted starting materials and then dried under vacuum.
Part B: Anion Metathesis with LiTFSI
-
Dissolution: Dissolve the dried [B4MPy][Br] intermediate (1.0 eq) in deionized water. In a separate vessel, dissolve lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) (1.05 eq) in deionized water.
-
Ion Exchange: Slowly add the LiTFSI solution to the [B4MPy][Br] solution with vigorous stirring. A dense, water-immiscible liquid phase ([B4MPy][TFSI]) will form immediately.
-
Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the bottom ionic liquid layer.
Part C: Purification
-
Washing: Wash the collected ionic liquid phase with small portions of deionized water (5-7 times). After each wash, check the aqueous layer for residual bromide ions using a 0.1 M silver nitrate (AgNO₃) solution. The absence of a white AgBr precipitate indicates successful removal.
-
Drying: Transfer the washed ionic liquid to a flask and dry it under high vacuum (<0.1 mbar) at 80-100°C for at least 24 hours to remove all traces of water. The final water content should be verified by Karl Fischer titration.
Caption: Workflow for the synthesis and purification of [B4MPy][TFSI].
Key Applications
The unique combination of properties makes [B4MPy][TFSI] a highly valuable material in several advanced technology sectors.
Electrolytes for Energy Storage
This is arguably the most prominent application area. Ionic liquids are considered next-generation electrolytes for devices like lithium-ion batteries and electrochemical double-layer capacitors (EDLCs), or supercapacitors.[13]
-
Expertise & Causality: Conventional battery electrolytes use organic carbonate solvents, which are volatile and flammable. [B4MPy][TFSI]'s negligible vapor pressure and high thermal stability directly address these safety concerns.[3][4] Its wide electrochemical window, reported to be nearly 4V, allows for the use of high-voltage electrode materials, which is essential for increasing the energy density of batteries and supercapacitors.[13] The TFSI anion is particularly effective as it is electrochemically stable and does not readily passivate electrode surfaces in a detrimental way.[7]
Green Chemistry and Catalysis
The classification of ionic liquids as "green solvents" stems from their extremely low volatility, which minimizes solvent loss to the atmosphere and reduces workplace exposure.[3]
-
Expertise & Causality: In organic synthesis, [B4MPy][TFSI] can serve as a recyclable reaction medium.[4] Its ability to dissolve a wide range of organic, inorganic, and organometallic compounds can lead to enhanced reaction rates and selectivities compared to traditional solvents.[3] After a reaction, the product can often be separated through extraction with a conventional solvent or by distillation, leaving the ionic liquid behind to be reused, which aligns with the principles of sustainable chemistry.
Conclusion
This compound is a quintessential example of a modern functional material. Its chemical structure, characterized by a stable aromatic cation and a highly delocalized, non-coordinating anion, directly translates into a set of valuable physicochemical properties. The combination of thermal stability, non-volatility, and a wide potential window makes it an enabling component for safer, higher-performance electrochemical devices and a cornerstone of sustainable chemical processes. A thorough understanding of its synthesis and the critical need for high purity are essential for any researcher or developer aiming to leverage its full potential.
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1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide, 1G - B5 - Lab Pro Inc. Lab Pro Inc.
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1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide CAS number and identification.
An In-depth Technical Guide to 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide
Introduction
This compound, often abbreviated as [B4MPy][NTf2] or [C4mpyr][TFSI], is a pyridinium-based room-temperature ionic liquid (IL). Ionic liquids are a class of salts that are liquid below 100°C, and they have garnered significant interest from both academia and industry due to their unique physicochemical properties.[1] These properties include negligible vapor pressure, high thermal stability, a wide electrochemical window, and the ability to dissolve a diverse range of organic and inorganic compounds.[2][3][4]
As a "design solvent," the properties of an ionic liquid can be finely tuned by modifying the structure of its cation or anion, making them highly versatile for specific applications.[4] [B4MPy][NTf2] is particularly noted for its use as a high-performance electrolyte, a green solvent alternative to volatile organic compounds (VOCs), and a medium for catalysis.[2][3][5] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing comprehensive information on its identification, characterization, handling, and applications.
Core Identification and Physicochemical Properties
The unambiguous identification of a chemical compound is the foundation of reproducible scientific research. The primary identifiers and key properties for this compound are summarized below.
Chemical Structure
The compound consists of a 1-butyl-4-methylpyridinium cation and a bis(trifluoromethylsulfonyl)imide anion.
Caption: Figure 1: Ionic components of the title compound.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 475681-62-0 | [2][6][7] |
| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | [2][6][7] |
| Molecular Weight | 430.38 g/mol | [2][6][7] |
| Appearance | Colorless to pale yellow liquid | [2][8] |
| Purity | Typically ≥ 98% (HPLC) | [2][6] |
| Melting Point | 10 °C | [2][6][9] |
| Density | 1.42 g/mL (at 20°C) | [2] |
| Refractive Index | n20/D 1.45 | [2][6] |
| InChI Key | PQABPVGVABDFHN-UHFFFAOYSA-N | [7] |
Analytical Characterization Workflow
Ensuring the identity and purity of an ionic liquid is critical before its use in any application, as impurities such as water and halide ions can dramatically alter its physicochemical properties.[4][10] A multi-step analytical approach is therefore essential.
Caption: Figure 2: A logical workflow for the comprehensive characterization of an ionic liquid.
Detailed Methodologies
-
Structural Elucidation (NMR Spectroscopy) : Nuclear Magnetic Resonance (NMR) is the cornerstone for confirming the molecular structure.
-
¹H and ¹³C NMR : These techniques are used to verify the structure of the 1-butyl-4-methylpyridinium cation, ensuring the correct placement and integration of protons and carbons on the butyl chain and pyridinium ring.
-
¹⁹F NMR : This is crucial for confirming the identity of the bis(trifluoromethylsulfonyl)imide anion, which contains six fluorine atoms.[10]
-
-
Purity Assessment (Chromatography) : High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of ionic liquids.[2][6]
-
Method : Reversed-phase or mixed-mode chromatography can be employed.[1][11] Mixed-mode columns, which have both ionic and hydrophobic retention mechanisms, are particularly effective as they can separate the cation, the anion, and any charged or uncharged impurities in a single run.[11]
-
Causality : HPLC provides a quantitative measure of purity (e.g., >98.0% area), which is vital for applications where trace impurities could interfere with electrochemical processes or catalytic cycles.
-
-
Water Content (Karl Fischer Titration) : Ionic liquids are often hygroscopic, and the presence of water can significantly affect properties like viscosity and electrochemical stability.[4][6]
-
Protocol : A sample of the ionic liquid is titrated with a Karl Fischer reagent. The endpoint is detected coulometrically or volumetrically.
-
Importance : Before thermophysical measurements or use in moisture-sensitive applications, the ionic liquid should be dried under vacuum, and the water content must be verified to be at a low ppm level.[4]
-
-
Mass Verification (Mass Spectrometry) : Mass spectrometry (MS) confirms the molecular weights of the constituent ions.
-
Technique : Electrospray Ionization (ESI-MS) is ideal for ionic liquids. In positive ion mode, it will detect the cation [C₁₀H₁₆N]⁺, and in negative ion mode, it will detect the anion [C₂F₆NO₄S₂]⁻.
-
Synthesis Overview
The synthesis of [B4MPy][NTf2] typically follows a two-step process common for many ionic liquids:
-
Quaternization : 4-Methylpyridine is reacted with a butyl halide (e.g., 1-bromobutane) to form the 1-butyl-4-methylpyridinium halide salt. This is a standard SN2 reaction where the nitrogen of the pyridine acts as the nucleophile.
-
Anion Metathesis (Ion Exchange) : The resulting halide salt is then reacted with a source of the bis(trifluoromethylsulfonyl)imide anion, such as Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂). The desired ionic liquid, [B4MPy][NTf2], which is typically immiscible with water, precipitates or forms a separate phase, while the resulting lithium halide byproduct remains in the aqueous phase. The product is then washed repeatedly with deionized water to remove residual halides and dried under high vacuum.[12]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several scientific domains.
-
Green Solvents in Synthesis : Due to its negligible volatility and high thermal stability, it serves as an environmentally benign alternative to traditional organic solvents in chemical reactions.[2][3] This reduces harmful emissions and allows for safer reaction conditions at elevated temperatures.[3]
-
Electrolytes for Energy Storage : Its high ionic conductivity and wide electrochemical stability window make it a promising electrolyte for advanced energy storage systems like lithium-ion batteries and supercapacitors.[2][5]
-
Catalysis : The ionic liquid can act as both a solvent and a catalyst or co-catalyst, facilitating reactions that are difficult to perform in conventional media.[2]
-
Biological and Pharmaceutical Applications : Pyridinium-based ionic liquids are being explored for biological activities and potential therapeutic applications.[4] Their ability to dissolve complex biomolecules makes them interesting media for enzymatic reactions and drug delivery systems.
Safety, Handling, and Storage
Proper handling and storage are paramount to maintain the integrity of the ionic liquid and ensure laboratory safety.
-
General Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14] Avoid breathing vapors or mist. Wash hands thoroughly after handling.[13]
-
Hazards : This compound may cause skin and serious eye irritation.[15]
-
Storage : Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[8] It is hygroscopic and will absorb atmospheric water.[6] Keep away from strong oxidizing agents.[8]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Butyl-4-methylpyridinium Bis(trifluoromethylsulfonyl)imide ([B4MPy][NTf2])
Introduction
Ionic liquids (ILs) have emerged as a significant class of materials with a diverse range of applications, owing to their unique physicochemical properties such as negligible vapor pressure, wide liquid-state range, and high thermal stability.[1][2] Among these, 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, abbreviated as [B4MPy][NTf2], has garnered considerable interest. This pyridinium-based IL, with its bulky organic cation and the robust bis(trifluoromethylsulfonyl)imide anion, is a promising candidate for applications in electrochemistry, catalysis, and as a solvent for various chemical processes.[2][3] A critical parameter for its practical implementation, particularly in applications involving elevated temperatures, is its thermal stability.
This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of [B4MPy][NTf2]. We will delve into the experimental determination of its decomposition temperature using thermogravimetric analysis (TGA), discuss the underlying chemical principles governing its thermal degradation, and present a detailed, field-proven protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal behavior of this important ionic liquid.
Understanding Thermal Stability: The Role of Cation and Anion
The thermal stability of an ionic liquid is intrinsically linked to the chemical nature of its constituent cation and anion. In the case of [B4MPy][NTf2], the 1-butyl-4-methylpyridinium cation and the bis(trifluoromethylsulfonyl)imide anion each contribute to the overall thermal robustness of the compound.
The pyridinium cation, an aromatic heterocyclic amine, offers a degree of thermal stability due to the resonance stabilization of the aromatic ring. The presence of alkyl substituents, such as the butyl and methyl groups in [B4MPy]+, can influence this stability.
The bis(trifluoromethylsulfonyl)imide ([NTf2]−) anion is renowned for imparting high thermal and electrochemical stability to ionic liquids.[4][5] This is attributed to the delocalization of the negative charge across the two trifluoromethylsulfonyl groups, which reduces its nucleophilicity and basicity, thereby minimizing its reactivity towards the cation at elevated temperatures.
Experimental Determination of Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is the primary technique for evaluating the thermal stability of ionic liquids.[1][6] This method involves monitoring the mass of a sample as a function of temperature or time in a controlled atmosphere. The temperature at which significant mass loss occurs is defined as the decomposition temperature.
Key Parameters in TGA Analysis
Several key parameters are derived from a TGA curve to characterize the thermal stability of an ionic liquid:
-
Onset Temperature (Tonset): The temperature at which the initial decomposition of the sample is observed. It is often determined as the intersection of the baseline tangent and the tangent of the mass loss curve.[1]
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, corresponding to the peak of the derivative thermogravimetric (DTG) curve.[1]
Experimental Protocol for TGA of [B4MPy][NTf2]
The following protocol outlines a robust and reproducible method for determining the thermal stability of [B4MPy][NTf2] using TGA. This protocol is based on established methodologies for ionic liquid analysis.[7][8]
Instrumentation:
-
A calibrated thermogravimetric analyzer (e.g., PerkinElmer Pyris 1 TGA, Mettler-Toledo TGA/DSC) is required.
Sample Preparation:
-
Ensure the [B4MPy][NTf2] sample is of high purity and has been thoroughly dried under vacuum to remove any residual water or volatile solvents, as these can interfere with the TGA measurement.
-
Accurately weigh a 5-10 mg sample of the dried ionic liquid into a clean, inert TGA pan (e.g., alumina or platinum).
TGA Parameters:
-
Atmosphere: Purge the TGA furnace with a high-purity inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate. A heating rate of 10 °C/min is a standard and recommended practice for comparative studies of ionic liquids.[6]
-
-
Data Acquisition: Record the sample mass as a function of temperature.
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (d(mass loss)/dT) to obtain the DTG curve.
-
Determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) from the TGA and DTG curves, respectively.
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition rather than oxidation.
-
Heating Rate: A controlled and consistent heating rate of 10 °C/min allows for reproducible results and facilitates comparison with literature data. Faster heating rates can lead to an overestimation of the decomposition temperature.
-
Sample Size: A small sample size (5-10 mg) helps to ensure uniform heating throughout the sample and minimizes temperature gradients.
Thermal Decomposition of [B4MPy][NTf2]: Data and Discussion
Published studies on the thermophysical properties of [B4MPy][NTf2] provide valuable data on its thermal stability. The decomposition temperature is a key indicator of its operational limits in high-temperature applications.
Quantitative Data Summary
The following table summarizes the reported decomposition temperatures for [B4MPy][NTf2] from various sources. It is important to note that slight variations in experimental conditions (e.g., heating rate, purity of the sample) can lead to minor differences in the reported values.
| Cation | Anion | Tonset (°C) | Tpeak (°C) | Heating Rate (°C/min) | Atmosphere | Reference |
| 1-Butyl-4-methylpyridinium | Bis(trifluoromethylsulfonyl)imide | ~400 | - | 10 | N/A | [2] |
| 1-Butyl-4-methylpyridinium | Bis(trifluoromethylsulfonyl)imide | - | ~450 | 20 | N/A | [9] |
Note: The exact values can vary slightly between different studies due to variations in experimental setups and data analysis methods.
Decomposition Mechanism
The high thermal stability of [B4MPy][NTf2] is primarily attributed to the robust nature of the [NTf2] anion. The decomposition of ionic liquids containing the [NTf2] anion is generally understood to proceed through the degradation of the cation, as the anion itself is highly stable.[4][5] The decomposition pathway of the 1-butyl-4-methylpyridinium cation likely involves the cleavage of the butyl or methyl groups from the pyridinium ring.
The [NTf2] anion, while highly stable, can decompose under extreme conditions, potentially leading to the formation of volatile fluorine-containing compounds. However, this typically occurs at temperatures significantly higher than the decomposition onset of the cation.
Visualizing the Process
To better understand the components and the experimental workflow, the following diagrams are provided.
Chemical Structure of [B4MPy][NTf2]
Caption: Chemical structure of the ionic liquid [B4MPy][NTf2].
Experimental Workflow for TGA
Caption: Step-by-step workflow for TGA analysis of [B4MPy][NTf2].
Conclusion
The ionic liquid this compound exhibits high thermal stability, with a decomposition onset temperature typically around 400 °C. This makes it a suitable candidate for a wide range of applications where thermal robustness is a prerequisite. The primary method for determining its thermal stability is thermogravimetric analysis, and a standardized protocol is essential for obtaining reliable and comparable data. The exceptional stability of [B4MPy][NTf2] is largely imparted by the [NTf2] anion, which resists degradation until high temperatures are reached. A thorough understanding of the thermal behavior of this ionic liquid is critical for its safe and effective implementation in scientific research and industrial processes.
References
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Unveiling the Solvent Affinity of a Versatile Ionic Liquid: A Technical Guide to the Solubility of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide
Introduction: The Promise of [C4mpyr][NTf2] in Advanced Applications
In the ever-evolving landscape of chemical research and development, ionic liquids (ILs) have emerged as a class of solvents with unparalleled potential. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, position them as enabling technologies in fields ranging from catalysis and synthesis to energy storage and drug delivery. Among these, 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [C4mpyr][NTf2] or [Bmmim][NTf2], has garnered significant attention. This pyridinium-based IL, with its bulky, asymmetric cation and the non-coordinating bis(trifluoromethylsulfonyl)imide anion, exhibits a compelling profile of hydrophobicity and thermal robustness.[1] Its utility as a "green solvent" and an electrolyte in energy storage systems is well-documented.[2]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the solubility characteristics of [C4mpyr][NTf2] in common solvents. A thorough grasp of its solubility is paramount for its effective application, enabling rational solvent selection, process design, and the optimization of reaction and separation systems. This guide will delve into the experimental methodologies for solubility determination, present available quantitative data, and explore the underlying thermodynamic principles that govern the miscibility of this versatile ionic liquid.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of [C4mpyr][NTf2] is essential before exploring its interactions with other solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | [3] |
| Molecular Weight | 430.39 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | ~1.45 g/cm³ (at 25°C) | [4] |
| Melting Point | -34°C (approximate) | [4] |
| Thermal Stability | High, decomposes before boiling | [4][5] |
These properties underscore the robust nature of [C4mpyr][NTf2], making it suitable for applications across a wide temperature range.
Experimental Determination of Solubility: Methodologies and Protocols
The accurate determination of ionic liquid solubility is a critical experimental undertaking. Several well-established methods are employed, each with its own set of advantages and considerations. The choice of method often depends on whether the system exhibits complete miscibility, partial miscibility (forming a liquid-liquid equilibrium), or the dissolution of a solid IL in a liquid solvent.
The Cloud Point Method: A Visual Approach to Liquid-Liquid Equilibria
For systems exhibiting partial miscibility, the cloud point method is a widely used and relatively straightforward technique to determine the binodal curve (solubility curve) as a function of temperature.
Principle: A mixture of the ionic liquid and the solvent of a known composition is heated until a single homogeneous phase is observed. The solution is then cooled at a controlled rate. The temperature at which the solution becomes turbid or "cloudy," indicating the formation of a second phase, is recorded as the cloud point. By repeating this process for various compositions, the entire liquid-liquid equilibrium phase diagram can be constructed.
Detailed Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of mixtures of [C4mpyr][NTf2] and the desired solvent with accurately known compositions by mass. This is typically done in sealed glass ampoules or vials to prevent compositional changes due to evaporation.
-
Apparatus: A temperature-controlled bath with a viewing window is required. A magnetic stirrer is used to ensure homogeneity of the mixture. A calibrated thermometer or temperature probe is essential for accurate temperature measurement.
-
Heating and Homogenization: Place the sealed sample in the temperature-controlled bath and begin stirring. Gradually heat the sample until a single, clear, and homogeneous phase is observed.
-
Controlled Cooling and Observation: Slowly cool the solution at a constant rate (e.g., 0.5-1 °C/min). Continuously observe the sample for the first sign of turbidity. The temperature at which this occurs is the cloud point.
-
Data Collection: Record the cloud point temperature for each composition.
-
Phase Diagram Construction: Plot the cloud point temperatures against the corresponding compositions (mole fraction or weight fraction) to generate the binodal curve.
Caption: Workflow for determining solubility via the cloud point method.
Other Experimental Techniques
While the cloud point method is prevalent for LLE, other techniques are also employed:
-
Isothermal Shake-Flask Method: This classic method involves equilibrating a heterogeneous mixture of the IL and solvent at a constant temperature, followed by separation of the phases and compositional analysis (e.g., by chromatography or spectroscopy).
-
Inverse Gas Chromatography (IGC): This technique is particularly useful for determining the activity coefficients at infinite dilution, which can be related to solubility parameters.[6]
-
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These analytical techniques can be used to determine the composition of saturated solutions.
Solubility of [C4mpyr][NTf2] in Common Solvents: A Quantitative Overview
The solubility of an ionic liquid is a complex interplay of factors including the nature of its cation and anion, and the properties of the solvent such as polarity, hydrogen bonding capability, and size.
Water
This compound is generally considered to be a hydrophobic ionic liquid.[1] This is primarily due to the bulky, non-coordinating bis(trifluoromethylsulfonyl)imide anion. However, "hydrophobic" in the context of ionic liquids does not necessarily imply complete immiscibility with water. Studies have shown that while the solubility of [C4mpyr][NTf2] in water is low, water has a non-negligible solubility in the ionic liquid phase.[5] The presence of water can significantly impact the physicochemical properties of the ionic liquid, a factor that must be considered in practical applications.[5]
Aromatic Hydrocarbons: Toluene and Heptane
The separation of aromatic from aliphatic hydrocarbons is a critical industrial process, and ionic liquids are promising solvents for this application. The liquid-liquid equilibrium (LLE) of the ternary system {heptane + toluene + [C4mpyr][NTf2]} has been investigated. The results indicate that [C4mpyr][NTf2] exhibits good selectivity for toluene over heptane, making it a potential solvent for extractive separations.[7]
The following table summarizes the liquid-liquid equilibrium data for the ternary system {heptane (1) + toluene (2) + [C4mpyr][NTf2] (3)} at 313.2 K and atmospheric pressure. The data is presented as mole fractions (x) in the heptane-rich (raffinate) and IL-rich (extract) phases.
| Raffinate Phase (Mole Fraction, x) | Extract Phase (Mole Fraction, x) |
| x₁ (Heptane) | x₂ (Toluene) |
| 0.985 | 0.015 |
| 0.887 | 0.113 |
| 0.789 | 0.211 |
| 0.691 | 0.309 |
| 0.593 | 0.407 |
| 0.495 | 0.505 |
Data adapted from the study on the liquid-liquid extraction of toluene from heptane using binary mixtures of ionic liquids.[7]
Other Common Solvents
Theoretical Framework: Understanding the Driving Forces of Solubility
The solubility behavior of ionic liquids can be rationalized and even predicted using computational thermodynamic models. These models provide valuable insights into the molecular interactions that govern miscibility.
COSMO-RS: A Powerful Predictive Tool
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based model that has proven to be particularly effective in predicting the thermodynamic properties of ionic liquid systems, including solubility.[8][9]
Principle: COSMO-RS calculates the chemical potential of a solute in a solvent based on the interaction energies of the molecular surfaces. The model considers three main types of interactions:
-
Misfit or Electrostatic Interactions: Arising from the mismatch in polarity between the solute and solvent molecules.
-
Hydrogen Bonding Interactions: A crucial factor in systems containing hydrogen bond donors and acceptors.
-
Van der Waals Interactions: Weaker, non-specific attractive forces.
By quantifying these interactions, COSMO-RS can predict the activity coefficient of the ionic liquid in a given solvent, which is directly related to its solubility. For pyridinium-based ionic liquids, COSMO-RS has been successfully used to analyze their polarity and interactions with solvents like water.[10]
Caption: A simplified workflow of COSMO-RS for solubility prediction.
The predictive power of COSMO-RS allows for the in-silico screening of a vast number of solvent-IL combinations, accelerating the discovery of optimal systems for specific applications and reducing the need for extensive experimental work.
Conclusion and Future Outlook
This compound stands out as a promising ionic liquid with a favorable combination of thermal stability and selective solvency. This guide has provided a comprehensive overview of its solubility characteristics, encompassing experimental methodologies for its determination, available quantitative data for key solvent systems, and the theoretical underpinnings of its solution behavior.
While existing data provides a solid foundation, further systematic experimental studies are warranted to expand the quantitative solubility database of [C4mpyr][NTf2] in a broader range of common industrial and pharmaceutical solvents. Such data, in conjunction with the continued refinement of predictive models like COSMO-RS, will undoubtedly unlock the full potential of this versatile ionic liquid in a multitude of advanced applications. The synergy between experimental investigation and computational prediction will be the cornerstone of future progress in the rational design and implementation of ionic liquid-based technologies.
References
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Separation of Toluene and Heptane by Liquid–Liquid Extraction Using Binary Mixtures of the Ionic Liquids this compound and 1-Ethyl-3-methylimidazolium Ethylsulfate. (2025). ResearchGate. [Link]
-
The Solubility Parameters of Ionic Liquids. (n.d.). PMC. [Link]
-
Predictions of flavonoid solubility in ionic liquids by COSMO- RS: experimental verification, structural elucidation. (2017). CORE. [Link]
-
Mutual Solubilities of Water and the [Cnmim][Tf2N] Hydrophobic Ionic Liquids. (2008). ACS Publications. [Link]
-
1-Butyl-4-Methylpyridinium Bis(Trifluoromethanesulfonyl)Imide. (n.d.). Connect Chemical. [Link]
-
Interactions of Pyridinium, Pyrrolidinium or Piperidinium based Ionic liquids with Water: Measurements and COSMO-RS modelling. (2016). ResearchGate. [Link]
-
Vapor–Liquid Equilibria of n -Heptane + Toluene +1-Ethyl-4-methylpyridinium Bis(trifluoromethylsulfonyl)imide Ionic Liquid. (2025). ResearchGate. [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. (n.d.). PMC. [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. (2024). ACS Publications. [Link]
-
(PDF) Mutual Solubility of Hydrophobic Ionic Liquids and Water in Liquid-Liquid Two-phase Systems for Analytical Chemistry. (2025). ResearchGate. [Link]
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Cloud Point vs. Traditional Titration Methods to Determine Solubility. (2009). Ink World. [Link]
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(a) Detection of clear and cloud points, (b) Solubility curve and MSZ limit. (n.d.). ResearchGate. [Link]
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Determining the Solubility, Cloud Point, Swelling and Crystallization Properties of Materials in Supercritical Carbon Dioxide. (n.d.). Supercriticalfluid.com. [Link]
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A Senior Application Scientist's Guide to Pyridinium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing the Pyridinium Ionic Liquid
Ionic liquids (ILs) are a fascinating class of compounds composed entirely of ions that exist in a liquid state below 100°C.[1] Their negligible vapor pressure, high thermal stability, and remarkable ability to dissolve a wide range of substances make them powerful alternatives to traditional volatile organic solvents.[2][3] Among the diverse families of ILs, pyridinium-based structures hold a special place due to their unique electrochemical properties, thermal stability, and the versatility of the pyridine ring for functionalization.[4][5]
This guide provides a foundational understanding of pyridinium ILs, focusing on the core principles of their synthesis, the causal relationships behind their properties, and their practical application, particularly for those new to the field.
The core of a pyridinium IL is the pyridinium cation, an aromatic heterocyclic organic cation. This is paired with an anion, which can be a simple halide (like bromide, Br⁻) or a more complex organic or inorganic species (like tetrafluoroborate, BF₄⁻, or bis(trifluoromethylsulfonyl)imide, NTf₂⁻). The true power of ILs lies in their "designer" nature; by strategically modifying the cation and selecting the anion, a researcher can fine-tune the resulting IL's properties for a specific task.[6][7]
Caption: General molecular structure of a pyridinium-based ionic liquid.
Synthesis Strategies: From Reagents to Refined Product
The synthesis of pyridinium ILs typically follows a two-step pathway: N-alkylation (quaternization) to form the desired cation, followed by anion exchange (metathesis) if an anion other than a halide is desired.[8][9]
Step 1: N-Alkylation (Quaternization)
This foundational step involves the reaction of pyridine (or a substituted pyridine) with an alkylating agent, most commonly a haloalkane (e.g., 1-bromobutane, chloroethane). This is a classic S N 2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the haloalkane.
Causality Behind Experimental Choices:
-
Choice of Alkyl Halide: The length and branching of the alkyl chain (the 'R' group) is a primary tool for tuning the IL's physical properties.
-
Longer Chains (e.g., C6, C8): Increase van der Waals interactions between cations. This restricts ionic mobility, leading to higher viscosity and often a lower melting point. It also significantly increases the hydrophobicity of the IL.[5]
-
Shorter Chains (e.g., C2, C4): Result in lower viscosity and higher hydrophilicity.
-
-
Reaction Method: While conventional heating is effective, microwave-assisted synthesis has emerged as a more efficient and greener alternative, often requiring no solvent, proceeding faster, and yielding higher purity products.[8]
Step 2: Anion Exchange (Metathesis)
The initial quaternization reaction yields a pyridinium halide salt. To create ILs with different properties, the halide anion is exchanged for another in a process called metathesis.[9][10] This is typically achieved by reacting the pyridinium halide with a metal salt of the desired anion (e.g., NaBF₄, LiNTf₂).
Causality Behind Experimental Choices:
-
Driving the Reaction: The reaction is often driven by precipitation. For instance, when reacting a pyridinium bromide in a solvent where AgBF₄ is soluble but the byproduct AgBr is not, the precipitation of AgBr drives the equilibrium towards the formation of the desired pyridinium tetrafluoroborate. For hydrophobic ILs, the reaction can be performed in water; the resulting IL forms a separate phase, allowing for easy separation.[10]
-
Choice of Anion: The anion has a profound impact on the IL's key properties:
-
Halides (Cl⁻, Br⁻): Generally lead to higher melting points and are often hydrophilic.
-
Tetrafluoroborate (BF₄⁻), Hexafluorophosphate (PF₆⁻): Increase thermal stability and hydrophobicity compared to halides.
-
Bis(trifluoromethylsulfonyl)imide (NTf₂⁻): Imparts strong hydrophobicity, low viscosity, and high thermal and electrochemical stability.
-
Caption: A typical two-step synthesis workflow for pyridinium ionic liquids.
Physicochemical Properties & Characterization
The utility of a pyridinium IL is defined by its physical and chemical properties. Understanding these properties is crucial for designing successful experiments. The interplay between the cation's alkyl chain length and the nature of the anion dictates the final characteristics.[5][6][11]
Key Properties and Their Determinants:
| Property | Effect of Increasing Cation Alkyl Chain Length | Influence of Anion (General Trend) |
| Melting Point | Generally decreases (disrupts crystal packing) | Halides > BF₄⁻ > NTf₂⁻ |
| Viscosity | Increases (stronger van der Waals forces) | Halides > BF₄⁻ > NTf₂⁻ |
| Density | Generally decreases | Halides < BF₄⁻ < NTf₂⁻ |
| Thermal Stability | Minor influence | NTf₂⁻ > PF₆⁻ > BF₄⁻ > Halides |
| Hydrophobicity | Increases significantly | NTf₂⁻ > PF₆⁻ > BF₄⁻ > Halides |
| Ionic Conductivity | Decreases (lower ion mobility) | NTf₂⁻ ≈ BF₄⁻ > Halides |
This table provides general trends; specific values can vary based on the exact combination of ions.
Essential Characterization Techniques:
A newly synthesized IL must be rigorously characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the covalent structure of the pyridinium cation.[12] The disappearance of the pyridine signals and the appearance of new signals corresponding to the N-alkyl group and the shifted aromatic protons confirm successful quaternization.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the IL.[5][13] It measures the mass of a sample as a function of temperature, revealing the onset temperature of decomposition, which is a critical parameter for high-temperature applications.[14]
-
Differential Scanning Calorimetry (DSC): DSC is used to identify thermal transitions, such as the glass transition temperature (Tg) and melting point (Tm).[5][14][15] This data is crucial for determining the temperature range in which the compound exists as a liquid.
Field-Proven Applications
The tunable properties of pyridinium ILs make them suitable for a diverse range of scientific and industrial applications.[16]
-
Electrochemistry: Due to their high ionic conductivity, wide electrochemical stability window, and thermal stability, pyridinium ILs are excellent candidates for electrolytes in batteries, supercapacitors, and dye-sensitized solar cells.[5][8]
-
Catalysis: Their ability to dissolve a wide array of organic, inorganic, and organometallic compounds makes them versatile solvents for catalytic reactions.[5] They can enhance reaction rates and selectivity, and their non-volatile nature simplifies product separation and catalyst recycling.[5]
-
Drug Development & Delivery: The unique solvation properties of pyridinium ILs are being exploited to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][5] By creating an ionic liquid form of a drug (API-IL), properties like solubility and stability can be dramatically improved.[5] Furthermore, their interactions with enzymes can be harnessed, for example, to stabilize lipase conformations for biocatalytic processes.[4][17]
Experimental Protocol: Synthesis of 1-Butyl-3-methylpyridinium Bromide
This protocol describes a reliable, self-validating method for synthesizing a common pyridinium halide IL.
Materials:
-
3-Methylpyridine (≥99%)
-
1-Bromobutane (≥99%)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 3-methylpyridine (e.g., 0.1 mol) and 1-bromobutane (e.g., 0.12 mol, a slight excess). Rationale: A slight excess of the volatile alkyl halide ensures the complete conversion of the pyridine.
-
Quaternization Reaction: Place the flask in a heating mantle on a magnetic stirrer. Attach the reflux condenser. Heat the mixture to 70-80°C with vigorous stirring for 24-48 hours under an inert atmosphere (e.g., nitrogen). Self-Validation: The reaction progress can be monitored by TLC or by observing the formation of a viscous, often colored, second phase (the IL).
-
Initial Purification (Removal of Unreacted Reagents): After cooling to room temperature, add 100 mL of anhydrous diethyl ether to the flask and stir vigorously for 30 minutes. The IL will precipitate or form a dense lower layer, while the unreacted starting materials will dissolve in the ether. Rationale: Diethyl ether is an excellent solvent for the non-polar starting materials but a poor solvent for the highly polar ionic liquid product.
-
Isolation: Carefully decant the top ether layer. Repeat the washing step two more times with fresh diethyl ether to ensure complete removal of impurities.
-
Drying: Place the flask containing the washed IL on a rotary evaporator connected to a high-vacuum line. Heat gently (40-50°C) for several hours to remove any residual solvent and traces of unreacted 1-bromobutane. The product is considered dry when it reaches a constant weight.
-
Final Characterization:
-
¹H NMR (DMSO-d₆): Verify the structure. Expect to see a triplet corresponding to the terminal CH₃ of the butyl chain, multiplets for the CH₂ groups, and characteristic downfield shifts of the pyridinium ring protons compared to the starting 3-methylpyridine.
-
Purity: The purity should be high (>99%), as confirmed by the absence of starting material signals in the NMR spectrum.
-
Safety, Handling, and Environmental Considerations
While often touted as "green solvents" due to their low volatility, ionic liquids are not inherently benign.[18]
-
Handling: Always handle ILs in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves (e.g., nitrile).[19][20] Avoid contact with skin and eyes.[19][20]
-
Toxicity: The toxicity of pyridinium ILs is a subject of ongoing research and depends heavily on the specific cation and anion.[21] Toxicity often increases with the length of the cation's alkyl chain.[21] Many have been shown to be toxic to aquatic organisms and may inhibit the activity of key enzymes.[18][22]
-
Environmental Impact: Their solubility in water means that spills can lead to aquatic pollution.[22] Furthermore, their high stability can translate to persistence in the environment.[22] Some newer, nature-inspired pyridinium structures are being designed for higher biodegradability to mitigate this issue.[23] Always dispose of ionic liquid waste according to local, state, and federal regulations, typically as hazardous chemical waste.
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Key chemical and physical characteristics of [B4MPy][NTf2] ionic liquid.
An In-depth Technical Guide to the Physicochemical Characteristics of 1-Butyl-4-methylpyridinium Bis(trifluoromethylsulfonyl)imide ([B4MPy][NTf2])
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical characteristics of the ionic liquid this compound, commonly abbreviated as [B4MPy][NTf2]. As a member of the pyridinium-based ionic liquid family, [B4MPy][NTf2] is distinguished by its unique combination of high thermal stability, a wide electrochemical window, and tunable physicochemical properties, making it a subject of significant interest in fields ranging from electrochemistry to organic synthesis and drug development.[1] This document synthesizes experimental data from authoritative sources to detail its density, viscosity, thermal profile, and electrochemical stability. Furthermore, it provides field-proven, step-by-step protocols for the accurate characterization of these properties, complete with the scientific rationale behind methodological choices. This guide is intended for researchers, scientists, and professionals who require a deep, practical understanding of [B4MPy][NTf2] for advanced applications.
Introduction: The Pyridinium Advantage
Ionic liquids (ILs) are a class of molten salts with melting points below 100 °C, composed entirely of ions.[2] Their negligible vapor pressure, high thermal stability, and wide electrochemical windows have positioned them as "designer solvents" and versatile electrolytes, representing a greener alternative to volatile organic compounds (VOCs).[3][4]
Unveiling [B4MPy][NTf2]
This compound is an ionic liquid featuring a pyridinium-based organic cation and a weakly coordinating imide-based anion.
-
Chemical Name: this compound
-
Common Acronyms: [B4MPy][NTf2], [C4mpy][NTf2]
-
CAS Number: 799277-50-6
-
Molecular Formula: C₁₂H₁₈N⁺ · C₂F₆NO₄S₂⁻
-
Molecular Weight: 447.4 g/mol
The structure consists of a pyridinium ring substituted with a butyl group at the nitrogen atom and a methyl group at the 4-position of the ring. This cation is paired with the bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) anion, which is renowned for conferring hydrophobicity and high thermal and electrochemical stability to the resulting ionic liquid.[5][6]
The Significance of the Cation-Anion Pairing
The properties of an ionic liquid are not merely the sum of its parts; they arise from the complex interplay between the cation and anion. In [B4MPy][NTf2]:
-
The [B4MPy]⁺ Cation: The pyridinium core provides a unique electronic environment. The length of the butyl chain and the position of the methyl group influence packing efficiency, which in turn affects properties like viscosity and density. Pyridinium-based ILs have shown particular promise in biological and therapeutic applications.[7]
-
The [NTf2]⁻ Anion: This anion is one of the most widely used in IL synthesis. Its delocalized negative charge and bulky size lead to weak coordination with the cation. This characteristic is directly responsible for the low melting point, high thermal stability, and exceptionally wide electrochemical window of many ILs, including [B4MPy][NTf2].[6][8]
This specific combination yields an ionic liquid that is thermally robust, electrochemically stable, and capable of dissolving a wide range of organic and inorganic compounds, making it an excellent medium for synthesis and electrochemical applications.[1][4]
Core Physicochemical Properties
The utility of [B4MPy][NTf2] is defined by its quantitative physical and chemical characteristics. The following table summarizes key properties gathered from peer-reviewed literature.
| Property | Value | Temperature (°C) | Source |
| Density | ~1.45 g/cm³ | 25 | [9] |
| Viscosity | ~72 mPa·s | 25 | [10] |
| Melting Point | ~-34 °C | N/A | [9] |
| Thermal Decomposition (T_onset) | > 400 °C | N/A | [10] |
| Electrochemical Window | ~5.0 - 5.5 V | 25 | [6][11] |
Density
The density of [B4MPy][NTf2] is a fundamental property required for process design and fluid dynamics calculations. Like most liquids, its density decreases linearly with increasing temperature.[12] Experimental data indicates a density of approximately 1.45 g/cm³ at 25 °C.[9] This relatively high density compared to conventional solvents is typical for ILs containing fluorinated anions.
Viscosity
Viscosity is a critical parameter that influences mass transfer, mixing efficiency, and ionic conductivity.[13] [B4MPy][NTf2] has a moderate viscosity for an ionic liquid, reported to be around 72 mPa·s at 25 °C.[10] This value is significantly higher than that of common molecular solvents like water (1 mPa·s) or acetone (0.3 mPa·s). The viscosity of ionic liquids is highly sensitive to temperature, decreasing exponentially as temperature rises, which can be leveraged to improve reaction and transport rates.[14]
Thermal Stability Profile
A key advantage of [B4MPy][NTf2] is its exceptional thermal stability, primarily imparted by the [NTf2]⁻ anion.[5] Thermogravimetric Analysis (TGA) is used to determine the onset temperature of decomposition (T_onset), which for [B4MPy][NTf2] is consistently reported above 400 °C.[10] This allows its use in high-temperature applications where conventional solvents would vaporize or decompose. It is crucial to note that long-term thermal stability may be lower than the T_onset value determined by dynamic TGA scans.[15]
Electrochemical Stability
The electrochemical window (EW) is the potential range over which the ionic liquid remains electrochemically inert, without undergoing oxidation or reduction.[16] The wide EW of [B4MPy][NTf2], typically between 5.0 and 5.5 V, is a direct result of the stability of its constituent ions.[6][11] The cathodic (reductive) limit is set by the reduction of the [B4MPy]⁺ cation, while the anodic (oxidative) limit is determined by the oxidation of the [NTf2]⁻ anion.[6] This wide window makes it an ideal electrolyte for advanced energy storage devices like batteries and supercapacitors.[1]
Experimental Characterization: Methodologies and Rationale
The trustworthiness of any data relies on robust and validated experimental protocols. The following sections detail the methodologies for characterizing the core properties of [B4MPy][NTf2].
Foundational Requirement: Purity and Water Content
Causality: Ionic liquids, particularly those containing hygroscopic anions, can readily absorb atmospheric moisture. The presence of water, even at parts-per-million levels, can significantly alter key properties such as viscosity, density, and especially the electrochemical window.[13][17] Therefore, drying the IL and quantifying its water content is a non-negotiable first step for obtaining accurate and reproducible data.
Protocol: Karl Fischer Titration
-
Sample Preparation: Dry the [B4MPy][NTf2] sample under high vacuum (e.g., < 1 kPa) for at least 24 hours at a moderate temperature (e.g., 70-80 °C) to remove volatile impurities and water.[10][13]
-
Titration: Inject a precisely weighed aliquot of the dried IL into the titration cell of a coulometric Karl Fischer titrator.
-
Analysis: The instrument measures the amount of iodine required to react with the water present, providing a quantitative water content value (typically in ppm or wt%).
-
Validation: For high-purity applications, the water content should be confirmed to be below a specified threshold (e.g., < 100 ppm).
Protocol: Determining Density
Causality: A vibrating tube densitometer offers high precision and requires a small sample volume. The principle relies on the fact that the resonant frequency of an oscillating U-shaped tube is directly related to the mass (and therefore density) of the fluid it contains.
Protocol: Vibrating Tube Densitometer
-
Calibration: Calibrate the instrument at the desired measurement temperatures using two standards of known density, typically dry air and ultrapure water.[18]
-
Temperature Equilibration: Set the instrument to the starting temperature (e.g., 298.15 K) and allow it to stabilize.
-
Sample Injection: Inject the dried [B4MPy][NTf2] sample into the measurement cell, ensuring no air bubbles are present.
-
Measurement: Allow the sample to reach thermal equilibrium with the cell. Record the stable density reading.
-
Temperature Ramp: Increment the temperature to the next setpoint and repeat the measurement, allowing for equilibration at each step.
-
Data Analysis: Plot density as a function of temperature. The data can typically be fitted to a linear equation for interpolation.[19]
Protocol: Measuring Viscosity
Causality: A rotational rheometer provides precise control over shear rate and temperature, allowing for a thorough characterization of the fluid's flow behavior. For Newtonian fluids like many ionic liquids, the viscosity is independent of the shear rate. An Ubbelohde capillary viscometer is also a viable and common alternative.[13][20]
Protocol: Rotational Rheometer
-
Geometry Selection: Choose an appropriate measurement geometry (e.g., cone-and-plate or parallel plate) based on the expected viscosity and available sample volume.
-
Temperature Control: Set the desired temperature using a Peltier or fluid-based temperature controller, ensuring the system is stable.
-
Sample Loading: Place a small aliquot of the dried [B4MPy][NTf2] onto the lower plate and set the measurement gap.
-
Shear Rate Sweep: Perform a shear rate sweep at a constant temperature to confirm Newtonian behavior (i.e., viscosity is constant across a range of shear rates).
-
Temperature Ramp: Perform steady-state viscosity measurements at discrete temperatures, allowing the sample to equilibrate at each setpoint.
-
Data Analysis: Plot viscosity as a function of temperature. The data is often fitted to the Vogel-Fulcher-Tammann (VFT) equation to model its temperature dependence.[21]
Protocol: Assessing Thermal Stability (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This directly reveals the temperature at which the ionic liquid begins to decompose and volatilize. The choice of atmosphere (inert N₂ vs. reactive air) is critical, as oxidative environments can lower the decomposition temperature.[5]
Protocol: Thermogravimetric Analysis
-
Sample Preparation: Place a small, accurately weighed amount (5–10 mg) of the dried [B4MPy][NTf2] into a TGA crucible (e.g., alumina or platinum).[2]
-
Instrument Setup: Purge the TGA furnace with an inert gas (typically nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (a rate of 10 °C/min is standard for comparative studies).[22]
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset decomposition temperature (T_onset) is determined from the intersection of the baseline tangent and the tangent at the point of maximum mass loss.
Protocol: Defining the Electrochemical Window (CV)
Causality: Cyclic Voltammetry (CV) measures the current response of a system to a linearly swept potential. By scanning to sufficiently negative and positive potentials, the points at which the ionic liquid's cation and anion begin to reduce and oxidize, respectively, can be identified. These limits define the usable potential window.[8]
Protocol: Cyclic Voltammetry
-
Cell Assembly: Assemble a three-electrode cell. A glassy carbon or platinum electrode is typically used as the working electrode, a platinum wire as the counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺) or a quasi-reference electrode (e.g., a silver wire) is employed.[16][23]
-
Deoxygenation: Place the dried [B4MPy][NTf2] in the cell and purge with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Voltammetry Scan: Scan the potential from the open-circuit potential towards the negative limit until a sharp increase in reductive current is observed. Then, reverse the scan towards the positive limit until a sharp increase in oxidative current is seen. A scan rate of 50-100 mV/s is common.[8]
-
Data Analysis: The electrochemical window is defined as the potential difference between the onset of the anodic and cathodic currents. A current density cutoff (e.g., 0.5 or 1.0 mA/cm²) is often used to define these onset potentials consistently.[6]
Conclusion: A Profile of a Versatile Ionic Liquid
This compound stands out as a highly stable and versatile ionic liquid. Its combination of a pyridinium cation and the [NTf2]⁻ anion endows it with a desirable set of characteristics: a low melting point, moderate viscosity, exceptional thermal stability exceeding 400 °C, and a wide electrochemical window of over 5 V. These properties make [B4MPy][NTf2] a compelling candidate for demanding applications, from high-temperature organic synthesis to electrolytes in next-generation energy storage systems. The robust experimental protocols detailed herein provide a validated framework for researchers to confirm these properties and unlock its full potential in their specific applications.
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An In-Depth Technical Guide to 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the ionic liquid 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, including its fundamental properties, synthesis, characterization, and potential applications, with a particular focus on its relevance to the pharmaceutical sciences.
Core Molecular and Physical Properties
This compound, often abbreviated as [B4Mepy][NTf2] or [C4mpy][Tf2N], is a hydrophobic, air- and water-stable ionic liquid. Its key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | [1] |
| Molecular Weight | 430.39 g/mol | [2] |
| CAS Number | 475681-62-0 | [1] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Melting Point | 10 °C | |
| Density | ~1.42 g/mL at 25 °C | [4] |
| Refractive Index | ~1.45 at 20 °C | [4] |
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound is typically achieved through a two-step process: quaternization of 4-methylpyridine followed by anion metathesis. This approach allows for the straightforward preparation of the desired ionic liquid with high purity.
Step 1: Quaternization of 4-Methylpyridine
The first step involves the quaternization of 4-methylpyridine with a suitable butylating agent, typically 1-bromobutane or 1-chlorobutane, to form the 1-butyl-4-methylpyridinium halide salt. This is a classic Sₙ2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile.
Experimental Protocol: Synthesis of 1-Butyl-4-methylpyridinium Bromide
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylpyridine (1.0 equivalent) and 1-bromobutane (1.1 equivalents). The use of a slight excess of the alkylating agent ensures complete conversion of the starting pyridine.
-
Reaction Conditions: The reaction mixture is typically heated to reflux (around 60-80 °C) and stirred vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the formation of a biphasic mixture as the ionic liquid product separates out.
-
Work-up and Purification: After the reaction is complete, the excess 1-bromobutane is removed under reduced pressure. The resulting crude 1-butyl-4-methylpyridinium bromide is then washed several times with a non-polar solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials. The product is then dried under vacuum to yield the pure halide salt.
Step 2: Anion Metathesis
The second step is an anion exchange reaction, where the bromide anion of the 1-butyl-4-methylpyridinium bromide is replaced with the bis(trifluoromethylsulfonyl)imide anion. This is typically achieved by reacting the pyridinium salt with a lithium or potassium salt of the desired anion.
Experimental Protocol: Synthesis of this compound [2]
-
Reactant Preparation: Dissolve 1-butyl-4-methylpyridinium bromide (1.0 equivalent) in a suitable solvent, such as methanol or acetone. In a separate flask, dissolve lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂, 1.05 equivalents) in the same solvent.
-
Reaction Conditions: The solution of lithium bis(trifluoromethylsulfonyl)imide is added dropwise to the solution of 1-butyl-4-methylpyridinium bromide at room temperature with constant stirring. The reaction is typically allowed to proceed for 12-24 hours.
-
Work-up and Purification: The inorganic salt byproduct (e.g., LiBr), which is insoluble in the reaction mixture, is removed by filtration. The solvent is then removed from the filtrate under reduced pressure. The resulting ionic liquid is washed with deionized water to remove any remaining inorganic salts. The hydrophobic ionic liquid phase is then separated and dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water and solvent.
Caption: Synthetic workflow for this compound.
Comprehensive Characterization: A Self-Validating System
The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the cation. For a closely related compound, butyl pyridinium bis(trifluoromethylsulfonyl)imide, the following characteristic shifts are observed in DMSO-d6:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic vibrational bands for the C-H bonds of the butyl group and the pyridinium ring, as well as strong bands associated with the S=O and S-N-S vibrations of the bis(trifluoromethylsulfonyl)imide anion.[2]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the ionic liquid. Pyridinium-based ionic liquids with the bis(trifluoromethylsulfonyl)imide anion generally exhibit high thermal stability, with decomposition temperatures often exceeding 300 °C.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and glass transition temperature of the ionic liquid.
Physicochemical Properties
A thorough characterization also involves measuring key physicochemical properties such as density, viscosity, and conductivity over a range of temperatures. These properties are crucial for understanding the behavior of the ionic liquid in various applications.[4]
Caption: Comprehensive characterization workflow for the ionic liquid.
Applications in Drug Development and Beyond
The unique properties of this compound make it an attractive candidate for various applications, particularly in the pharmaceutical and electrochemical fields.
Pharmaceutical Applications
-
Enhanced Drug Solubility and Bioavailability: Ionic liquids can act as effective solvents or co-solvents for poorly water-soluble active pharmaceutical ingredients (APIs), potentially leading to improved drug formulations with enhanced bioavailability.
-
Active Pharmaceutical Ingredients (APIs): Some pyridinium-based ionic liquids have demonstrated inherent biological activity, including antimicrobial properties.[2] This opens up the possibility of using them not just as excipients but as the active components of a drug.
-
Drug Delivery Systems: The tunable nature of ionic liquids makes them interesting components for novel drug delivery systems, such as ionic liquid-in-oil microemulsions or as stabilizing agents in nanoparticle formulations.
Other Applications
-
Electrolytes: Due to their ionic nature, high thermal stability, and wide electrochemical window, these ionic liquids are promising electrolytes for batteries and supercapacitors.[5]
-
Green Solvents: Their low volatility and high thermal stability make them environmentally friendlier alternatives to traditional volatile organic compounds (VOCs) in various chemical reactions and separation processes.[6]
Safety, Handling, and Toxicological Profile
While often touted as "green" solvents, it is crucial to handle all chemicals, including ionic liquids, with appropriate safety precautions.
-
Handling: this compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere to prevent moisture absorption.[3]
-
Toxicology: The toxicological profile of ionic liquids is an active area of research. For pyridinium-based ionic liquids, toxicity is often related to the length of the alkyl chain on the cation, with longer chains generally leading to increased toxicity. Studies on n-butylpyridinium chloride have shown that at high concentrations, it can lead to lower body weights and nonneoplastic lesions in the kidneys and adrenal glands of mice.[7] Therefore, it is essential to minimize exposure and handle this compound with care.
Theoretical Insights from Computational Chemistry
Density Functional Theory (DFT) calculations on similar pyridinium-based ionic liquids have provided valuable insights into their electronic structure and intermolecular interactions. These studies have shown that the stability of the ion pair is governed by a combination of electrostatic attractions and hydrogen bonding between the cation and anion.[8] Such computational models are powerful tools for understanding the physicochemical properties of these ionic liquids and for designing new ionic liquids with tailored properties for specific applications.
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Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations. Journal of Chemical & Engineering Data. [Link]
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Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. National Institutes of Health. [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. Request PDF. [Link]
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Structure of 1-Butylpyridinium Tetrafluoroborate Ionic Liquid: Quantum Chemistry and Molecular Dynamic Simulation Studies. ACS Publications. [Link]
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1-Butyl-4-Methylpyridinium Bis(Trifluoromethanesulfonyl)Imide. Connect Chemical. [Link]
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1H-NMR chemical shift values of 1-butyl-3-methylimidazolium salt... ResearchGate. [Link]
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Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. [Link]
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1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide. PubChem. [Link]
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Physicochemical properties, structure, and conformations of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [C4mim]NTf2 ionic liquid. PubMed. [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor... Universidad de Zaragoza. [Link]
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Physicochemical Characterization of 1-Butyl-3-methylimidazolium and 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide. ResearchGate. [Link]
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Thermodynamic Study of 1,4-Bis(3-methylimidazolium-1-yl)butane Bis(trifluoromethylsulfonyl)imide ([C4(MIm)2][NTf2]2) from 6 to 350 K. MDPI. [Link]
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Understanding the cation-anion interaction in [B4MPy][NTf2].
An In-Depth Technical Guide to Understanding the Cation-Anion Interaction in [B4MPy][NTf2]
Authored by: Gemini, Senior Application Scientist
Abstract
The ionic liquid 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, [B4MPy][NTf2], stands as a significant member of the pyridinium-based ionic liquid family, noted for its thermal stability, hydrophobicity, and wide electrochemical window.[1][2] A fundamental understanding of the nuanced interactions between the 1-butyl-4-methylpyridinium ([B4MPy]⁺) cation and the bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) anion is paramount for predicting its physicochemical properties and optimizing its performance in applications ranging from electrochemistry to catalysis. This guide provides a comprehensive exploration of these interactions, synthesizing insights from spectroscopic, thermal, and computational methodologies to offer a holistic molecular-level perspective for researchers and drug development professionals.
Molecular Architecture: The Constituent Ions
The bulk properties of [B4MPy][NTf2] are a direct consequence of the structure and interplay of its constituent ions.
-
The 1-Butyl-4-methylpyridinium ([B4MPy]⁺) Cation: This cation features a positively charged pyridinium ring, which is aromatic. The positive charge is delocalized across the ring but is predominantly centered on the nitrogen atom.[3] The presence of the C4 butyl chain introduces a nonpolar, aliphatic domain, while the methyl group at the 4-position subtly influences the charge distribution and steric environment compared to its isomers.[1][2] This duality—a charged, aromatic head and a nonpolar tail—imparts amphiphilic character that can lead to nanostructural organization in the liquid state.
-
The Bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) Anion: The [NTf2]⁻ anion is large, non-coordinating, and conformationally flexible. The negative charge is highly delocalized across the sulfonyl groups and the central nitrogen atom, which weakens its electrostatic interaction with the cation compared to smaller, charge-localized anions like halides.[4][5] A key feature of the [NTf2]⁻ anion is its ability to exist in two primary conformations: a C2-symmetric trans form and a C1-symmetric cis form.[4] The energetic barrier between these conformers is small, allowing both to coexist in the liquid state, a factor that significantly influences the liquid's structure and properties.[4]
The Nature of the Cation-Anion Interaction
The interaction landscape in [B4MPy][NTf2] is a composite of several forces:
-
Electrostatic Interactions: This is the primary cohesive force, originating from the attraction between the delocalized positive charge on the pyridinium ring and the delocalized negative charge on the [NTf2]⁻ anion.
-
Hydrogen Bonding: While not traditional hydrogen bonds, weak interactions of the C–H···O and C–H···N type exist between the hydrogen atoms on the pyridinium ring and the butyl chain of the cation and the oxygen and nitrogen atoms of the anion.[6] The acidity of the ring protons, particularly those alpha to the nitrogen, makes them the most likely sites for such interactions.
-
Van der Waals Forces: Dispersion forces between the aliphatic butyl chain of the cation and the trifluoromethyl groups of the anion contribute significantly to the overall cohesion and are the driving force for the segregation of nonpolar domains.
The following diagram illustrates the primary forces governing the interaction between the [B4MPy]⁺ cation and the [NTf2]⁻ anion.
Caption: Dominant intermolecular forces in [B4MPy][NTf2].
Synthesis and Purification: A Validated Protocol
The accurate study of cation-anion interactions is predicated on the high purity of the ionic liquid. Halide and water impurities can significantly alter physicochemical properties.[1][2]
Experimental Protocol: Two-Step Synthesis of [B4MPy][NTf2]
Part A: Quaternization - Synthesis of 1-butyl-4-methylpyridinium Bromide ([B4MPy][Br])
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylpyridine (0.1 mol).
-
Alkylation: Slowly add 1-bromobutane (0.11 mol, 1.1 equivalents) to the flask. The reaction is often exothermic.
-
Reaction: Heat the mixture at 70-80°C under a nitrogen atmosphere for 24-48 hours with vigorous stirring.
-
Isolation & Washing: Cool the reaction mixture to room temperature. The product, [B4MPy][Br], often solidifies or forms a viscous oil. Wash the crude product repeatedly with ethyl acetate or diethyl ether (3 x 50 mL) to remove unreacted starting materials. Decant the solvent after each wash.
-
Drying: Dry the resulting white solid or viscous oil under high vacuum at 60°C for at least 12 hours to remove residual solvent.
Part B: Anion Metathesis - Synthesis of [B4MPy][NTf2]
-
Dissolution: Dissolve the dried [B4MPy][Br] (0.1 mol) in deionized water (100 mL). In a separate beaker, dissolve lithium bis(trifluoromethylsulfonyl)imide (Li[NTf2]) (0.1 mol) in deionized water (50 mL).
-
Anion Exchange: Slowly add the Li[NTf2] solution to the stirring [B4MPy][Br] solution at room temperature. A dense, hydrophobic ionic liquid phase will immediately form and separate.
-
Separation & Washing: Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the upper aqueous layer containing LiBr. Wash the [B4MPy][NTf2] phase repeatedly with small portions of deionized water (at least 5-7 times) until the aqueous layer shows a negative test for bromide ions (tested by adding a drop of aqueous AgNO₃ solution; no precipitate should form).
-
Final Drying: Separate the ionic liquid and dry it under high vacuum at 80°C for at least 48 hours to remove all traces of water. Water content should be verified using Karl Fischer titration to be <100 ppm.
Caption: Synthetic workflow for high-purity [B4MPy][NTf2].
Integrated Characterization of Ionic Interactions
No single technique can fully elucidate the complex interactions within an ionic liquid. A multi-faceted approach combining spectroscopic, thermal, and computational methods is essential.
Spectroscopic Probes
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for probing the local chemical environment of nuclei.[7] Changes in chemical shifts (δ) of the cation's protons provide direct evidence of the anion's proximity and influence.
-
Rationale: The ¹H NMR spectrum is particularly informative. The protons on the pyridinium ring, especially H-2 and H-6 adjacent to the positively charged nitrogen, are highly sensitive to the anion's electrostatic field. Stronger interaction with the anion leads to a greater downfield shift (higher ppm).[8]
-
Protocol: ¹H NMR Analysis
-
Prepare a ~5% (v/v) solution of high-purity [B4MPy][NTf2] in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Identify the aromatic protons (typically > 8.0 ppm), the N-butyl chain protons, and the ring methyl protons. The precise chemical shifts of the aromatic protons are key indicators of the cation-anion interaction strength.
-
(Optional): Perform 2D NOESY experiments to identify through-space correlations between protons on the cation and fluorine atoms on the anion, providing direct proof of their spatial proximity.[7]
-
Vibrational Spectroscopy (FTIR and Raman) These techniques probe the vibrational modes of the molecules. The conformationally flexible [NTf2]⁻ anion has specific vibrational bands that are sensitive to its environment and interaction with the cation.
-
Rationale: The S-N-S stretching and CF₃ bending modes of the [NTf2]⁻ anion, often observed in the 700-800 cm⁻¹ region in Raman spectra, are particularly useful.[9] The presence of distinct peaks in this region can indicate the co-existence of cis and trans conformers. The relative intensities of these peaks can shift depending on the cation, reflecting how the cation's electrostatic field influences the conformational equilibrium of the anion.[10]
-
Protocol: Raman Spectroscopy
-
Place a small drop of pure, dry [B4MPy][NTf2] on a microscope slide.
-
Acquire the Raman spectrum using a laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.
-
Analysis: Focus on the ~740 cm⁻¹ region. A single, sharp peak is often assigned to the trans conformer, while the presence of other bands in this vicinity suggests contributions from the cis conformer or strong cation-anion coupling.[9]
-
Thermal and Physicochemical Analysis
Bulk properties provide a macroscopic readout of the microscopic intermolecular forces. Stronger overall interactions lead to higher thermal stability and viscosity.
-
Thermogravimetric Analysis (TGA): Determines the decomposition temperature (Td), a direct measure of thermal stability.
-
Differential Scanning Calorimetry (DSC): Identifies phase transitions, such as the glass transition temperature (Tg) and melting point (Tm). A higher Tg often correlates with stronger ionic interactions that hinder molecular motion.[11][12]
Table 1: Representative Physicochemical Properties of [B4MPy][NTf2]
| Property | Typical Value | Significance for Interaction | Reference |
|---|---|---|---|
| Decomposition Temp. (Td) | > 400 °C | High value indicates strong cohesive forces. | [1],[2] |
| Glass Transition Temp. (Tg) | ~ -85 to -90 °C | Reflects the energy required to induce large-scale molecular motion. | [1],[2],[13] |
| Density (at 298.15 K) | ~ 1.43 g·cm⁻³ | Indicates efficient packing of ions. | [1],[2],[13] |
| Viscosity (at 298.15 K) | ~ 70-75 mPa·s | A measure of resistance to flow, governed by inter-ionic friction and attraction. | [1],[2],[13] |
| Conductivity (at 298.15 K)| ~ 2.5-3.0 mS·cm⁻¹ | Dependent on ion mobility, which is inversely related to interaction strength and viscosity. |[1],[2],[13] |
Computational Modeling
Computational methods provide an atomic-level view that complements experimental data.
-
Density Functional Theory (DFT): Used to calculate the optimized geometry of an ion pair ([B4MPy]⁺-[NTf2]⁻). This reveals the most stable relative orientation, interaction distances (e.g., C-H···O), and the binding energy, which quantifies the interaction strength.[14] Electrostatic potential (ESP) maps can visualize the charge distribution on each ion, highlighting the sites most favorable for interaction.
-
Molecular Dynamics (MD) Simulations: Simulates the behavior of a large ensemble of ions over time.[15][16] The key output is the radial distribution function, g(r), which describes the probability of finding an anion at a certain distance from a cation. Peaks in the g(r) plot reveal the structured shells of counter-ions surrounding a central ion, providing a detailed picture of the liquid's nanoscale organization.[17]
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Methodological & Application
Application Notes and Protocols for 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide as a Battery Electrolyte
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Advanced Electrolytes in Next-Generation Batteries
The advancement of energy storage technologies is a cornerstone of modern technological progress, with applications spanning from portable electronics to electric vehicles and grid-scale storage. While lithium-ion batteries have been the commercial workhorse, their reliance on flammable and volatile organic carbonate-based electrolytes presents significant safety concerns and limitations in their electrochemical stability window.[1] Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as a promising class of electrolytes due to their inherent non-flammability, negligible vapor pressure, high thermal stability, and wide electrochemical windows.[2][3][4]
Among the vast family of ionic liquids, 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([B4MPy][TFSI]) is a noteworthy candidate for battery applications. Its unique combination of a pyridinium cation and the bis(trifluoromethylsulfonyl)imide anion bestows it with a desirable set of physicochemical properties. This document serves as a comprehensive technical guide for researchers and scientists on the effective utilization of [B4MPy][TFSI] as an electrolyte in lithium-ion, sodium-ion, and lithium-sulfur batteries. The protocols and insights provided herein are synthesized from the current scientific literature and are intended to serve as a robust starting point for experimental design and validation.
Molecular Structure of [B4MPy][TFSI]
Caption: Workflow for the preparation and purification of [B4MPy][TFSI]-based electrolytes.
PART 2: Application in Battery Systems
The following sections provide detailed protocols for the assembly and testing of coin cells using [B4MPy][TFSI]-based electrolytes for three common battery chemistries. These protocols are intended as a starting point and may require optimization based on specific electrode materials and research goals.
Application in Lithium-Ion Batteries (LIBs)
Rationale: The high electrochemical stability of [B4MPy][TFSI] makes it a promising candidate for high-voltage LIBs. However, its compatibility with graphitic anodes, specifically regarding the formation of a stable Solid Electrolyte Interphase (SEI), needs careful consideration. The SEI is a passivation layer that forms on the anode surface during the initial charging cycles and is crucial for the long-term stability of the battery. [5]
Materials:
-
CR2032 coin cell components (case, cap, spacer, spring)
-
Cathode (e.g., LiFePO₄ or LiNiₓMnᵧCo₂O₂) coated on aluminum foil
-
Anode (e.g., graphite or lithium titanate) coated on copper foil
-
Microporous separator (e.g., Celgard® 2325)
-
[B4MPy][TFSI]-based electrolyte (e.g., 1.0 M LiTFSI in [B4MPy][TFSI])
-
Glovebox with an inert atmosphere
-
Coin cell crimper
-
Micropipette
Procedure (to be performed entirely within a glovebox):
-
Electrode and Separator Preparation: Punch circular electrodes from the coated foils (e.g., 15 mm diameter for the cathode, 16 mm for the anode). Punch a separator of a larger diameter (e.g., 19 mm). Dry all components under vacuum at appropriate temperatures (e.g., 120°C for the cathode, 80°C for the separator) for at least 12 hours before transferring to the glovebox.
-
Cell Assembly:
-
Place the anode in the center of the coin cell case.
-
Add a few drops of the electrolyte onto the anode surface to ensure good wetting.
-
Place the separator on top of the wetted anode.
-
Add a few more drops of electrolyte onto the separator.
-
Place the cathode on top of the separator, ensuring it is centered.
-
Add a sufficient amount of electrolyte to fully wet the cathode (typically 40-60 µL for a CR2032 cell).
-
Place the spacer disk on top of the cathode.
-
Place the spring on the spacer.
-
Carefully place the cap on top of the assembly.
-
-
Crimping: Transfer the assembled cell to the coin cell crimper and apply the appropriate pressure to seal the cell.
-
Resting and Formation: Allow the cell to rest for several hours to ensure complete electrolyte wetting of the electrodes. Then, perform the initial formation cycles at a low C-rate (e.g., C/20 or C/10) to allow for the formation of a stable SEI.
Caption: Step-by-step workflow for assembling a CR2032 coin cell.
Application in Sodium-Ion Batteries (SIBs)
Rationale: Sodium-ion batteries are an attractive alternative to lithium-ion batteries due to the abundance and low cost of sodium. [B4MPy][TFSI] can also be used in SIBs by replacing the lithium salt with a sodium salt, such as sodium bis(trifluoromethylsulfonyl)imide (NaTFSI). Hard carbon is a common anode material for SIBs. [6]
Electrolyte Preparation:
-
Follow Protocol 2, but replace LiTFSI with battery-grade NaTFSI. A common concentration is 1.0 M NaTFSI in purified [B4MPy][TFSI].
Cell Assembly:
-
Follow Protocol 3, with the following modifications:
-
Anode: Use a hard carbon anode.
-
Cathode: Use a suitable sodium-ion cathode material (e.g., Na₃V₂(PO₄)₃ or Prussian blue analogues).
-
Electrolyte: Use the prepared NaTFSI-based electrolyte.
-
Application in Lithium-Sulfur Batteries (LSBs)
Rationale: Lithium-sulfur batteries offer a very high theoretical energy density. However, they suffer from issues such as the dissolution of lithium polysulfide intermediates in the electrolyte, leading to the "shuttle effect" and rapid capacity fading. The low solubility of lithium polysulfides in some ionic liquids can help mitigate this issue. [7]
Electrolyte Preparation:
-
Prepare a 1.0 M LiTFSI in [B4MPy][TFSI] electrolyte as described in Protocol 2.
-
An additive, such as lithium nitrate (LiNO₃), is often required in Li-S battery electrolytes to help passivate the lithium metal anode. A typical concentration is 0.1-0.2 M LiNO₃. The LiNO₃ should be dried under vacuum before use.
Cell Assembly:
-
Follow Protocol 3, with the following modifications:
-
Anode: Use a lithium metal anode.
-
Cathode: Use a sulfur-carbon composite cathode.
-
Electrolyte: Use the prepared LiTFSI/LiNO₃ in [B4MPy][TFSI] electrolyte. The electrolyte-to-sulfur ratio (E/S ratio) is a critical parameter in Li-S cells and should be carefully controlled.
-
PART 3: Electrochemical Characterization
Once the cells are assembled, a suite of electrochemical techniques should be employed to evaluate their performance.
-
Cyclic Voltammetry (CV): Used to determine the electrochemical stability window of the electrolyte and to study the redox reactions occurring at the electrodes. [1]* Galvanostatic Cycling: The primary method for determining the specific capacity, coulombic efficiency, and cycle life of the battery.
-
Electrochemical Impedance Spectroscopy (EIS): A powerful technique to probe the interfacial properties of the battery, including the SEI resistance and charge transfer resistance.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. Consistent and reproducible results from galvanostatic cycling, supported by insights from CV and EIS, will confirm the viability of the electrolyte-electrode system. For instance, a stable and low interfacial resistance measured by EIS over multiple cycles would validate the formation of a robust SEI.
Conclusion and Future Outlook
This compound represents a compelling alternative to conventional organic electrolytes for next-generation batteries, offering significant safety and stability advantages. While its higher viscosity and the need for meticulous purification present challenges, the protocols outlined in this guide provide a solid foundation for researchers to explore its potential in lithium-ion, sodium-ion, and lithium-sulfur battery systems. Further research should focus on optimizing electrolyte formulations, potentially through the use of co-solvents to reduce viscosity, and on detailed studies of the SEI formation on various anode materials to fully unlock the capabilities of this promising ionic liquid.
References
-
Gómez, E., et al. (2015). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. Journal of Chemical & Engineering Data, 60(5), 1449–1459. [Link]
-
Zaragoza, University of. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. Zenodo. [Link]
-
Sahoo, S. K., et al. (2021). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitors. Bulletin of Materials Science, 44(1), 75. [Link]
-
Leth-Espensen, K., et al. (2021). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 9, 708811. [Link]
-
Bhatt, A. I., et al. (2015). LiTFSI in 1-butyl-1-methylpyrrolidinium bis(fluorosulfonyl)amide: a possible electrolyte for ionic liquid based lithium ion batteries. RSC Advances, 5(45), 35825–35829. [Link]
-
ResearchGate. (2025). LiTFSI in 1-butyl-1-methylpyrrolidinium bis(fluorosulfonyl)amide: A possible electrolyte for ionic liquid based lithium ion batteries. [Link]
-
Semantic Scholar. (n.d.). LiTFSI in 1-butyl-1-methylpyrrolidinium bis(fluorosulfonyl)amide: a possible electrolyte for ionic liquid based lithium ion batteries. [Link]
-
ACS Publications. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. Journal of Chemical & Engineering Data. [Link]
-
Wikipedia. (n.d.). Lithium bis(trifluoromethanesulfonyl)imide. [Link]
-
ResearchGate. (n.d.). Lithium bis(fluorosulfonyl)imide–PYR 14TFSI ionic liquid electrolyte compatible with graphite. [Link]
-
ResearchGate. (2025). Outstanding Compatibility of Hard‐Carbon Anodes for Sodium‐Ion Batteries in Ionic Liquid Electrolytes. [Link]
- Google Patents. (n.d.). Preparation method of lithium bis (trifluoromethylsulfonyl) imide.
-
PubMed. (2023). Superior Compatibility of Hard-Carbon Anodes for Sodium-Ion Batteries in Ionic Liquid Electrolytes. [Link]
-
ResearchGate. (n.d.). The schematic illustration of SEI formation on the graphite anode and... [Link]
-
MDPI. (2018). Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes for High-Temperature Lithium-Ion Batteries. [Link]
-
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-
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-
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-
Semantic Scholar. (2018). Effect of SEI Component on Graphite Electrode Performance for Li-Ion Battery Using Ionic Liquid Electrolyte. [Link]
-
RSC Publishing. (n.d.). Hard carbon for sodium-ion batteries: progress, strategies and future perspective. [Link]
-
ResearchGate. (2025). Electrochemical studies of N-Methyl N-Propyl Pyrrolidinium bis(trifluoromethanesulfonyl) imide ionic liquid mixtures with conventional electrolytes in LiFePO4/Li cells. [Link]
-
University of Illinois. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. [Link]
-
RSC Publishing. (n.d.). Initial solid electrolyte interphase formation process of graphite anode in LiPF6 electrolyte: an in situ ECSTM investigation. [Link]
-
MDPI. (n.d.). Hard Carbons as Anodes in Sodium-Ion Batteries: Sodium Storage Mechanism and Optimization Strategies. [Link]
-
MDPI. (2024). The Interactions between Ionic Liquids and Lithium Polysulfides in Lithium–Sulfur Batteries: A Systematic Density Functional Theory Study. [Link]
-
PMC - NIH. (2025). Developing Quasi‐Solid‐State Ether‐Based Electrolytes with Trifluorotoluylation Ionic Liquids for High Voltage Lithium Metal Batteries. [Link]
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- 4. Frontiers | Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids [frontiersin.org]
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- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for CO2 Capture Using 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide
Introduction: A New Frontier in Carbon Capture
The imperative to mitigate atmospheric CO2 levels has catalyzed extensive research into advanced carbon capture technologies. Traditional amine-based solvents, while effective, are often plagued by issues of high energy consumption for regeneration, solvent degradation, and volatility.[1] Ionic liquids (ILs) have emerged as a promising alternative, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[2][3] This application note provides a detailed protocol for the use of a specific pyridinium-based ionic liquid, 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([B4MPy][Tf2N]), for CO2 capture. This IL is of particular interest due to its favorable thermophysical properties and its capacity for physical absorption of CO2.[2][4][5] The protocols outlined herein are intended for researchers, scientists, and professionals in drug development and other fields who require efficient and reversible gas separation technologies.
The core principle of CO2 capture with [B4MPy][Tf2N] lies in the physical dissolution of CO2 into the ionic liquid. This process is governed by Henry's Law, where the solubility of the gas increases with pressure and decreases with temperature.[3] The interaction is primarily a Lewis acid-base interaction between CO2 (Lewis acid) and the anion of the ionic liquid (Lewis base).[1] The [Tf2N] anion is particularly effective in this regard. This mechanism allows for the captured CO2 to be released by either increasing the temperature or decreasing the pressure, enabling the regeneration and reuse of the ionic liquid.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of [B4MPy][Tf2N] is crucial for designing and optimizing CO2 capture processes. The following table summarizes key properties of this ionic liquid.
| Property | Value | Temperature (°C) | Reference |
| Molecular Formula | C15H21F6N3O4S2 | N/A | [6] |
| Molecular Weight | 505.47 g/mol | N/A | [6] |
| Appearance | Colorless to pale yellow liquid | Room Temperature | [6] |
| Density | 1.45 g/cm³ (approx.) | 25 | [6] |
| Melting Point | -34°C (approx.) | N/A | [6] |
| Purity | >99% | N/A | [6] |
| Dynamic Viscosity | Varies with temperature (see reference) | 278.15-323.15 K | [4][5] |
| Electrical Conductivity | Varies with temperature (see reference) | 278.15-323.15 K | [4][5] |
Experimental Workflow for CO2 Capture and Regeneration
The overall process for CO2 capture and regeneration using [B4MPy][Tf2N] can be visualized as a cyclic process involving an absorption stage and a regeneration (desorption) stage.
Caption: Interaction of CO2 with the ionic liquid.
The primary interaction is a Lewis acid-base adduct formation between the electron-deficient carbon atom of CO2 (Lewis acid) and the electron-rich oxygen or nitrogen atoms of the [Tf2N] anion (Lewis base). The cation, [B4MPy]+, plays a secondary role by influencing the free volume and overall organization of the ionic liquid, which in turn affects the gas solubility.
Conclusion
This compound presents a viable and efficient medium for CO2 capture. Its high thermal stability, negligible vapor pressure, and the facility of regeneration through moderate temperature and pressure swings make it an attractive alternative to conventional amine-based solvents. The protocols provided in this application note offer a comprehensive guide for researchers to explore and optimize the use of this promising ionic liquid in various CO2 separation applications.
References
-
1-Butyl-4-Methylpyridinium Bis(Trifluoromethanesulfonyl)Imide. Connect Chemical. [Link]
-
1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide. PubChem. [Link]
-
Modeling of Solubility of CO2 in 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide Ionic Liquid using UNIFAC. ResearchGate. [Link]
-
Safety data sheet - 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide 99,5%. Solvionic. [Link]
-
Fillion, I., et al. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. Journal of Chemical & Engineering Data. [Link]
-
Fillion, I., et al. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. ACS Publications. [Link]
-
Fillion, I., et al. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. National Institutes of Health. [Link]
-
High-Pressure Solubility of Carbon Dioxide in 1-Butyl-3-methylpiperidinium Bis(trifluoromethylsulfonyl)imide Ionic Liquid. ResearchGate. [Link]
-
Carbon Dioxide Solubility in Three Bis Tri (Fluromethylsulfonyl) Imide-Based Ionic Liquids. Research Square. [Link]
-
Safarov, J., et al. (2013). Carbon dioxide solubility in 1-butyl-3-methylimidazolium-bis(trifluormethylsulfonyl)imide over a wide range of temperatures and pressures. INIS. [Link]
-
CARBON DIOXIDE AND ETHANE SOLUBILITY IN BIS TRI (FLUROMETHYLSULFONYL) IMIDE-BASED IONIC LIQUIDS: SELECTIVITY MEASUREMENTS AN. Scholaris. [Link]
-
Yunus, N. A. C., et al. (2025). Tuning CO2 Absorption in Hydrophobic Protic Ionic Liquids via Temperature and Structure. MDPI. [Link]
-
Zoubeik, M., et al. (2016). Experimental solubility and thermodynamic modeling of CO2 in four new imidazolium and pyridinium-based ionic liquids. SciSpace. [Link]
-
Zoubeik, M., et al. (2016). Experimental solubility and thermodynamic modeling of CO2 in four new imidazolium and pyridinium-based ionic liquids. Semantic Scholar. [Link]
-
Ramdin, M., et al. (2012). State-of-the-Art of CO2 Capture with Ionic Liquids. Industrial & Engineering Chemistry Research. [Link]
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Application Notes and Protocols for Nanomaterial Synthesis in 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide
For: Researchers, scientists, and drug development professionals.
Introduction: The Role of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide in Advanced Nanomaterial Synthesis
This compound, hereafter referred to as [B4MPy][TF2N], is a hydrophobic ionic liquid (IL) that has garnered significant interest as a versatile medium for nanomaterial synthesis.[1] Its unique combination of properties, including negligible vapor pressure, wide electrochemical window, and high thermal stability, makes it an ideal environment for the controlled nucleation and growth of nanoparticles.[1] Unlike volatile organic solvents, [B4MPy][TF2N] provides a highly structured and tunable reaction environment. The pyridinium-based cation and the bis(trifluoromethylsulfonyl)imide anion play crucial roles in stabilizing nanoparticles through a combination of electrostatic and steric interactions, often eliminating the need for additional capping agents. This self-stabilizing characteristic is particularly advantageous in applications where surface purity is critical, such as catalysis and biomedical applications.
This application note provides a detailed experimental guide for the synthesis of gold (Au) and zinc oxide (ZnO) nanoparticles in [B4MPy][TF2N], offering insights into the rationale behind the procedural steps and the expected outcomes.
Physicochemical Properties of [B4MPy][TF2N]
A thorough understanding of the solvent's properties is paramount for successful and reproducible nanomaterial synthesis. The following table summarizes key physicochemical data for [B4MPy][TF2N].
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | [2] |
| Molecular Weight | 430.38 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density (at 298.15 K) | 1.43 g/cm³ | [1] |
| Viscosity (at 298.15 K) | 73.5 mPa·s | [1] |
| Electrical Conductivity (at 298.15 K) | 0.29 S/m | [1] |
| Thermal Decomposition Temperature | > 400 °C | [1] |
| Water Miscibility | Immiscible | [1] |
Experimental Setup: Core Requirements
A generalized setup for nanomaterial synthesis in [B4MPy][TF2N] is depicted below. Specific modifications for gold and zinc oxide nanoparticle synthesis are detailed in their respective protocols.
Core Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating capabilities
-
Condenser
-
Temperature controller and probe
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Glassware for precursor and reducing agent solutions
Safety Precautions:
-
Handle [B4MPy][TF2N] and all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.
-
Consult the Safety Data Sheet (SDS) for all reagents prior to use. [B4MPy][TF2N] should be stored in a cool, dry place away from strong oxidizing agents.[3]
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol adapts the well-established Turkevich method for the synthesis of gold nanoparticles in the ionic liquid [B4MPy][TF2N]. The ionic liquid acts as both the solvent and the stabilizing agent.
Rationale:
The chemical reduction of a gold salt is a common method for AuNP synthesis.[4] In this protocol, a mild reducing agent is introduced to a solution of a gold precursor in [B4MPy][TF2N] at an elevated temperature. The ionic liquid's viscosity and the coordination of the [TF2N]⁻ anion with the gold precursor are expected to modulate the nucleation and growth kinetics, leading to the formation of small, well-dispersed nanoparticles. The pyridinium cation and the bulky anion provide electrosteric stabilization, preventing agglomeration.
Experimental Workflow for AuNP Synthesis:
Caption: Workflow for gold nanoparticle synthesis.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a 10 mM solution of hydrogen tetrachloroaurate (HAuCl₄) in deionized water.
-
Prepare a fresh 100 mM solution of sodium borohydride (NaBH₄) in deionized water.
-
-
Reaction Setup:
-
Add 10 mL of [B4MPy][TF2N] to a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Add 100 µL of the 10 mM HAuCl₄ solution to the ionic liquid.
-
Assemble the flask with a condenser and an inert gas inlet.
-
Begin stirring and purge the system with nitrogen or argon for 15 minutes.
-
-
Synthesis:
-
Heat the mixture to 80°C under a continuous inert gas flow.
-
Once the temperature is stable, rapidly inject 100 µL of the freshly prepared 100 mM NaBH₄ solution.
-
A color change from pale yellow to a ruby red or purple should be observed, indicating the formation of gold nanoparticles.[5]
-
Maintain the reaction at 80°C with vigorous stirring for 2 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of ethanol or acetonitrile to the flask to precipitate the nanoparticles and reduce the viscosity of the ionic liquid.
-
Centrifuge the mixture at 10,000 rpm for 20 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol or acetonitrile. Repeat this washing step twice.
-
After the final wash, dry the purified AuNPs under vacuum.
-
-
Characterization:
-
UV-Vis Spectroscopy: Disperse a small amount of the AuNPs in ethanol. A characteristic surface plasmon resonance (SPR) peak is expected between 520-540 nm.[5]
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and dispersion of the synthesized nanoparticles.
-
| Parameter | Value | Expected Outcome |
| HAuCl₄ Concentration (in IL) | ~0.1 mM | Influences final nanoparticle concentration |
| NaBH₄ to Au ratio | 10:1 molar ratio | Affects nucleation rate and final particle size |
| Temperature | 80°C | Controls reaction kinetics |
| Reaction Time | 2 hours | Allows for complete reaction and stabilization |
| Expected Particle Size | 5 - 20 nm | Dependent on precise reaction conditions |
Protocol 2: Synthesis of Zinc Oxide Nanoparticles (ZnO NPs)
This protocol outlines a hydrothermal synthesis of ZnO nanoparticles in [B4MPy][TF2N].
Rationale:
The synthesis of ZnO nanoparticles often involves the hydrolysis of a zinc salt in a basic medium.[6] In this protocol, zinc acetate is used as the precursor, and the hydrolysis is carried out in the ionic liquid at an elevated temperature. The [B4MPy][TF2N] acts as a non-volatile and thermally stable solvent, allowing for precise temperature control during the synthesis. The ionic liquid also serves as a template, influencing the morphology of the resulting ZnO nanostructures.[6]
Experimental Workflow for ZnO NP Synthesis:
Caption: Workflow for zinc oxide nanoparticle synthesis.
Step-by-Step Protocol:
-
Preparation:
-
Ensure all glassware is thoroughly dried.
-
-
Reaction Setup:
-
Add 10 mL of [B4MPy][TF2N] to a 50 mL three-neck round-bottom flask with a magnetic stir bar.
-
Add 0.22 g of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) to the ionic liquid.
-
Stir the mixture at room temperature until the zinc acetate is fully dissolved.
-
Add 1 mL of deionized water to the mixture.
-
Assemble the flask with a condenser and an inert gas inlet.
-
-
Synthesis:
-
Heat the mixture to 120°C with continuous stirring under a nitrogen atmosphere.
-
Maintain the reaction at this temperature for 4 hours. A white precipitate of ZnO nanoparticles will form.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of ethanol and stir to disperse the precipitate.
-
Centrifuge the mixture at 8,000 rpm for 15 minutes.
-
Decant the supernatant and wash the white precipitate with fresh ethanol. Repeat this washing step three times.
-
Dry the final product in an oven at 80°C for 12 hours.
-
-
Characterization:
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the ZnO nanoparticles (expecting a hexagonal wurtzite structure).[6]
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To analyze the morphology and size of the synthesized ZnO nanostructures.
-
| Parameter | Value | Expected Outcome |
| Zn(CH₃COO)₂·2H₂O Concentration | ~0.1 M | Influences the yield of ZnO nanoparticles |
| Water Volume | 1 mL | Acts as the hydrolyzing agent |
| Temperature | 120°C | Promotes the conversion to ZnO |
| Reaction Time | 4 hours | Ensures complete reaction |
| Expected Morphology | Nanoparticles/Nanorods | The ionic liquid can template various morphologies |
Mechanism of Nanoparticle Stabilization in [B4MPy][TF2N]
The stability of nanoparticles synthesized in [B4MPy][TF2N] is attributed to a mechanism known as electrosteric stabilization. This involves the formation of a protective layer around the nanoparticle surface.
Caption: Electrosteric stabilization of nanoparticles.
The [TF2N]⁻ anions are attracted to the surface of the nascent nanoparticle, forming a negatively charged layer. This is then surrounded by the bulky [B4MPy]⁺ cations. The butyl chain on the pyridinium ring provides steric hindrance, physically preventing the nanoparticles from approaching each other and aggregating. This combined electrostatic and steric barrier ensures the long-term stability of the nanoparticle dispersion within the ionic liquid.
Conclusion
This compound serves as an excellent medium for the synthesis of a variety of nanomaterials. Its unique properties facilitate the formation of stable and well-defined nanoparticles, often without the need for additional stabilizing agents. The protocols provided herein for the synthesis of gold and zinc oxide nanoparticles offer a robust starting point for researchers exploring the potential of pyridinium-based ionic liquids in nanomaterial science. Further optimization of reaction parameters such as precursor concentration, temperature, and reaction time can allow for fine-tuning of nanoparticle size and morphology to suit specific applications in catalysis, sensing, and nanomedicine.
References
- Kim, K.-S., Demberelnyamba, D., & Lee, H. (2005). Size-Selective Synthesis of Gold and Platinum Nanoparticles Using Novel Thiol-Functionalized Ionic Liquids. Langmuir, 21(12), 5561–5567.
- Boopathi, S., Senthilkumar, S., & Phani, K. L. (2012). Facile and One Pot Synthesis of Gold Nanoparticles Using Tetraphenylborate and Polyvinylpyrrolidone for Selective Colorimetric Detection of Mercury Ions in Aqueous Medium.
- Khan, S. A., et al. (2022). Synthesis and Characterization of ZnO Nanoparticles Derived from Biomass (Sisymbrium irio) and Assessment of Potential Anticancer Activity. ACS Omega, 7(50), 46863–46873.
-
Connect Chemical Manufacturing Co., Ltd. (n.d.). 1-Butyl-4-Methylpyridinium Bis(Trifluoromethanesulfonyl)Imide. Retrieved from [Link]
- Biointerface Research in Applied Chemistry. (2024). Synthesis of Gold Nanoparticles and Their Applications in Cancer Therapy. Biointerface Research in Applied Chemistry, 14(1), 12.
- Rahme, K., & Holmes, J. D. (2015). Gold Nanoparticles: Synthesis, Characterization, and Bioconjugation. In Dekker Encyclopedia of Nanoscience and Nanotechnology, Third Edition (pp. 1-11). Taylor and Francis.
- Mondal, M. I. H., & Islam, M. M. (2022). Recent Advances in ZnO Nanoparticle Synthesis for Potential Applications. Biomedical Journal of Scientific & Technical Research, 43(5), 35036-35043.
- Sankaran, M., et al. (2015). Ionic Liquids Assisted Synthesis of ZnO Nanostructures: Controlled Size, Morphology and Antibacterial Properties. Journal of Materials Science & Technology, 31(7), 721-727.
- Keskin, S., et al. (2022). Ionic Liquid-Modified Gold Nanoparticle-Based Colorimetric Sensor for Perchlorate Detection via Anion−π Interaction. ACS Omega, 7(32), 28247–28256.
- MDPI. (2022). Zinc Oxide Nanoparticles: Synthesis, Characterization, Modification, and Applications in Food and Agriculture. Molecules, 27(18), 5944.
- Zhuravlev, D. V., et al. (2023). Synthesis of Zinc Sulfide Nanoparticles Using Pyridinium Ionic Liquids. Russian Journal of General Chemistry, 93(2), 353–358.
- Zare, D., et al. (2012). Synthesis and Characterization of Gold Nanoparticles by Tryptophane. American Journal of Applied Sciences, 9(5), 692-696.
- Khan, S. A., et al. (2023). Synthesis of ZnO and PEG-ZnO nanoparticles (NPs) with controlled size for biological evaluation. RSC Advances, 13(28), 19343-19352.
- Jowkar, F., et al. (2024). Synthesis and characterization of mesoporous zinc oxide nanoparticles and evaluation of their biocompatibility in L929 fibroblasts. BMC Oral Health, 24(1), 108.
- Singh, G., Trivedi, S., & Kumar, A. (2012). Ionic liquid-assisted preparation of ZnO nanostructures.
- Pineda, M. G., et al. (2016). Synthesis of gold nanoparticles in solid state by thermal decomposition of an organometallic precursor.
- Kanie, K., et al. (2006). Synthesis of Gold Nanoparticles Modified with Ionic Liquid Based on the Imidazolium Cation. Chemistry Letters, 35(8), 882-883.
- Gîfu, I. C., et al. (2015). Synthesis and characterization of ZnO nanostructures obtained in mixtures of ionic liquids with organic solvents. Journal of Nanoparticle Research, 17(1), 1-11.
- Sankaran, M., et al. (2015). Ionic Liquids Assisted Synthesis of ZnO Nanostructures: Controlled Size, Morphology and Antibacterial Properties. Journal of Materials Science & Technology, 31(7), 721-727.
- Kim, K.-S., Demberelnyamba, D., & Lee, H. (2005). Size-Selective Synthesis of Gold and Platinum Nanoparticles Using Novel Thiol-Functionalized Ionic Liquids. Langmuir, 21(12), 5561–5567.
- Janiak, C., et al. (2016).
- Faria, J., et al. (2014). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound.
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- 3. CN102672194B - Method for preparing gold nanoparticles by polymer ionic liquid - Google Patents [patents.google.com]
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Procedure for liquid-liquid extraction using [B4MPy][NTf2].
Application Note & Protocol
High-Efficiency Liquid-Liquid Extraction of Organic Molecules Using the Hydrophobic Ionic Liquid 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([B4MPy][NTf2])
Abstract
This document provides a comprehensive guide to employing this compound, [B4MPy][NTf2], as a highly efficient and recyclable solvent for liquid-liquid extraction (LLE). Ionic liquids (ILs) are emerging as superior alternatives to volatile organic compounds (VOCs) in separation science, offering benefits such as negligible vapor pressure, high thermal stability, and tunable solvency.[1][2] This guide details the fundamental principles, key physicochemical properties of [B4MPy][NTf2], a step-by-step experimental protocol for LLE, and methods for optimizing and quantifying extraction efficiency. The information is tailored for professionals in research and drug development seeking greener, more effective separation methodologies.[3]
Introduction: The Role of Ionic Liquids in Modern Extraction
Liquid-liquid extraction is a cornerstone of chemical separation, pivotal in drug purification, sample preparation, and compound isolation. Traditionally, this process has relied on volatile organic solvents, which pose significant environmental and safety risks. Ionic liquids (ILs) represent a paradigm shift in solvent chemistry. Defined as salts with melting points below 100°C, they consist of a bulky organic cation and an organic or inorganic anion.[3] This unique structure prevents the formation of a stable crystal lattice, resulting in a liquid state at or near room temperature.[3]
The key advantage of ILs lies in their "designer" nature; the cation and anion can be modified to fine-tune properties like viscosity, hydrophobicity, and analyte affinity.[1][4][5] This allows for the creation of task-specific ILs tailored for highly selective extractions.[5] The pyridinium-based IL, [B4MPy][NTf2], combined with the bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) anion, creates a water-immiscible, hydrophobic solvent ideal for extracting non-polar to moderately polar organic compounds from aqueous solutions.[6][7]
Characterization of [B4MPy][NTf2]
Understanding the physicochemical properties of [B4MPy][NTf2] is critical for designing and optimizing an extraction protocol. The 1-butyl-4-methylpyridinium cation provides the core structure, while the [NTf2]⁻ anion imparts hydrophobicity and stability.
| Property | Value | Significance in LLE | Reference |
| Formula | C₁₄H₁₈F₆N₂O₄S₂ | - | [8] |
| Molecular Weight | 448.42 g/mol | Essential for preparing solutions of known molarity. | [8] |
| Appearance | Colorless to pale yellow liquid | Visual confirmation of purity. | General |
| Density (at 298.15 K) | ~1.43 g/cm³ | Affects phase separation; being denser than water, it will form the lower phase. | [1][8] |
| Dynamic Viscosity (at 298.15 K) | ~70-75 mPa·s | Higher than many VOCs; influences mass transfer rates. Heating or dilution can lower it. | [1][8] |
| Water Solubility | Low / Hydrophobic | A prerequisite for forming a distinct phase in aqueous LLE. | [6][7] |
| Thermal Stability | High decomposition temperature | Allows for extractions at elevated temperatures to improve kinetics and efficiency. | [7] |
Core Experimental Protocol: LLE Using [B4MPy][NTf2]
This protocol outlines a general procedure for the extraction of a target analyte from an aqueous phase into the [B4MPy][NTf2] IL phase.
Materials & Reagents
-
Ionic Liquid: this compound ([B4MPy][NTf2]), ≥99% purity.
-
Aqueous Phase: Deionized water or appropriate buffer solution containing the target analyte at a known concentration.
-
Extraction Vessels: Centrifuge tubes (e.g., 15 mL or 50 mL glass or compatible polymer) with screw caps.
-
Mixing Equipment: Vortex mixer or orbital shaker.
-
Separation Equipment: Centrifuge.
-
Analytical Instrument: HPLC, GC, or UV-Vis Spectrophotometer suitable for quantifying the analyte.[4]
Step-by-Step Methodology
-
Preparation of Phases:
-
Accurately measure a defined volume of the aqueous solution containing the analyte into an extraction vessel. For example, 5.0 mL.
-
Add a precise volume of [B4MPy][NTf2] to the same vessel. A common starting point is a 1:1 volume ratio (e.g., 5.0 mL of IL). Rationale: The phase ratio is a critical parameter for optimization. A 1:1 ratio is a robust baseline, but may be adjusted to enhance the enrichment factor.
-
-
Extraction (Mass Transfer):
-
Securely cap the vessel.
-
Agitate the mixture vigorously to maximize the interfacial surface area between the two phases.
-
Vortex Mixer: 2-5 minutes.
-
Orbital Shaker: 20-30 minutes at 250-300 rpm.
-
-
Rationale: Efficient mass transfer of the analyte from the aqueous to the IL phase is diffusion-limited. Vigorous mixing creates fine droplets, drastically increasing the surface area and accelerating the approach to thermodynamic equilibrium.[9]
-
-
Phase Separation:
-
Following agitation, centrifuge the vessel at 3000-4000 rpm for 10-15 minutes.
-
Two distinct, clear phases should be visible: a lower, denser IL phase and an upper aqueous phase (the raffinate).
-
Rationale: The viscosity of [B4MPy][NTf2] can sometimes lead to the formation of stable emulsions.[2] Centrifugation provides the necessary force to break these emulsions and achieve clean phase separation.
-
-
Sample Analysis & Quantification:
-
Carefully extract a sample from the upper aqueous phase using a pipette. Be cautious not to disturb the IL phase.
-
Analyze the analyte concentration in the aqueous phase using a pre-calibrated analytical method (e.g., HPLC).
-
The concentration in the IL phase can be determined by mass balance or by direct analysis if a suitable analytical method is developed.
-
General LLE Workflow Diagram
Caption: Standard workflow for liquid-liquid extraction using [B4MPy][NTf2].
Performance Evaluation and Optimization
The effectiveness of an LLE process is quantified by two key parameters: the distribution ratio (D) and the extraction efficiency (%E).[10]
-
Distribution Ratio (D): The ratio of the total concentration of the analyte in the IL phase to its total concentration in the aqueous phase at equilibrium. D = [Analyte]_IL / [Analyte]_Aq
-
Extraction Efficiency (%E): The percentage of the analyte transferred from the aqueous phase to the IL phase. %E = (D / (D + (V_Aq / V_IL))) * 100 where V_Aq and V_IL are the volumes of the aqueous and IL phases, respectively.
Factors for Optimization:
-
pH of Aqueous Phase: For ionizable analytes (acids or bases), pH dramatically affects their charge state and partitioning behavior. Extracting the neutral form is typically more efficient with a hydrophobic IL.
-
Temperature: Increasing the temperature can lower the IL's viscosity, improving mass transfer kinetics. However, it can also affect the distribution ratio, so its impact should be empirically determined.
-
Phase Volume Ratio (V_IL / V_Aq): Increasing the relative volume of the IL can increase extraction efficiency but will result in a more dilute product phase.
-
Mixing Time & Intensity: The system must be mixed long enough to reach equilibrium. This time should be determined by measuring %E at various time points.
Mechanistic View of Extraction
The partitioning of an analyte into the [B4MPy][NTf2] phase is driven by favorable intermolecular interactions. The IL can engage in multiple types of interactions, including hydrophobic, dipole-dipole, and π-π stacking (with the pyridinium ring), making it a versatile solvent.
Caption: Analyte transfer from the aqueous phase to the ionic liquid phase.
Safety and Handling
While ILs are non-volatile, they are still chemical compounds and require careful handling. Direct skin contact should be avoided.
-
Personal Protective Equipment (PPE): Always wear safety glasses, nitrile gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling any potential aerosols.[12] Do not eat, drink, or smoke in the work area.[11][12]
-
Storage: Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents.[12]
-
Disposal: Dispose of waste IL and contaminated materials in accordance with local, regional, and national regulations. Do not discharge into drains.
Conclusion
The ionic liquid [B4MPy][NTf2] serves as a powerful and environmentally conscious alternative to traditional organic solvents for liquid-liquid extraction. Its unique combination of hydrophobicity, high thermal stability, and tunable solvency allows for the development of highly efficient and selective separation processes. By following the detailed protocol and considering the optimization parameters outlined in this guide, researchers can effectively implement this technology to enhance purification and sample preparation workflows in pharmaceutical and chemical research.
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Handling and safety precautions for 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide in the lab.
Introduction
1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, an ionic liquid, presents a unique set of physicochemical properties that make it a valuable solvent and electrolyte in various research and industrial applications.[1] Its negligible vapor pressure, high thermal stability, and tunable solubility have positioned it as a "green" alternative to volatile organic compounds.[2] However, its distinct characteristics also necessitate specific handling and safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from closely related compounds.
Material Properties and Identification
A thorough understanding of the material's properties is the foundation of safe laboratory practice.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 475681-62-0 | |
| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | |
| Appearance | Colorless to pale yellow liquid | [4] |
| Key Characteristics | Hygroscopic | [5][6] |
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is limited, information from analogous pyridinium and bis(trifluoromethylsulfonyl)imide-based ionic liquids provides crucial insights into its potential hazards. The primary hazards are associated with skin and eye irritation.[7][8]
Globally Harmonized System (GHS) Classification (Based on Analogous Compounds)
Hazard Statements (H-phrases):
Precautionary Statements (P-phrases):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][8]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[8]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[8]
Engineering Controls
The primary engineering control for handling this compound is to minimize exposure.
-
Ventilation: Work in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.
-
Containment: Due to its hygroscopic nature, it is crucial to handle this ionic liquid in a controlled atmosphere, such as a glove box or under an inert gas (e.g., argon or nitrogen), to prevent water absorption that can alter its properties.[5][9]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for safe handling.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[10] A face shield should be worn over safety goggles when there is a risk of splashing.[11]
-
Skin Protection:
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required.[12] However, if aerosols are generated or ventilation is poor, a NIOSH-approved respirator with an appropriate cartridge should be used.
Handling and Storage Protocols
Adherence to strict protocols is critical to maintain the integrity of the ionic liquid and ensure a safe working environment.
5.1. General Handling
-
Avoid contact with skin and eyes.[12]
-
Do not breathe vapor or mist.
-
Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[5][9]
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Never return unused chemicals to the original container.[13]
-
Wash hands thoroughly after handling.[4]
5.2. Storage
-
Store in a tightly sealed, chemically resistant container, such as an amber glass bottle.[3]
-
Store in a cool, dry, and well-ventilated area.[3]
-
Protect from direct sunlight and moisture.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
-
Given its hygroscopic nature, long-term storage in a desiccator or glove box is recommended to maintain purity.[5]
Spill and Emergency Procedures
Prompt and appropriate action is crucial in the event of a spill.
6.1. Minor Spill (Contained within a fume hood)
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (goggles, face shield, gloves, and lab coat).
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[14][15]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[14]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
6.2. Major Spill (Outside of a fume hood or a large volume)
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors to contain any potential vapors.
-
Contact your institution's emergency response team and provide them with the chemical name, location of the spill, and any other relevant information.[16][17]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
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Measuring the electrochemical stability window of [B4MPy][NTf2].
Application Note & Protocol
Topic: Measuring the Electrochemical Stability Window of 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide ([B₄MPy][NTf₂])
Audience: Researchers, scientists, and drug development professionals.
Abstract
The electrochemical stability window (ESW) is a paramount parameter for ionic liquids (ILs), defining the potential range within which they can operate without undergoing degradation. This property is critical for applications ranging from high-voltage energy storage systems to sensitive electrochemical sensors. This document provides a comprehensive guide to the principles and practices for accurately determining the ESW of 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, [B₄MPy][NTf₂], a widely used IL known for its high stability. We delve into the causality behind experimental design, offering a detailed, field-proven protocol using linear sweep voltammetry (LSV), and discuss the critical factors that ensure data integrity and reproducibility.
Part 1: Foundational Principles of Electrochemical Stability
Defining the Electrochemical Stability Window (ESW)
The ESW is the range of electrode potentials where an electrolyte remains electrochemically inert, meaning it is not oxidized or reduced.[1][2] This window is fundamentally dictated by the molecular structure of the IL's constituent ions. The cathodic (negative) limit is typically set by the reduction of the cation (in this case, [B₄MPy]⁺), while the anodic (positive) limit is determined by the oxidation of the anion ([NTf₂]⁻).[3][4] A wide ESW, often exceeding 4-5 V for ILs, is a key advantage over traditional aqueous or organic electrolytes and is essential for developing high-energy-density devices.[1][5]
The Critical Role of Experimental Variables
The measured ESW is not an immutable constant but is highly sensitive to experimental conditions. A protocol that fails to control these variables will yield unreliable and often overly optimistic results.
-
Purity (Water and Halides): Water is a pervasive and significant impurity that drastically narrows the ESW of ILs, even hydrophobic ones like [B₄MPy][NTf₂].[5][6][7] Its presence introduces parasitic hydrogen and oxygen evolution reactions at potentials well within the IL's intrinsic window.[3] Similarly, residual halide impurities from synthesis (e.g., Cl⁻, Br⁻) are easily oxidized and can compromise the anodic limit.[3] Therefore, rigorous drying and verification of water content via Karl Fischer titration are not optional but essential for a valid measurement.[5][8]
-
Working Electrode Material: The nature of the electrode surface plays a catalytic role in electrolyte decomposition. Different materials exhibit different overpotentials for these reactions. Inert electrodes like Glassy Carbon (GC), Platinum (Pt), and Gold (Au) are standard choices. However, the largest and most consistent ESW values are typically observed on GC electrodes, making it the preferred material for baseline characterization.[9] Using the actual electrode material from a target application (e.g., a specific metal oxide) is also necessary but will yield a system-specific, narrower ESW.[10]
-
Cutoff Current Density (J_cut): The definition of "stability" requires a quantitative threshold. The ESW is determined as the potential at which the current response from decomposition reactions exceeds a predefined cutoff current density. There is no universal standard, with values like 0.1, 0.5, or 1.0 mA/cm² commonly used.[11] This ambiguity can lead to significant variations in reported ESW values.[11] Establishing and reporting a conservative J_cut (e.g., 0.1 mA/cm²) is crucial for reproducibility and cross-study comparison.[12]
Part 2: Experimental Design & Instrumentation
The Three-Electrode System: The Key to Accuracy
For precise ESW measurements, a three-electrode configuration is mandatory.[13][14] This setup decouples potential control from the current-carrying circuit, which is a significant limitation in two-electrode systems.[13][14]
-
Working Electrode (WE): The electrode where the IL's stability is probed. A polished Glassy Carbon (GC) disk (e.g., 3 mm diameter) is recommended.
-
Counter Electrode (CE): Completes the electrical circuit. A platinum wire or mesh with a surface area significantly larger than the WE is ideal to ensure reactions at the CE are not rate-limiting.
-
Reference Electrode (RE): Provides a stable potential against which the WE potential is accurately measured.[14] For non-aqueous systems like ILs, a non-aqueous Ag/Ag⁺ electrode is suitable. Alternatively, a "quasi-reference" electrode, such as a silver or platinum wire immersed directly in the IL, can be used.[3][15] While simpler, its potential must be calibrated against a known redox couple like Ferrocene/Ferrocenium (Fc/Fc⁺) for reporting versus a standard scale.[16]
Essential Equipment and Materials
| Equipment / Material | Specification / Purpose | Justification |
| Potentiostat/Galvanostat | Capable of Linear Sweep or Cyclic Voltammetry. | Core instrument for applying potential and measuring current. |
| Inert Atmosphere Glovebox | O₂ and H₂O levels < 1 ppm. | Prevents contamination of the rigorously dried IL by ambient moisture and oxygen.[17] |
| Electrochemical Cell | Glass cell designed for a three-electrode setup. | Inert material prevents sample contamination.[13] |
| Working Electrode | Glassy Carbon (GC) Disk, ~3 mm diameter. | Provides a wide potential window and a chemically inert surface for reproducible measurements.[9] |
| Counter Electrode | Platinum Wire or Gauze. | High surface area and catalytic activity to ensure the circuit is not limited by CE reactions. |
| Reference Electrode | Non-aqueous Ag/Ag⁺ or Pt wire (quasi-reference). | Provides a stable potential reference point.[15] |
| [B₄MPy][NTf₂] | High purity (>99%), low water content. | The subject of the analysis. Purity is paramount. |
| Polishing Materials | Alumina slurries (e.g., 1.0, 0.3, 0.05 µm), polishing pads. | Creates a smooth, reproducible electrode surface, free of contaminants from previous experiments. |
| Vacuum Oven | Capable of reaching >100 °C under high vacuum. | Essential for drying the hygroscopic ionic liquid.[17] |
| Karl Fischer Titrator | Coulometric or Volumetric. | Accurately quantifies water content to validate the drying process.[8] |
Part 3: Detailed Experimental Protocol
This protocol uses Linear Sweep Voltammetry (LSV) to determine the anodic and cathodic limits in separate experiments to avoid contamination from decomposition products.[18]
Step 1: Ionic Liquid Preparation (Pre-Glovebox)
-
Place a sufficient quantity of [B₄MPy][NTf₂] in a clean, dry Schlenk flask.
-
Heat the IL in a vacuum oven at ~110-120 °C under high vacuum (<1 mbar) for at least 48 hours. This step is critical for removing dissolved water.[17]
-
After drying, transfer the sealed flask directly into the glovebox antechamber without exposure to air.
Step 2: Electrode and Cell Preparation (Inside Glovebox)
-
Working Electrode Polishing:
-
Polish the GC electrode surface on a polishing pad using successively finer alumina slurries (e.g., 1.0 µm, then 0.3 µm, and finally 0.05 µm) for 2-3 minutes each.
-
After each polishing step, rinse the electrode thoroughly with a high-purity solvent (e.g., acetonitrile or acetone) and sonicate for 5 minutes to remove polishing debris.
-
Dry the electrode completely under vacuum inside the glovebox antechamber before bringing it into the main chamber.
-
-
Cell Assembly:
-
Assemble the clean, dry electrochemical cell.
-
Add the dried [B₄MPy][NTf₂] to the cell.
-
Insert the polished GC working electrode, the platinum counter electrode, and the reference electrode. Ensure the RE tip is positioned close to the WE to minimize iR drop.[13]
-
Step 3: Water Content Verification
-
Take a small aliquot of the dried IL from the glovebox.
-
Measure the water content using a Karl Fischer titrator.
-
Validation Gate: The water content should be below 25 ppm. If it is higher, the drying procedure (Step 1) must be repeated. Proceeding with wet IL will invalidate the results.[5][7]
Step 4: Voltammetric Measurement
-
Connect the electrodes to the potentiostat.
-
Allow the system to rest for 15-20 minutes to reach thermal and electrochemical equilibrium. Record the Open Circuit Potential (OCP).
-
Anodic Limit (Oxidation):
-
Perform an LSV scan starting from the OCP towards positive potentials (e.g., to +4.0 V vs. RE).
-
Use a scan rate of 10-20 mV/s. A slower scan rate provides a response closer to the thermodynamic limit.[12]
-
-
Cathodic Limit (Reduction):
-
Use a fresh aliquot of IL and a freshly polished WE. This prevents any products from the anodic scan from interfering.
-
Perform an LSV scan starting from the OCP towards negative potentials (e.g., to -4.0 V vs. RE) at the same scan rate.
-
Diagram: Experimental Workflow
Caption: Workflow for accurate ESW determination.
Part 4: Data Analysis and Interpretation
-
Plot the Data: Plot the measured current density (J) in mA/cm² versus the applied potential (E) in Volts for both the anodic and cathodic scans.
-
Define the Limits: Draw a horizontal line corresponding to your chosen cutoff current density (J_cut = 0.1 mA/cm²).
-
Determine Eₐ and E_c: The potential at which the current curve from the anodic scan intersects the J_cut line is the anodic limit (Eₐ). The potential where the cathodic scan intersects the -J_cut line is the cathodic limit (E_c).
-
Calculate the ESW: The electrochemical stability window is the difference between these two limits: ESW = Eₐ - E_c
Table 1: Typical Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Working Electrode | Glassy Carbon (3 mm) | Inert surface, provides a wide, reproducible window.[9] |
| Scan Rate (v) | 10 mV/s | Allows for near-steady-state response, minimizing kinetic effects.[12] |
| Cutoff Current (J_cut) | 0.1 mA/cm² | A conservative, well-defined limit for determining decomposition onset. |
| Temperature | 298 K (25 °C) | Standard temperature for comparability; ESW is temperature-dependent.[3] |
| Water Content | < 25 ppm | Minimizes parasitic reactions that narrow the measured ESW.[5][6] |
Table 2: Sample Data Presentation
| Parameter | Value (V vs. Ref) |
| Anodic Limit (Eₐ) at 0.1 mA/cm² | e.g., +2.8 |
| Cathodic Limit (E_c) at -0.1 mA/cm² | e.g., -2.9 |
| Total ESW | 5.7 V |
(Note: Values are illustrative. Actual limits depend on the reference electrode used.)
Diagram: Factors Influencing ESW Measurement
Caption: Intrinsic and experimental factors affecting the ESW.
Part 5: Conclusion & Best Practices
The accurate measurement of the electrochemical stability window of [B₄MPy][NTf₂] is not a routine task but a rigorous analytical procedure. The intrinsic stability of the IL, governed by its cation and anion, can only be revealed when extrinsic factors are meticulously controlled. The protocol outlined here establishes a self-validating system by mandating the verification of water content and emphasizing procedural controls like electrode polishing and the use of an inert atmosphere. By adhering to these steps and transparently reporting all experimental parameters, especially the cutoff current density, researchers can generate trustworthy, reproducible data that advances the development of next-generation electrochemical technologies.
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Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and Its Implications for Electroanalysis. (2020). ResearchGate. [Link]
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Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. (2008). ResearchGate. [Link]
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Linear sweep voltammograms (LSV) illustrating the electrochemical stability window. (n.d.). ResearchGate. [Link]
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Electrochemical stability window of the LCE and HCE determined by linear sweep voltammetry (LSV). (n.d.). ResearchGate. [Link]
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Linear sweep voltammetry to probe the electrochemical stability window. (n.d.). ResearchGate. [Link]
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The electrochemical stability of ionic liquids and deep eutectic solvents. (2020). ResearchGate. [Link]
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Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. (2018). ResearchGate. [Link]
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Effect of water on the stability of zinc in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ionic liquid. (2016). ResearchGate. [Link]
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Application of Ionic Liquids in Electrochemistry—Recent Advances. (2021). MDPI. [Link]
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Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (2022). ResearchGate. [Link]
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Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents. (2016). ACS Publications. [Link]
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Three Electrode System: The Key To Electrochemical Research. (2024). IEST Instrument. [Link]
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Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries. (2024). ACS Publications. [Link]
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Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries. (2024). ACS Publications. [Link]
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Schematic of (a) conventional 3-electrode setup in liquid electrolyte. (n.d.). ResearchGate. [Link]
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Three-Electrode Setups. (2024). Pine Research Instrumentation. [Link]
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Novel Electrochemical Studies of Ionic Liquids. (2002). pubs.acs.org. [Link]
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How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? (2015). ResearchGate. [Link]
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Scheme of the 3-electrode setup used for testing the voltage on the electrodes. (n.d.). ResearchGate. [Link]
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Investigating the Electrochemical Windows of Ionic Liquids. (2019). ResearchGate. [Link]
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Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations. (n.d.). ResearchGate. [Link]
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Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. (2013). ResearchGate. [Link]
-
Tutorial 30-Exploring the Potential Window for Electrochemical Energy Storage Systems. (2024). YouTube. [Link]
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Cyclic voltammetry curves in ionic liquid at scan rates of 10, 20, 50, and 100 mV s−1. (n.d.). ResearchGate. [Link]
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Electrochemical window. (2024). Wikipedia. [Link]
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Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (2022). Frontiers. [Link]
-
Electrochemical stability of bis(trifluoromethanesulfonyl)imide-based ionic liquids at elevated temperature. (2013). ResearchGate. [Link]
-
A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. (2021). National Institutes of Health. [Link]
-
A scheme showing the electrochemical stability window of the electrolytes. (n.d.). ResearchGate. [Link]
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Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (2022). PubMed. [Link]
-
Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies. (2015). Royal Society of Chemistry. [Link]
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Different stability window values obtained in the conventional... (n.d.). ResearchGate. [Link]
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Electrochemical window. (n.d.). Wikipedia. [Link]
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Application Note: Accurate Determination of Water Content in 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([B4MPy][NTf2]) using Karl Fischer Titration
Abstract
This application note provides a comprehensive guide for the accurate determination of water content in the ionic liquid 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, [B4MPy][NTf2], using the Karl Fischer (KF) titration method. Water content is a critical quality attribute for ionic liquids, profoundly impacting their physicochemical properties and performance in applications ranging from synthesis and catalysis to drug development. This document outlines the underlying principles of Karl Fischer titration, addresses the specific challenges associated with analyzing viscous and hygroscopic ionic liquids, and presents detailed, field-proven protocols for both volumetric and coulometric methods. Furthermore, it establishes a framework for method validation in accordance with ICH Q2(R1) guidelines to ensure data integrity and reliability.
Introduction: The Critical Role of Water in Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and excellent solvating power for a wide range of compounds.[1][2] These characteristics make them highly attractive for various applications in the pharmaceutical and chemical industries. However, the presence of water, even in trace amounts, can significantly alter the viscosity, polarity, conductivity, and stability of ILs, thereby affecting reaction kinetics, product purity, and overall process efficiency.[3][4] For researchers, scientists, and drug development professionals, the precise quantification of water content is therefore a non-negotiable aspect of quality control and material characterization.
Karl Fischer titration stands as the gold standard for water determination due to its high specificity, accuracy, and speed compared to other methods like loss on drying, which may detect the loss of any volatile substance.[5] This note focuses on the practical application of KF titration to [B4MPy][NTf2], a pyridinium-based ionic liquid.
The Principle of Karl Fischer Titration
The Karl Fischer titration is based on the Bunsen reaction, where water reacts stoichiometrically with iodine and sulfur dioxide in the presence of a base and a suitable solvent, typically an alcohol.[6][7]
The overall chemical reaction is: H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I (where RN represents the base, historically pyridine, but now more commonly imidazole)[8]
The endpoint of the titration is reached when all the water in the sample has been consumed, and an excess of iodine is detected, typically by a bipotentiometric indicator electrode.[6] There are two primary modes of Karl Fischer titration: volumetric and coulometric.
-
Volumetric Titration: A KF reagent containing a known concentration of iodine is added to the sample dissolved in a suitable solvent. The volume of the titrant consumed is used to calculate the water content. This method is ideal for samples with a water content ranging from 0.1% to 100%.[7]
-
Coulometric Titration: Iodine is generated in situ at an anode by the electrochemical oxidation of iodide. The amount of charge passed to generate the iodine that reacts with the water is directly proportional to the amount of water. This technique is highly sensitive and is best suited for samples with very low water content, typically from 1 ppm to 1%.[7]
Challenges in the Karl Fischer Titration of [B4MPy][NTf2]
The unique physicochemical properties of ionic liquids like [B4MPy][NTf2] present specific analytical challenges:
-
Viscosity: Many ionic liquids, including pyridinium-based ILs, can be highly viscous.[9][10] This can impede accurate sample handling and transfer, as well as slow down the dissolution and dispersion of the sample in the KF solvent, leading to incomplete water extraction and underestimated results.[11]
-
Hygroscopicity: Ionic liquids are often hygroscopic, readily absorbing moisture from the atmosphere.[3][4] This necessitates meticulous sample handling to prevent contamination and erroneously high water content readings. All sample manipulations should be performed swiftly and, if possible, in a controlled environment like a glove box or under a dry nitrogen atmosphere.[5]
-
Solubility: While ionic liquids are excellent solvents themselves, ensuring their complete and rapid dissolution in the Karl Fischer working medium is crucial for the accurate determination of the total water content.[1][2] Incomplete dissolution can trap water within the sample matrix, making it inaccessible to the KF reagents.[5]
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for determining the water content in [B4MPy][NTf2] via Karl Fischer titration.
Caption: General workflow for Karl Fischer titration of [B4MPy][NTf2].
Recommended Equipment and Reagents
| Equipment/Reagent | Specification |
| Titrator | Volumetric or Coulometric Karl Fischer Titrator with a platinum indicator electrode. |
| Analytical Balance | 4-decimal place readability (0.1 mg). |
| Syringes and Needles | Gas-tight syringes for liquid sample introduction. |
| Volumetric KF Reagents | One-component or two-component pyridine-free titrant (e.g., Titer 5 mg/mL). |
| Coulometric KF Reagents | Anolyte and catholyte (if using a diaphragm cell), pyridine-free. |
| Solvents | Anhydrous grade methanol is standard. Co-solvents like chloroform, xylene, or formamide may be required to improve solubility and reduce viscosity.[11][12] |
| Water Standard | Certified water standard for titer determination (volumetric) or instrument performance verification (coulometric). |
Protocol 1: Volumetric Titration (for water content > 0.1%)
This protocol is suitable for routine quality control where the water content is expected to be relatively high.
-
Titrator Preparation:
-
Add a suitable volume of anhydrous methanol (or a co-solvent mixture) to the titration vessel.
-
Pre-titrate the solvent with the Karl Fischer titrant until an anhydrous state is achieved and a stable, low drift is observed.
-
-
Titer Determination:
-
Accurately add a known amount of a certified water standard to the conditioned vessel.
-
Titrate to the endpoint.
-
The titer (F), in mg/mL, is calculated as: F = (Weight of water standard in mg) / (Volume of titrant in mL)
-
Perform this in triplicate and use the average value. The titer should be determined daily.[6]
-
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the [B4MPy][NTf2] sample into a gas-tight syringe. The ideal sample size should result in a titrant consumption of approximately half the burette volume.
-
Inject the sample into the titration vessel, ensuring the needle tip is below the surface of the solvent to avoid splashing.
-
Stir to ensure complete dissolution. If the sample is highly viscous, allow for a longer stirring time or gently warm the vessel to a maximum of 50°C.[11]
-
Titrate with the standardized KF reagent to the potentiometric endpoint.
-
-
Calculation:
-
The water content is calculated as follows: Water (%) = [(Volume of titrant in mL × F) / (Sample weight in mg)] × 100
-
Protocol 2: Coulometric Titration (for water content < 1%)
This protocol is ideal for determining trace amounts of water, for instance, after drying the ionic liquid.
-
Titrator Preparation:
-
Fill the titration cell with the appropriate coulometric KF reagent (anolyte, and catholyte if required).
-
Start the coulometer to titrate the solvent to an anhydrous state. A stable, low drift rate indicates the instrument is ready.
-
-
Instrument Verification (Optional but Recommended):
-
Inject a small, known amount of a certified water standard (e.g., 1 µL of water) to verify the instrument's performance. The recovery should be within 100 ± 3%.
-
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the [B4MPy][NTf2] sample into a gas-tight syringe. The ideal sample size should contain between 100 and 1000 µg of water.
-
Inject the sample into the titration cell.
-
Allow sufficient time for the sample to dissolve and for all the water to be titrated. The endpoint is detected automatically.
-
-
Calculation:
-
The instrument typically provides the result directly in micrograms (µg) of water.
-
The water content in parts per million (ppm) is calculated as: Water (ppm) = (µg of water detected) / (Sample weight in g)
-
Method Validation: Ensuring Trustworthy Results
To ensure the suitability of the Karl Fischer method for its intended purpose, a validation should be performed according to ICH Q2(R1) guidelines.[13][14]
Caption: Key parameters for KF method validation as per ICH Q2(R1).
| Parameter | Description and Protocol | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. For KF, this means ensuring no side reactions are occurring that produce or consume water. | Titration curve should show a sharp, stable endpoint. The drift should return to the initial low value after titration. |
| Accuracy | The closeness of test results to the true value. Analyze samples of [B4MPy][NTf2] spiked with known amounts of water at three different concentration levels (e.g., 50%, 100%, and 150% of the expected water content). | The mean recovery should be between 97.0% and 103.0%. |
| Precision | Repeatability: Analyze a minimum of six independent samples of the same homogenous [B4MPy][NTf2] batch under the same operating conditions over a short interval of time. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment. | Repeatability: Relative Standard Deviation (RSD) ≤ 5%. Intermediate Precision: The results should show no statistically significant difference from the repeatability study. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five standards by adding varying, known amounts of water to the KF vessel and titrating. | The correlation coefficient (r²) of the plot of water added vs. water found should be ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range is derived from the linearity, accuracy, and precision studies. |
Conclusion
The Karl Fischer titration method is a robust and reliable technique for determining the water content in the ionic liquid [B4MPy][NTf2]. By selecting the appropriate titration mode (volumetric or coulometric) based on the expected water content and by implementing careful sample handling procedures to mitigate the challenges of viscosity and hygroscopicity, accurate and reproducible results can be achieved. Adherence to the detailed protocols and a thorough method validation as outlined in this note will ensure the generation of high-quality, defensible data, which is paramount for research, development, and quality control in the pharmaceutical and chemical industries.
References
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Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved from [Link]
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LabRulez LCMS. (2023, June 21). Validation of Parameters for Karl Fischer Titration. Retrieved from [Link]
-
ResearchGate. (n.d.). Water Determination By Karl Fischer Titration. Retrieved from [Link]
-
Ferreira, A. R., et al. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Ferreira, A. R., et al. (n.d.). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. National Institutes of Health. Retrieved from [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
-
IoLiTec. (n.d.). Ionic liquids for Karl-Fischer titration. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
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Honeywell. (n.d.). Karl Fischer Titration Guide. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration - School experiments. Retrieved from [Link]
- Google Patents. (n.d.). WO2020198549A1 - Reagent compositions and method for karl fischer titration.
-
ResearchGate. (2018, November 13). Which Reagent/Chemicals can be used in Karl Fischer Titration other than Methanol?. Retrieved from [Link]
-
Honeywell. (2016, October 3). Water Determination by Karl Fischer Titration. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. Retrieved from [Link]
-
ResearchGate. (2025, August 10). How to Make Ionic Liquids More Liquid. Retrieved from [Link]
-
ResearchGate. (2016, December 5). Prediction of viscosity of ionic liquids using 6-parameter Gaussian function in various temperatures. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]
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1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide for electrochemical double-layer capacitors.
An Application Guide to Utilizing 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide in High-Performance Electrochemical Double-Layer Capacitors
Introduction: The Imperative for Advanced Electrolytes in Energy Storage
Electrochemical double-layer capacitors (EDLCs), commonly known as supercapacitors, are critical energy storage devices recognized for their high power density, rapid charge-discharge capabilities, and exceptional cycle life.[1] They store energy physically through the electrostatic adsorption of electrolyte ions onto the surface of high-surface-area electrode materials, a non-faradaic process that ensures longevity.[2] The performance of an EDLC, particularly its energy density (E = ½CV²) and operating voltage (V), is intrinsically linked to the properties of its electrolyte.
Conventional electrolytes face significant limitations. Aqueous electrolytes suffer from a narrow potential window (typically 1.0-1.2 V) due to the electrolysis of water, which severely restricts the energy density.[3] Organic electrolytes, while offering a wider voltage window (around 2.7 V), introduce concerns regarding volatility, flammability, and toxicity.[3] To overcome these challenges and unlock the full potential of EDLCs, the scientific community has turned to Ionic Liquids (ILs). ILs are salts that are liquid below 100°C, and they possess a unique combination of properties including negligible volatility, low flammability, high thermal stability, and wide electrochemical stability windows, making them ideal candidates for high-performance, safe electrolytes.[4][5]
This application note provides a detailed technical guide for researchers and scientists on the use of a specific pyridinium-based ionic liquid, This compound ([B4MPy][TFSI]), as an electrolyte for EDLCs. We will explore its fundamental properties, provide step-by-step protocols for electrolyte preparation and cell fabrication, and detail the electrochemical characterization techniques required to validate performance.
Physicochemical Profile of [B4MPy][TFSI]
The selection of an IL is a deliberate process based on the desired balance of properties. The [B4MPy]⁺ cation offers a stable pyridinium core, while the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion is known for its hydrophobicity, high thermal stability, and large size, which contributes to a wide electrochemical window.[3][6] A comprehensive understanding of these properties is crucial for designing and interpreting experiments.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [7] |
| CAS Number | 799277-50-6 | [7] |
| Molecular Formula | C₁₅H₂₀F₆N₂O₄S₂ | [7] |
| Molecular Weight | 482.45 g/mol | - |
| Appearance | Colorless to pale yellow liquid | [7] |
| Density | ~1.45 g/cm³ (at 25°C) | [7] |
| Melting Point | -34°C (approximate) | [7] |
| Thermal Decomposition | >350°C | [8] |
| Electrochemical Window | >4.0 V vs. Pt | [3] |
| Ionic Conductivity | 1-5 mS/cm (at 25°C) | [6][9] |
| Viscosity | ~100-150 mPa·s (at 25°C) | [3][6] |
Note: Exact values for properties like conductivity and viscosity can vary with purity, water content, and measurement temperature.[6]
Experimental Protocols: From Materials to Assembled Cell
This section provides a self-validating methodology for the preparation and assembly of a symmetric EDLC coin cell using [B4MPy][TFSI] as the electrolyte. The protocols are designed to ensure reproducibility and high performance.
Protocol 1: Electrolyte Preparation
The performance of an IL-based EDLC is highly sensitive to impurities, particularly water and halide ions. Water reduces the electrochemical stability window, while other impurities can lead to parasitic reactions. Therefore, high-purity IL (>99%) is required, and all handling should be performed in an inert atmosphere.
Causality: The high viscosity of neat [B4MPy][TFSI] can limit ion mobility, thereby increasing the equivalent series resistance (ESR) and reducing the power density of the capacitor.[3] To mitigate this, a co-solvent such as acetonitrile (AN) or propylene carbonate (PC) can be added. AN is particularly effective at reducing viscosity but has a lower boiling point and narrows the electrochemical window more significantly than PC.[3] This protocol details the preparation of a 1 M solution in AN, a common starting point for balancing conductivity and voltage stability.
Materials:
-
This compound ([B4MPy][TFSI]), battery grade (>99%)
-
Acetonitrile (AN), anhydrous (<50 ppm water)
-
Molecular sieves (3Å, activated)
-
Argon- or nitrogen-filled glovebox (<1 ppm H₂O, O₂)
-
Glass vials and magnetic stirrer
Procedure:
-
Pre-Drying: Dry the [B4MPy][TFSI] under high vacuum at 100-120°C for at least 24 hours to remove residual water. Store the dried IL inside the glovebox.
-
Solvent Purification: Store anhydrous acetonitrile over activated molecular sieves inside the glovebox for at least 24 hours before use.
-
Preparation: Inside the glovebox, accurately weigh the required amount of dried [B4MPy][TFSI] into a clean, dry glass vial.
-
Dissolution: Add the calculated volume of anhydrous acetonitrile to the vial to achieve a 1 M concentration.
-
Homogenization: Stir the mixture using a magnetic stirrer until the IL is fully dissolved and the solution is homogeneous. The electrolyte is now ready for use.
Protocol 2: Activated Carbon Electrode Fabrication
The electrode is the heart of the EDLC, providing the high surface area for ion adsorption. This protocol uses a standard slurry-casting method.
Materials:
-
Activated Carbon (AC), high surface area (e.g., YP-50F)
-
Conductive Carbon Black (CB, e.g., Super P)
-
Carboxymethylcellulose sodium (CMC) binder
-
Styrene-butadiene rubber (SBR) binder
-
Deionized water
-
Aluminum foil (current collector)
-
Planetary mixer or mortar and pestle
-
Doctor blade or film coater
-
Vacuum oven
Procedure:
-
Dry Materials: Dry the activated carbon and carbon black in a vacuum oven at 120°C for 12 hours to remove adsorbed moisture.
-
Slurry Preparation: Mix the active materials in a weight ratio of 8:1:1 (AC:CB:CMC/SBR).[10] First, dry-mix the AC and CB powders until homogeneous.
-
Binder Addition: Separately, prepare a binder solution by dissolving the CMC/SBR in deionized water. Slowly add the binder solution to the carbon powder mixture while continuously mixing to form a homogeneous, viscous slurry.[10]
-
Coating: Cast the slurry onto a piece of aluminum foil using a doctor blade set to the desired thickness (e.g., 100-200 µm).
-
Drying: Dry the coated foil in an oven at 80°C for 2 hours, followed by drying in a vacuum oven at 120°C for at least 12 hours to completely remove water and solvent.
-
Electrode Punching: Transfer the dried electrode sheet into the glovebox. Punch out circular electrodes of the desired diameter (e.g., 15 mm for a CR2032 coin cell). Record the mass of the active material on each electrode.
Protocol 3: Symmetric EDLC Coin Cell Assembly (CR2032)
All assembly steps must be performed inside a glovebox to prevent contamination of the electrolyte.
Materials:
-
Two identical activated carbon electrodes (prepared in Protocol 2)
-
Microporous polymer separator (e.g., Celgard 2400)
-
[B4MPy][TFSI]-based electrolyte (prepared in Protocol 1)
-
CR2032 coin cell components (case, spacer disc, spring, cap)
-
Hydraulic crimping machine
Procedure:
-
Separator Preparation: Punch out a separator disc with a slightly larger diameter than the electrodes (e.g., 19 mm).
-
Cell Stacking: Place the first electrode in the center of the coin cell case (active material facing up).
-
Electrolyte Addition: Add a few drops of the prepared electrolyte onto the electrode surface, ensuring it is fully wetted.
-
Separator Placement: Place the separator disc on top of the wetted electrode. Add another few drops of electrolyte to saturate the separator.
-
Second Electrode: Place the second electrode on top of the separator (active material facing down).
-
Final Components: Add the spacer disc and the spring.
-
Sealing: Carefully place the cap on top of the assembly and transfer it to the hydraulic crimper. Crimp the cell to ensure a hermetic seal.
-
Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrode pores.
Experimental Workflow Diagram
Caption: Workflow for EDLC fabrication.
Electrochemical Characterization: Validating Performance
Once assembled, the EDLC must be rigorously tested to determine its performance characteristics. The three primary techniques are Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS).
Technique 1: Cyclic Voltammetry (CV)
CV is used to assess the capacitive behavior and determine the stable operating voltage window of the device.[11] For an ideal capacitor, the CV curve should be a perfect rectangle, indicating purely capacitive charge storage.
Protocol:
-
Instrument: Potentiostat/Galvanostat
-
Setup: Connect the assembled coin cell to the instrument.
-
Parameters:
-
Voltage Range: Sweep from 0 V to a designated upper voltage limit (e.g., 3.5 V). The upper limit should be determined by preliminary tests to identify the onset of electrolyte decomposition.
-
Scan Rates: Perform scans at various rates (e.g., 5, 10, 20, 50, 100 mV/s) to evaluate rate capability.
-
-
Analysis: The specific capacitance (C, in F/g) can be calculated from the integrated area of the CV curve using the formula: C = ∫I(V)dV / (2 * m * s * ΔV) where ∫I(V)dV is the integrated area of the CV loop, m is the mass of the active material on a single electrode, s is the scan rate, and ΔV is the voltage window.
Technique 2: Galvanostatic Charge-Discharge (GCD)
GCD is the most direct method for evaluating the practical performance of a supercapacitor.[12] The cell is charged and discharged at a constant current, yielding key metrics like capacitance, energy density, power density, and coulombic efficiency.
Protocol:
-
Instrument: Potentiostat/Galvanostat or Battery Cycler
-
Setup: Connect the assembled coin cell.
-
Parameters:
-
Voltage Range: 0 V to the maximum stable voltage determined by CV.
-
Current Densities: Test at various current densities (e.g., 0.5, 1, 2, 5, 10 A/g) based on the active mass.
-
-
Analysis:
-
Specific Capacitance (from discharge curve): C = (I * Δt) / (m * ΔV)
-
Energy Density (E, in Wh/kg): E = (C * ΔV²) / (2 * 3.6)
-
Power Density (P, in W/kg): P = E / Δt
-
Coulombic Efficiency (η): η = (t_discharge / t_charge) * 100% where I is the discharge current, Δt is the discharge time, m is the mass of active material on both electrodes, and ΔV is the voltage window (excluding IR drop).
-
Technique 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to probe the internal resistances and frequency-dependent behavior of the EDLC.[13] It provides insights into the electrode-electrolyte interface, ion diffusion, and overall device resistance.
Protocol:
-
Instrument: Potentiostat with a frequency response analyzer.
-
Setup: Connect the assembled coin cell.
-
Parameters:
-
Frequency Range: Typically 100 kHz down to 10 mHz.
-
AC Amplitude: A small potential perturbation (e.g., 10 mV).
-
DC Bias: 0 V or the open-circuit voltage.
-
-
Analysis (Nyquist Plot):
-
High-Frequency Intercept (Z'): Represents the equivalent series resistance (ESR), which includes electrolyte resistance, contact resistance, and electrode resistance.
-
Semicircle (Mid-Frequency): Relates to the charge-transfer resistance at the electrode-electrolyte interface. For EDLCs, this is often very small.
-
Warburg Line (Low-Frequency): A near-vertical line indicates ideal capacitive behavior. A 45° line (Warburg impedance) signifies diffusion limitations of ions within the electrode pores.
-
Characterization Logic Diagram
Caption: Logical flow of electrochemical tests.
Conclusion and Outlook
This compound stands out as a highly promising electrolyte for developing safe, high-voltage electrochemical double-layer capacitors. Its inherent properties, including a wide electrochemical stability window and excellent thermal stability, directly address the primary limitations of conventional aqueous and organic electrolytes.[3][8] By following the detailed protocols for electrolyte preparation, electrode fabrication, and cell assembly outlined in this guide, researchers can construct high-quality test vehicles for performance evaluation. The subsequent application of rigorous electrochemical characterization techniques—CV, GCD, and EIS—provides a comprehensive understanding of the device's capabilities and internal dynamics. The insights gained from these methods are crucial for optimizing electrode architectures, electrolyte compositions, and ultimately, for advancing the field of high-energy supercapacitors.
References
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Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Ionic liquid based EDLCs: Influence of carbon porosity on electrochemical performance. (2025, August 9). ScienceDirect. Retrieved January 19, 2026, from [Link]
-
Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double l. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Galvanostatic charge-discharge performances of different ionic liquid-based biopolymer electrolyte systems. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Galvanostatic charge/discharge test results of supercapacitors based on... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Modeling galvanostatic charge–discharge of nanoporous supercapacitors. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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galvanostatic charge-discharge tests: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 19, 2026, from [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
galvanostatic charge-discharge measurements: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 19, 2026, from [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. (2024, August 23). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Tuning of Ionic Liquid–Solvent Electrolytes for High-Voltage Electrochemical Double Layer Capacitors: A Review. (2024, February 2). MDPI. Retrieved January 19, 2026, from [Link]
-
Preparation of an Electric Double Layer Capacitor (EDLC) Using Miscanthus-Derived Biocarbon. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Electrode Materials for Ionic Liquid Based-Supercapacitors. (2007, June 29). CORE. Retrieved January 19, 2026, from [Link]
-
Electrochemical Double-Layer Capacitor Containing Mixtures of Ionic Liquid, Lithium Salt, and Organic Solvent as an Electrolyte. (2021, April 13). Frontiers. Retrieved January 19, 2026, from [Link]
-
1-Butyl-4-Methylpyridinium Bis(Trifluoromethanesulfonyl)Imide. (n.d.). Connect Chemical. Retrieved January 19, 2026, from [Link]
-
(PDF) Fabrication and Characterization of Activated Carbon Electrode for the Application of Supercapacitors 1. (2017, October 28). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Schematic diagram for fabrication of EDLC. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. (2024, September 10). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Preparation and Characterization of Physically Activated Carbon and Its Energetic Application for All-Solid-State Supercapacitors: A Case Study. (2023, June 9). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Best practices for electrochemical characterization of supercapacitors. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]
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The fabrication process of the EDLC. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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(Invited) Binary Mixtures of 1-Butyl-1-Methylpyrrolidinium Bis{(trifluoromethyl)Sulfonyl}Imide and Aliphatic Nitrile Solvents As Electrolyte for Electrochemical Double Layer Capacitors. (n.d.). IOPscience. Retrieved January 19, 2026, from [Link]
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Fabrication process of EDLC cell using GPE35 sample. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Electrochemical Investigations of the Suitability of 1-Propyl-2,3- dimethylidazolium bis(trifluoromethylsulfonyl)imide. (2025, February 13). MDPI. Retrieved January 19, 2026, from [Link]
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Outstanding performance of activated graphene based supercapacitors in ionic liquid electrolyte from −50 to 80°C. (n.d.). University of Texas at Austin. Retrieved January 19, 2026, from [Link]
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Development of an Electro Impedance Spectroscopy device for EDLC super capacitor characterization in a mass production line. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
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Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Evaluation of Structural and Electrochemical Properties of Supercapacitors with Graphene Electrodes and Hydrated Pure or Mixed [bmim]-Based Ionic Liquids via Molecular Dynamics. (2025, July 15). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Cyclic voltammetry of the samples with BMIM(TFSI) ionic liquid, collected at 10 mV/s. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Evaluation of a 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide Ionic Liquid-Based Electrolyte and Its Performance in an Electrochemical Double-Layer Capacitor. (2021, December 1). Springer Professional. Retrieved January 19, 2026, from [Link]
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(PDF) Ionic liquid-based electrolyte in supercapacitors. (2024, March 18). ResearchGate. Retrieved January 19, 2026, from [Link]
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Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Electrochemical Impedance Spectroscopy. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Potential dependent capacitance of [EMIM][TFSI], [N1114][TFSI] and [PYR13][TFSI] ionic liquids on glassy carbon. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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New electrolyte mixture of propylene carbonate and butyltrimethylammonium bis(trifluoromethylsulfonyl)imide (N 1114 TFSI) for high performance silicon nanowire (SiNW)-based supercapacitor applications. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
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Physical Interpretation of Cyclic Voltammetry for Hybrid Pseudocapacitors. (2015, May 4). UCLA Samueli School of Engineering. Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: A Senior Scientist's Guide to the Safe Handling of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide
Introduction: 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, hereafter referred to as [B4MPy][NTf2], is a pyridinium-based ionic liquid (IL) with significant utility in advanced research and development. Its favorable properties, such as high thermal stability, low volatility, and excellent electrochemical conductivity, make it a compelling component in applications ranging from electrolytes in next-generation batteries to a green solvent in catalysis and organic synthesis.[1][2] However, the designation of ionic liquids as "green solvents" pertains primarily to their low vapor pressure, which reduces air pollution compared to volatile organic compounds. It does not imply an absence of toxicity or environmental hazard.[3]
This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide researchers, scientists, and drug development professionals with a deeper, field-tested understanding of the safety considerations and handling protocols for [B4MPy][NTf2]. We will explore the causality behind safety measures, grounding our recommendations in the physicochemical properties of the molecule and data from its close structural analogs.
Section 1: Chemical and Physical Profile
Understanding the intrinsic properties of [B4MPy][NTf2] is the foundation of its safe and effective use. These characteristics dictate its behavior in the laboratory environment and inform the necessary handling and storage protocols.
Rationale for Precaution: The low volatility of [B4MPy][NTf2] is a significant advantage, minimizing the risk of inhalation exposure at ambient temperatures.[1] However, its excellent thermal stability means it can be used in high-temperature applications, where the risk of thermal decomposition into hazardous byproducts becomes a primary concern.[1][2] Furthermore, its nature as a liquid salt means that exposure risks are primarily through direct contact (dermal, ocular) and ingestion. Its solubility in many organic solvents also means it can penetrate standard protective equipment if not chosen carefully.[4]
Table 1: Physicochemical Properties of [B4MPy][NTf2]
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 475681-62-0 | [1][5] |
| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | [1][5] |
| Molecular Weight | 430.39 g/mol | [5] |
| Appearance | Colorless to pale yellow/orange liquid | [1] |
| Melting Point | 10 °C | [1] |
| Density | ~1.42 - 1.45 g/mL | [1][4] |
| Refractive Index | n20/D 1.45 | [1] |
| Purity | Typically >98% (HPLC) |[1] |
Section 2: Hazard Identification & Toxicological Insights
While comprehensive toxicological data for this specific CAS number is limited, a robust hazard assessment can be constructed by examining its constituent parts—the 1-butyl-4-methylpyridinium cation and the bis(trifluoromethylsulfonyl)imide anion—and data from closely related ionic liquids. Many suppliers correctly advise caution, stating the substance has not yet been fully tested.[6]
Causality of Hazards:
-
Pyridinium Cation: Pyridinium-based compounds are known to interact with biological systems, and their derivatives can exhibit moderate to high toxicity.[3] This component is the likely driver of oral toxicity and irritation.
-
[NTf2] Anion: This fluorinated anion generally increases the toxicity of an ionic liquid compared to simpler halide anions. It is associated with low biodegradability and can permeate cell membranes, posing a risk to aquatic environments.[3] Critically, upon combustion, it is a source of highly toxic hydrogen fluoride (HF) and sulfur oxides (SOx).[6][7][8]
Table 2: Inferred Hazard Profile based on Structural Analogs
| Hazard Classification | GHS H-Statement | Rationale / Analog Compound | Source(s) |
|---|---|---|---|
| Acute Oral Toxicity | H301: Toxic if swallowed or H302: Harmful if swallowed | Based on analogs like 1-butyl-1-methylpyrrolidinium [NTf2] and 1-butyl-4-methylpyridinium tetrafluoroborate. | [7][9] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation | Pyridinium and piperidinium analogs show effects ranging from irritation to full corrosion. The conservative approach is to assume at least severe irritation potential. | [8][9][10] |
| Serious Eye Damage | H318: Causes serious eye damage or H319: Causes serious eye irritation | Direct contact of ionic liquids with sensitive mucosal tissues of the eye is likely to cause significant damage. |[8][9][11] |
The appropriate pictograms for handling this material, based on this synthesized profile, would be GHS06 (Skull and Crossbones) and GHS05 (Corrosion) .
Section 3: Protocols for Safe Handling & Storage
A proactive approach to exposure prevention is paramount. The following protocols are designed to create a self-validating system of safety for routine laboratory use.
Protocol 3.1: Engineering Controls & Personal Protective Equipment (PPE)
The primary objective is to prevent all direct contact with the substance.
-
Primary Engineering Control: All handling of open containers of [B4MPy][NTf2] must be conducted within a certified chemical fume hood to contain any potential aerosols and to provide a contained workspace in case of a spill.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when there is a risk of splashing (e.g., during transfers of larger volumes or when the material is heated).[7][8][9]
-
Skin and Body Protection:
-
Wear a flame-resistant lab coat, fully fastened.
-
Chemical-resistant gloves are mandatory. Nitrile gloves (minimum 0.11 mm thickness) are a suitable initial choice, but it is crucial to consult the glove manufacturer's data for breakthrough times for ionic liquids.[12] Always double-glove if handling larger quantities or for extended periods. Discard gloves immediately if contamination is suspected.
-
Ensure legs and feet are fully covered.
-
-
Respiratory Protection: Not typically required when working in a fume hood. If a situation arises where vapors or mists may be generated outside of a hood, a respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK) must be used.[6]
Protocol 3.2: Standard Operating Procedure for Aliquoting and Use
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned. Prepare spill cleanup materials in advance.
-
Inert Atmosphere Transfer: As the substance is hygroscopic and sensitive to moisture, which can degrade its performance, handle under an inert gas like argon or nitrogen if high purity is required for the application.[4]
-
Weighing: Weigh the material in a tared, sealed container. If transferring, use a glass pipette or syringe. Avoid creating aerosols.
-
Heating: If the protocol requires heating, conduct it using a controlled heating mantle or block with temperature feedback. Never heat on an open hot plate, which can create localized hot spots and lead to decomposition. Ensure the apparatus is well-ventilated.
-
Post-Handling: After use, tightly reseal the container.[4][7] Decontaminate any surfaces with an appropriate solvent (e.g., isopropanol) followed by soap and water. Remove and discard gloves, and wash hands thoroughly.[7][13]
Protocol 3.3: Long-Term Storage
-
Container: Store in the original, tightly sealed container.[4]
-
Location: Store in a locked, dedicated cabinet for toxic materials.[7] The storage area must be cool, dry, and well-ventilated.
-
Segregation: Keep away from incompatible materials, particularly strong oxidizing agents.[4][6]
-
Moisture Protection: Protect from atmospheric moisture and water. The presence of water can significantly alter the thermophysical properties of the ionic liquid.[4][7][14]
Section 4: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical to mitigating harm.
Emergency Response Workflow
Caption: Workflow for responding to spills and personnel exposures.
Protocol 4.1: First-Aid Measures
-
General Advice: Remove the affected person from the hazardous area. If symptoms persist or in any case of doubt, seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Immediately call a poison control center or a doctor.[7][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation or a burning sensation develops.
-
Eye Contact: Immediately flush the eyes with clean, fresh water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[7][9]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.[7][9]
Protocol 4.2: Accidental Release & Spill Cleanup
-
Evacuate: Alert others and evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (fume hood extraction).
-
Contain: Prevent the spill from spreading and keep it away from drains and water sources.[6][7]
-
Absorb: For small spills, cover with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or a universal binder.[7]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste through your institution's environmental health and safety office.
Section 5: Fire-Fighting & Decomposition Hazards
While not flammable under normal conditions, [B4MPy][NTf2] poses a significant hazard in a fire due to its decomposition products.
-
Extinguishing Media: Use a water spray, foam, dry chemical, or carbon dioxide (CO2).[6]
-
Specific Hazards: High temperatures from a fire will cause thermal decomposition, generating highly toxic and corrosive gases, including:
-
Protective Equipment for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing to prevent contact with hazardous decomposition products.[6]
Section 6: Environmental Considerations & Disposal
The "green" nature of ionic liquids does not extend to their ecotoxicity. The [NTf2] anion, in particular, is known for its environmental persistence and potential for bioaccumulation.
-
Ecotoxicity: Pyridinium-based ILs with fluorinated anions are recognized as having relatively high toxicity to aquatic life and low biodegradability.[3] Therefore, any release to the environment must be strictly avoided.
-
Disposal Protocol:
-
Do not dispose of [B4MPy][NTf2] down the drain or in regular waste.
-
All waste, including the pure substance, contaminated absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Containers must be kept sealed.
-
Arrange for disposal through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[6][7]
-
Conclusion
This compound is a powerful tool for scientific advancement, but its utility must be balanced with a rigorous and informed approach to safety. Its primary risks—toxicity upon ingestion, potential for severe skin and eye damage, and the generation of hazardous decomposition products—necessitate the use of stringent engineering controls and personal protective equipment. By understanding the chemical reasoning behind these safety protocols, researchers can confidently and safely harness the unique properties of this ionic liquid.
References
- proionic GmbH. (2023). Safety Data Sheet: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 1-Butyl-4-methylpyridinium Tetrafluoroborate.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide.
- Chem-Impex. 1-Butyl-4-methylpyridinium bis(trifluoromethanesulfonyl)imide.
- Tokyo Chemical Industry Co., Ltd. 1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide.
- proionic GmbH. (2023). Safety Data Sheet: 1-Butyl-3-methyl imidazolium bis(trifluoromethylsulfonyl)imide.
- Sigma-Aldrich. 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide 97%.
- Tokyo Chemical Industry Co., Ltd. (APAC). 1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide.
- Tokyo Chemical Industry Co., Ltd. 1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide.
- Connect Chemical Manufacturing Co., Ltd. 1-Butyl-4-Methylpyridinium Bis(Trifluoromethanesulfonyl)Imide.
- ACS Publications. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. Journal of Chemical & Engineering Data.
- Iolitec. (2022). Safety Data Sheet: 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide.
- Solvionic. (2024). Safety data sheet: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide 99,5%.
- Universidad de Zaragoza. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor....
- RSC Publishing. X-Ray reflectometry studies on the effect of water on the surface structure of [C4mpyr][NTf2] ionic liquid.
- ResearchGate. (2025). Environmental Application, Fate, Effects and Concerns of Ionic Liquids: A Review.
- R&D Systems. (2025). SAFETY DATA SHEET.
- Alfa Chemistry. CAS 475681-62-0 this compound.
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- 14. proionic.com [proionic.com]
Troubleshooting & Optimization
How to improve the ionic conductivity of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide electrolytes.
Welcome to the technical support center for researchers and scientists working with 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([B4MPy][TFSI]) electrolytes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize the ionic conductivity of your electrolyte systems. Our approach is grounded in scientific principles and validated experimental procedures to ensure the integrity and reproducibility of your results.
FREQUENTLY ASKED QUESTIONS (FAQs)
General Properties
Q1: What are the fundamental properties of this compound ([B4MPy][TFSI])?
A1: this compound, often abbreviated as [B4MPy][TFSI], is a pyridinium-based room-temperature ionic liquid. Key properties are summarized in the table below. It is a liquid at room temperature and is known for its thermal stability and use in electrochemical applications such as electrolytes for energy storage devices.[1][2][3]
| Property | Value |
| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ |
| Molecular Weight | 430.38 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Melting Point | 10 °C |
| Density | ~1.42 g/mL |
Table 1: Fundamental properties of [B4MPy][TFSI].
Troubleshooting Guide: Low Ionic Conductivity
One of the most common challenges encountered is lower-than-expected ionic conductivity. This section will guide you through a systematic approach to diagnose and resolve this issue.
Q2: My measured ionic conductivity for pure [B4MPy][TFSI] is significantly lower than literature values. What are the likely causes?
A2: Discrepancies in ionic conductivity measurements often stem from two primary sources: impurities in the ionic liquid and inaccuracies in the measurement setup.
Root Cause 1: Impurities Water and halide ions are common impurities in ionic liquids that can significantly decrease ionic conductivity. [B4MPy][TFSI] is hygroscopic, meaning it readily absorbs moisture from the atmosphere.
Self-Validating Protocol for Purification of [B4MPy][TFSI]
This protocol is designed to rigorously remove water and other volatile impurities.
Step 1: Initial Drying
-
Place the as-received [B4MPy][TFSI] in a round-bottom flask.
-
Connect the flask to a high-vacuum line (<0.1 Pa).
-
Heat the ionic liquid to 70-80°C with constant stirring for at least 24 hours. This step is crucial for removing the bulk of the water content.
Step 2: Purity Verification via Karl Fischer Titration
-
After the initial drying, carefully transfer a small, representative sample of the ionic liquid to a Karl Fischer titrator.
-
The water content should be below 10 ppm for high-purity applications. If the water content is still high, continue the drying process and re-measure.
Step 3: Halide Content Check (Optional but Recommended)
-
Residual halide ions from the synthesis process can interfere with electrochemical measurements.
-
A simple qualitative test involves dissolving a small amount of the ionic liquid in deionized water and adding a few drops of a silver nitrate solution. The formation of a precipitate indicates the presence of halide ions.
-
For quantitative analysis, ion chromatography is the preferred method.
Logical Relationship: Purity and Conductivity
Caption: Purification workflow to achieve optimal ionic conductivity.
Root Cause 2: Measurement Inaccuracies Ensure your conductivity cell is properly calibrated with standard solutions of known conductivity (e.g., KCl solutions). The temperature control of your measurement setup must be precise, as the conductivity of ionic liquids is highly temperature-dependent.
Strategies to Enhance Ionic Conductivity
Once you have a pure, well-characterized [B4MPy][TFSI] electrolyte, you may still need to enhance its ionic conductivity for specific applications. The following sections detail common and effective strategies.
Temperature Control
Q3: How does temperature affect the ionic conductivity of [B4MPy][TFSI]?
A3: The ionic conductivity of [B4MPy][TFSI], like other ionic liquids, increases with temperature. This is primarily due to a decrease in viscosity, which allows for greater ion mobility. The relationship between temperature and conductivity typically follows the Vogel-Fulcher-Tammann (VFT) equation, indicating that the ionic transport is coupled with the viscous flow of the liquid.
Experimental Data: Conductivity of Pure [B4MPy][TFSI] at Different Temperatures
| Temperature (K) | Electrical Conductivity (S/m) |
| 278.15 | 0.0805 |
| 283.15 | 0.1037 |
| 288.15 | 0.1319 |
| 293.15 | 0.1656 |
| 298.15 | 0.2052 |
| 303.15 | 0.2512 |
| 308.15 | 0.3039 |
| 313.15 | 0.3637 |
| 318.15 | 0.4308 |
| 323.15 | 0.5053 |
Table 2: Electrical conductivity of pure [B4MPy][TFSI] as a function of temperature. Data extracted from a thermophysical study of pyridinium-based ionic liquids.[1][2][3]
Mechanism of Temperature Effect on Ionic Conductivity
Caption: Causality of temperature's effect on ionic conductivity.
Addition of a Lithium Salt (e.g., LiTFSI)
Q4: I need to use [B4MPy][TFSI] as an electrolyte for a lithium-ion battery. How does adding LiTFSI affect the ionic conductivity?
A4: The addition of a lithium salt, such as Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), to an ionic liquid electrolyte is necessary to provide the charge-carrying Li⁺ ions. However, this typically leads to a decrease in the overall ionic conductivity.
Mechanism: The primary reason for the decreased conductivity is the significant increase in the viscosity of the electrolyte mixture. The added Li⁺ ions coordinate with the TFSI⁻ anions, forming larger, less mobile charge carriers and increasing the overall "drag" in the system. While the number of charge carriers increases, the reduction in their mobility is the dominant effect.
Expected Trend for LiTFSI Addition to TFSI-based Ionic Liquids
| LiTFSI Concentration (molality) | Ionic Conductivity (S/cm) at 25°C (Representative Data) |
| 0 (Pure IL) | ~ 2.0 x 10⁻³ |
| 0.2 | ~ 1.5 x 10⁻³ |
| 0.4 | ~ 1.1 x 10⁻³ |
| 0.6 | ~ 0.8 x 10⁻³ |
| 0.8 | ~ 0.6 x 10⁻³ |
| 1.0 | ~ 0.4 x 10⁻³ |
Table 3: Representative data showing the effect of LiTFSI concentration on the ionic conductivity of a TFSI-based ionic liquid electrolyte. Note: This is illustrative data from similar systems and not specific to [B4MPy][TFSI].[4][5][6]
Experimental Protocol for Preparing LiTFSI-[B4MPy][TFSI] Electrolytes
Step 1: Drying of Components
-
Dry the [B4MPy][TFSI] as described in the purification protocol above.
-
Dry the LiTFSI salt under high vacuum at 120°C for at least 24 hours to remove any residual water.
Step 2: Preparation of the Mixture
-
In an argon-filled glovebox to prevent moisture contamination, add the desired amount of dried LiTFSI to the dried [B4MPy][TFSI].
-
Stir the mixture at 60°C until the LiTFSI is completely dissolved and the solution is homogeneous.
Step 3: Characterization
-
Measure the ionic conductivity of the prepared electrolyte at the desired temperature using a calibrated conductivity meter.
-
It is also advisable to measure the viscosity to correlate the changes in conductivity with the physical properties of the electrolyte.
Addition of Organic Solvents
Q5: Can I add an organic solvent to my LiTFSI-[B4MPy][TFSI] electrolyte to improve its conductivity?
A5: Yes, adding a low-viscosity, high-dielectric-constant organic solvent is a common and effective strategy to increase the ionic conductivity of ionic liquid-based electrolytes. Solvents like acetonitrile (ACN) and propylene carbonate (PC) are frequently used.
Mechanism: The addition of an organic solvent reduces the viscosity of the electrolyte, thereby increasing the mobility of the ions. The solvent molecules can also help to solvate the ions, potentially reducing ion pairing and increasing the number of free charge carriers. However, there is a trade-off: adding too much solvent will dilute the concentration of charge carriers, leading to a decrease in overall conductivity. Therefore, there is typically an optimal solvent concentration that yields the maximum ionic conductivity.
Expected Trends for Solvent Addition
| Solvent | Expected Effect on Conductivity | Optimal Concentration Range (mol fraction of IL) |
| Acetonitrile (ACN) | Significant increase due to low viscosity and high dielectric constant. | 0.1 - 0.3 |
| Propylene Carbonate (PC) | Moderate increase; higher viscosity than ACN but good solvating properties. | 0.2 - 0.4 |
Table 4: General trends for the addition of organic solvents to ionic liquid electrolytes.[7][8]
Experimental Workflow for Optimizing Solvent Concentration
Caption: Workflow for optimizing solvent concentration to maximize ionic conductivity.
Addition of Nanoparticles
Q6: I have heard that adding nanoparticles can improve ionic conductivity. How does this work, and what should I consider?
A6: The addition of inert nanoparticles, such as fumed silica (SiO₂), can lead to the formation of a gel or quasi-solid-state electrolyte. While this dramatically increases the macroscopic viscosity, it can, in some cases, enhance the ionic conductivity or at least maintain it at a good level while improving the mechanical stability of the electrolyte.
Mechanism: The proposed mechanism involves the interaction between the nanoparticle surfaces and the ions of the ionic liquid. The surfaces of silica nanoparticles often have Lewis acid sites that can interact with the TFSI⁻ anions. This can lead to a more disordered local environment and create additional pathways for ion transport along the nanoparticle surfaces, effectively decoupling ionic motion from the bulk viscosity.
Considerations for Using Nanoparticle Additives
-
Dispersion: Achieving a uniform dispersion of nanoparticles is critical. Sonication is often required to break up agglomerates.
-
Concentration: The effect of nanoparticles on conductivity is highly dependent on their concentration. Typically, low weight percentages (e.g., 5-10 wt%) are used.
-
Surface Chemistry: The surface chemistry of the nanoparticles can be modified to tune their interaction with the ionic liquid.
Protocol for Preparing a [B4MPy][TFSI]-SiO₂ Nanocomposite Electrolyte
Step 1: Drying of Components
-
Dry the [B4MPy][TFSI] and any dissolved salts as previously described.
-
Dry the fumed silica nanoparticles under vacuum at >100°C for at least 12 hours to remove adsorbed water.
Step 2: Dispersion
-
In a moisture-free environment (e.g., a glovebox), add the desired weight percentage of dried silica nanoparticles to the dried ionic liquid electrolyte.
-
Use a high-power ultrasonic probe to disperse the nanoparticles until a stable, homogeneous gel or viscous liquid is formed. This may take several minutes to an hour.
Step 3: Characterization
-
Measure the ionic conductivity of the resulting nanocomposite electrolyte.
-
Characterize the rheological properties to understand the mechanical stability of the gel.
References
-
Martinelli, A., Matic, A., Jacobsson, P., Börjesson, L., Fernicola, A., & Scrosati, B. (2009). Phase Behavior and Ionic Conductivity in LiTFSI Doped Ionic Liquids of the Pyrrolidinium Cation and TFSI Anion. Journal of Physical Chemistry B, 113(32), 11247–11251. [Link]
-
Hayyan, M., Hashim, M. A., & AlNashef, I. M. (2016). Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. ResearchGate. [Link]
-
Zarod, M. A., & Shukur, M. F. (2020). The ionic conductivity values of LiTFSI in BMIMTFSI at various molalities of LiTFSI. ResearchGate. [Link]
-
Martinelli, A., Matic, A., Jacobsson, P., Börjesson, L., Fernicola, A., & Scrosati, B. (2009). Phase Behavior and Ionic Conductivity in Lithium Bis(trifluoromethanesulfonyl)imide-Doped Ionic Liquids of the Pyrrolidinium Cation and Bis(trifluoromethanesulfonyl)imide Anion. ResearchGate. [Link]
-
Tong, J., Ouchen, F., Pfenninger, R., Kühnel, R. S., & Remhof, A. (2020). The Effect of Concentration of Lithium Salt on the Structural and Transport Properties of Ionic Liquid-Based Electrolytes. DTU Orbit. [Link]
-
Gómez, E., González, B., Calvar, N., Tojo, E., & Domínguez, Á. (2010). transport properties of binary mixtures of 1-butyl-3-methylimidazolium tetrafluoroborate with some organic solvents at 298.15 k. UPB Scientific Bulletin, Series B: Chemistry and Materials Science. [Link]
-
Hosseini, S. M., & Fatahian, E. (2017). Density, electrical conductivity, viscosity and excess properties of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide + propylene carbonate binary mixtures. ResearchGate. [Link]
-
Blesic, M., Lopes, J. N. C., & Rebelo, L. P. N. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. Journal of Chemical & Engineering Data. [Link]
-
Blesic, M., Lopes, J. N. C., & Rebelo, L. P. N. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. Europe PMC. [Link]
-
Blesic, M., Lopes, J. N. C., & Rebelo, L. P. N. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. University of Zaragoza. [Link]
Sources
- 1. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. researchgate.net [researchgate.net]
- 5. Phase behavior and ionic conductivity in LiTFSI doped ionic liquids of the pyrrolidinium cation and TFSI anion [research.chalmers.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
Navigating Viscosity Challenges with [B4MPy][NTf2]: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the ionic liquid 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, [B4MPy][NTf2]. As a Senior Application Scientist, I understand that harnessing the unique properties of ionic liquids is key to innovation, but that practical challenges, such as high viscosity, can present significant hurdles in your experimental workflows. This guide is designed to provide you with in-depth, actionable solutions and a foundational understanding of how to effectively reduce the viscosity of [B4MPy][NTf2] using co-solvents.
Understanding the Viscosity of [B4MPy][NTf2]
The high viscosity of many ionic liquids, including [B4MPy][NTf2], is an intrinsic property stemming from the strong electrostatic interactions and hydrogen bonding between the constituent cations and anions.[1] This creates a highly structured liquid environment that resists flow. For applications in drug development, chemical synthesis, and electrochemistry, a lower viscosity is often desirable to improve mass transfer, reaction rates, and overall processability.
A study on the thermophysical properties of pure [B4MPy][NTf2] provides baseline viscosity data across a range of temperatures.[2][3][4] Understanding these inherent properties is the first step in effectively modifying them for your specific application.
Troubleshooting High Viscosity: A Question-and-Answer Guide
Here, we address common issues and questions that arise when working with the viscosity of [B4MPy][NTf2].
Question 1: My [B4MPy][NTf2] is too viscous for my application. What is the most straightforward way to reduce its viscosity?
Answer: The most effective and common method for reducing the viscosity of [B4MPy][NTf2] is the addition of a low-viscosity molecular co-solvent. Even small amounts of a suitable co-solvent can lead to a significant reduction in the overall viscosity of the mixture. This is because the co-solvent molecules intercalate between the ions of the ionic liquid, disrupting the strong coulombic and hydrogen bonding interactions, which in turn increases the mobility of the ions.[5][6][7]
Question 2: What co-solvents are most effective at reducing the viscosity of [B4MPy][NTf2]?
Answer: While specific quantitative data for [B4MPy][NTf2] with a wide range of co-solvents is not extensively available in the literature, studies on structurally similar pyridinium and imidazolium-based ionic liquids with the same [NTf2] anion provide excellent guidance. The following co-solvents have been shown to be highly effective:
-
Acetonitrile (ACN): Known for its low viscosity and ability to effectively solvate cations, ACN is a very effective viscosity-reducing agent for ionic liquids.[8][9][10][11]
-
Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO can significantly disrupt the ionic interactions in [B4MPy][NTf2], leading to a marked decrease in viscosity.[12][13][14][15]
-
Acetone: Similar to acetonitrile, acetone's low viscosity and polarity make it a good candidate for reducing the viscosity of pyridinium-based ionic liquids.[2]
-
Water: The addition of water, even in small amounts, can dramatically decrease the viscosity of ionic liquids. However, the presence of water may not be suitable for all applications, particularly those that are moisture-sensitive. It is crucial to consider the compatibility of water with your specific experimental setup and reagents.
-
Alcohols (e.g., Methanol, Ethanol): Short-chain alcohols can also be effective at reducing viscosity, although their protic nature may influence reaction pathways.
It is imperative to experimentally verify the optimal co-solvent and its concentration for your specific application, as the data from analogous systems serves as a strong guideline rather than a direct substitute.
Question 3: How does the concentration of the co-solvent affect the viscosity of the mixture?
Answer: The viscosity of the [B4MPy][NTf2]/co-solvent mixture will decrease as the concentration of the co-solvent increases. The relationship is typically non-linear, with the most significant viscosity reduction often observed with the initial additions of the co-solvent. For instance, adding a small mass fraction (e.g., 0.05) of a co-solvent like N,N-dimethylformamide (DMF) to an ionic liquid can reduce its viscosity by as much as half.[12]
Question 4: Will changing the temperature affect the viscosity of my [B4MPy][NTf2] and its mixtures?
Answer: Yes, temperature has a significant impact on viscosity. Increasing the temperature of both pure [B4MPy][NTf2] and its mixtures with co-solvents will lead to a decrease in viscosity. This is due to the increased kinetic energy of the molecules, which overcomes the intermolecular forces that resist flow. The viscosity of ionic liquids typically shows an exponential decay with increasing temperature.[16]
Question 5: I've added a co-solvent, but my results are not consistent. What could be the issue?
Answer: Inconsistent results when working with ionic liquid/co-solvent mixtures can often be attributed to a few key factors:
-
Water Content: Ionic liquids, including [B4MPy][NTf2], can be hygroscopic. Variations in the water content of your ionic liquid and co-solvents can lead to significant differences in viscosity. It is crucial to use dried solvents and handle the ionic liquid in a controlled atmosphere (e.g., a glovebox) if your application is sensitive to moisture.
-
Purity of Materials: Ensure the purity of both your [B4MPy][NTf2] and the co-solvent. Impurities can affect the intermolecular interactions and, consequently, the viscosity.
-
Accurate Concentration: Precise preparation of the mixtures is critical. Use accurate gravimetric or volumetric methods to ensure the intended concentration of the co-solvent.
-
Temperature Control: As mentioned, viscosity is highly temperature-dependent. Ensure that your experiments are conducted in a well-thermostated environment to maintain a consistent temperature.
Quantitative Insights: Viscosity Reduction in Action
While specific data for [B4MPy][NTf2] is limited, the following table provides data for a closely related pyridinium ionic liquid, N-butylpyridinium bis(trifluoromethanesulfonyl)imide ([BPY][TFSI]), with acetone as a co-solvent to illustrate the expected trend.
Table 1: Viscosity of N-butylpyridinium bis(trifluoromethanesulfonyl)imide ([BPY][TFSI]) and Acetone Mixtures
| Mole Fraction of [BPY][TFSI] | Viscosity (mPa·s) at 298 K |
| 1.0 | ~80 |
| 0.8 | ~30 |
| 0.6 | ~10 |
| 0.4 | ~4 |
| 0.2 | ~1.5 |
| 0.0 | ~0.3 |
Data is estimated based on trends reported for pyridinium-based ionic liquids with co-solvents.[2] It is crucial to perform experimental measurements for your specific system.
Experimental Protocols: Measuring Viscosity with Confidence
Accurate and reproducible viscosity measurements are essential for characterizing your [B4MPy][NTf2]/co-solvent mixtures. Below are detailed protocols for two common methods.
Protocol 1: Viscosity Measurement using an Ubbelohde Viscometer
The Ubbelohde viscometer is a reliable and widely used instrument for measuring kinematic viscosity.
Materials:
-
Ubbelohde viscometer (select a size appropriate for the expected viscosity range)
-
Constant temperature water bath with a precision of at least ±0.1°C
-
Stopwatch
-
Pipette or syringe for filling the viscometer
-
Volumetric flasks for preparing mixtures
-
High-purity [B4MPy][NTf2] and co-solvent
Procedure:
-
Preparation of Mixtures: Prepare a series of [B4MPy][NTf2]/co-solvent mixtures of known concentrations (e.g., by mass) in volumetric flasks. Ensure thorough mixing.
-
Viscometer Cleaning: Thoroughly clean and dry the Ubbelohde viscometer before each measurement.
-
Filling the Viscometer: Carefully fill the viscometer with the sample mixture through the filling tube to the indicated level.
-
Temperature Equilibration: Place the viscometer in the constant temperature bath, ensuring it is perfectly vertical. Allow at least 20-30 minutes for the sample to reach thermal equilibrium with the bath.
-
Measurement:
-
Close the venting tube and use a pipette bulb to draw the liquid up into the measuring bulb, above the upper timing mark.
-
Release the suction and simultaneously open the venting tube.
-
Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.
-
Stop the stopwatch precisely as the meniscus passes the lower timing mark.
-
-
Repeatability: Repeat the measurement at least three times to ensure the flow times are within an acceptable range of deviation.
-
Calculation: The kinematic viscosity (ν) is calculated using the following equation:
ν = K * t
where:
-
ν is the kinematic viscosity (in cSt or mm²/s)
-
K is the viscometer constant (provided by the manufacturer or determined by calibration with a standard of known viscosity)
-
t is the average flow time (in seconds)
-
-
Dynamic Viscosity: To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of the mixture at the same temperature:
η = ν * ρ
The density of the mixture must be measured separately using a densitometer.
Protocol 2: Viscosity Measurement using a Rheometer
A rheometer provides a more comprehensive analysis of a fluid's viscous properties, including its behavior under different shear rates.
Instrumentation:
-
Rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate)
-
Temperature control unit
Procedure:
-
Instrument Setup and Calibration: Follow the manufacturer's instructions for setting up and calibrating the rheometer.
-
Sample Loading: Place a small, precise volume of the [B4MPy][NTf2]/co-solvent mixture onto the lower plate of the rheometer.
-
Geometry Gap Setting: Lower the upper geometry to the correct gap setting as specified for the chosen geometry.
-
Temperature Equilibration: Allow the sample to equilibrate at the desired temperature.
-
Shear Rate Sweep: Perform a shear rate sweep to determine the viscosity of the sample over a range of shear rates. For Newtonian fluids, the viscosity will be independent of the shear rate.
-
Data Analysis: The rheometer software will provide the dynamic viscosity as a function of the shear rate.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams have been created.
Caption: Molecular interactions leading to viscosity changes.
Caption: Flowchart for viscosity measurement protocols.
References
-
Rheological study of microcrystalline cellulose/pyridinium-based ionic liquids solutions. (2021). Request PDF. Retrieved from [Link]
-
Densities and Viscosities for Binary Mixtures of 1-Butyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquid with Molecular Solvents. (n.d.). Request PDF. Retrieved from [Link]
-
Conductivity and viscosity of binary mixtures of ionic liquids and organic solvents. (2015). HAL Open Science. Retrieved from [Link]
-
Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. (2013). PMC. Retrieved from [Link]
-
Acetone as a polar cosolvent for pyridinium-based ionic liquids. (2016). RSC Publishing. Retrieved from [Link]
-
Solvent Properties of Pyridinium Ionic Liquids. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Polarity, viscosity, and ionic conductivity of liquid mixtures containing [C4C1im][Ntf2] and a molecular component. (2011). PubMed. Retrieved from [Link]
-
Polarity, Viscosity, and Ionic Conductivity of Liquid Mixtures Containing [C(4)C(1)im][Ntf(2)] and a Molecular Component. (n.d.). Request PDF. Retrieved from [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. (2014). PMC. Retrieved from [Link]
- The density, dynamic viscosity and kinematic viscosity of protic and aprotic polar solvents (pure and mixed) systems. (n.d.). [No Source]
-
Density and viscosity study of pyridinium based ionic liquids as potential absorbents for natural refrigerants: Experimental and modelling. (n.d.). Request PDF. Retrieved from [Link]
-
Rheology of Pure Ionic Liquids and Their Complex Fluids: A Review. (2020). Semantic Scholar. Retrieved from [Link]
-
A study on the viscosity, density, and derivative properties of 1-alkyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imides with benzo-15-crown-5 binary mixtures. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (2016). NIH. Retrieved from [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. (2014). Universidad de Zaragoza. Retrieved from [Link]
-
Rheology of Pure Ionic Liquids and Their Complex Fluids: A Review. (2020). ACS Publications. Retrieved from [Link]
-
Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an. (2023). Diva-Portal.org. Retrieved from [Link]
-
Densities and viscosities of imidazolium and pyridinium chloroaluminate ionic liquids. (n.d.). Request PDF. Retrieved from [Link]
-
Densities and Viscosities of Ionic Liquid with Organic Solvents. (2020). MDPI. Retrieved from [Link]
- Density and Viscosity for the mixtures; DMSO + choline acet
-
Viscosity values η/(mPa·s) as a functions of mole fraction of binary mixture ([BMIM][NTf 2 ] +. (n.d.). ResearchGate. Retrieved from [Link]
-
A volumetric and viscosity study for the mixtures of 1-n-butyl-3-methylimidazolium tetrafluoroborate ionic liquid with acetonitrile, dichloromethane, 2-butanone and N, N – dimethylformamide. (2003). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Viscosities and Densities of Acetonitrile-water systems at 25ºC. (2022). International Science Community Association. Retrieved from [Link]
-
Viscosities, Free Energies of Activation and their Excess Properties in the Binary Mixtures of Some Monoalkanolamines with Acetonitrile between 303.15 and 323.15 K: Experimental and Correlative Approach. (2022). [No Source]. Retrieved from [Link]
-
The Effect of the Mixture Composition of BmimBF4-Acetonitrile on the Excited State Relaxation Dynamics of a Solar Cell Dye D149:. (n.d.). ChemRxiv. Retrieved from [Link]
- Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. (n.d.). [No Source]
-
Deviation in viscosity (Δη) for the mixtures of ILs + DMSO as a... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetone as a polar cosolvent for pyridinium-based ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. researchgate.net [researchgate.net]
- 6. Polarity, viscosity, and ionic conductivity of liquid mixtures containing [C4C1im][Ntf2] and a molecular component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A volumetric and viscosity study for the mixtures of 1-n-butyl-3-methylimidazolium tetrafluoroborate ionic liquid with acetonitrile, dichloromethane, 2-butanone and N, N – dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Viscosities, Free Energies of Activation and their Excess Properties in the Binary Mixtures of Some Monoalkanolamines with Acetonitrile between 303.15 and 323.15 K: Experimental and Correlative Approach | Journal of Applied Science & Process Engineering [publisher.unimas.my]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Pyridinium-Based Ionic Liquids
Welcome to the Technical Support Center for the purification of pyridinium-based ionic liquids (ILs). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity pyridinium ILs for their experiments. We will delve into the root causes of common impurities and provide practical, field-proven troubleshooting strategies and detailed protocols.
Introduction: The "Why" Behind Purification Challenges
Pyridinium-based ionic liquids are prized for their unique physicochemical properties, including their tunable nature, thermal stability, and negligible vapor pressure.[1] However, these same properties can present significant purification challenges. Unlike conventional volatile organic compounds, ILs cannot be easily purified by simple distillation.[2] Their synthesis, often a two-step process involving N-alkylation followed by anion metathesis, can introduce a variety of stubborn impurities.[2] These include residual starting materials (pyridine, alkyl halides), by-products, halide ions, water, and color-causing species.[3][4]
The presence of even trace amounts of these impurities can dramatically alter the physicochemical properties of the IL, leading to non-reproducible experimental data and potentially compromising research outcomes.[4][5][6] This guide provides a structured approach to identifying and eliminating these common contaminants.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address the most frequent issues encountered during the purification of pyridinium-based ILs.
Issue 1: My Pyridinium IL has a Yellow or Brownish Tinge. How can I decolorize it?
Q: What causes the color in my ionic liquid?
A: The coloration in ionic liquids is a persistent issue. While the exact identity of the color-causing impurities is often difficult to pinpoint due to their extremely low concentrations (likely in the parts-per-billion range) and high molar extinction coefficients, they are generally thought to arise from side reactions during synthesis or degradation of the starting materials.[7] Even when analytical techniques like NMR and mass spectrometry show the IL to be pure, this coloration can persist.[7]
Q: What is the most effective method for decolorization?
A: Treatment with activated carbon is the most widely used and effective method for removing colored impurities from ionic liquids.[7][8] The porous structure of activated carbon provides a large surface area for the adsorption of the large organic molecules that are often responsible for color.[8]
Workflow for Decolorization using Activated Carbon
Caption: Workflow for decolorizing ionic liquids.
Q: Are there alternative methods to activated carbon treatment?
A: Yes, column chromatography using stationary phases like silica gel or alumina can also be effective for removing colored impurities.[7] However, this method may not be suitable for all ionic liquids, and care must be taken to choose an appropriate eluent system.[9] Recrystallization can also sometimes help in decolorizing solid pyridinium salts.[7][10]
Issue 2: My analysis shows significant halide (e.g., Cl⁻, Br⁻) contamination. How do I remove it?
Q: Why are halide impurities a problem?
A: Halide impurities are a common issue, particularly when the pyridinium salt is synthesized via quaternization of pyridine with an alkyl halide, followed by an anion exchange reaction.[2] These residual halides can significantly impact the IL's physical and chemical properties, including its viscosity and performance in catalytic reactions.[2][5][6][11]
Q: How can I effectively remove halide impurities?
A: The method for halide removal depends on the water solubility of your pyridinium IL.
-
For hydrophobic (water-immiscible) ILs: Simple washing with deionized water is often sufficient to remove halide impurities.[3][7] The halide salts will preferentially partition into the aqueous phase.
-
For hydrophilic (water-miscible) ILs: A common method is to precipitate the halide as a silver salt by adding a silver salt with the desired anion (e.g., AgBF₄, AgOTf). The resulting silver halide precipitate can then be removed by filtration.[12]
Protocol for Halide Removal from a Hydrophilic Pyridinium IL
-
Dissolve the hydrophilic pyridinium IL in a suitable solvent (e.g., acetone).[13]
-
Add a stoichiometric amount of a silver salt containing the desired anion (e.g., sodium tetrafluoroborate for a BF₄⁻ IL) dissolved in the same solvent.[13]
-
Stir the mixture at room temperature for several hours (e.g., 12 hours) to allow for complete precipitation of the silver halide.[13]
-
Filter the mixture to remove the precipitated silver halide.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the purified ionic liquid.[13]
Issue 3: My ionic liquid contains residual water and/or organic solvents. How can I dry it effectively?
Q: Why is it crucial to remove water and solvents?
A: The presence of water can significantly affect the physical properties of an ionic liquid.[4] For certain applications, such as in electrospray propulsion, water absorption can lead to poor performance.[14] Residual organic solvents from the synthesis or purification steps can also interfere with subsequent reactions or measurements.
Q: What are the best methods for drying pyridinium ILs?
A: Several methods can be employed, and the choice depends on the required level of dryness and the thermal stability of the IL.
-
Vacuum Drying: This is a widely used and effective method.[14] The IL is heated under vacuum to remove volatile impurities like water and organic solvents. Temperatures are typically kept moderate (e.g., 70-80 °C) to prevent decomposition.[14]
-
Azeotropic Distillation: For deep drying, azeotropic distillation with a suitable entraining agent (e.g., n-butyl acetate, isoamyl acetate) can be very effective in reducing water content to low ppm levels.[15]
-
Use of Desiccants: For some ILs, direct contact with molecular sieves can be an effective way to remove water.[14] However, vacuum drying is often more efficient.[14]
Table 1: Comparison of Drying Methods for Ionic Liquids
| Method | Advantages | Disadvantages | Typical Final Water Content |
| Vacuum Drying | Simple, effective for many ILs. | May not be sufficient for achieving very low water content. | < 100 ppm |
| Azeotropic Distillation | Can achieve very low water content. | Requires careful selection of the entraining agent. | < 100 ppm[15] |
| Molecular Sieves | Simple, can be done at room temperature. | May not be as effective as vacuum drying for some ILs. | Varies depending on IL and conditions. |
Issue 4: I have non-volatile residues in my IL. How can I purify it?
Q: What are these non-volatile residues?
A: These can be unreacted starting materials, by-products from the synthesis, or decomposition products.[4]
Q: What purification techniques can I use?
A: The choice of technique will depend on the nature of the impurities and the ionic liquid.
-
Solvent Extraction: This is a versatile technique for separating components based on their differential solubility in two immiscible liquid phases.[16][17] For example, unreacted pyridine and alkyl bromide can be removed by washing with a suitable organic solvent like ethyl acetate.[13]
-
Column Chromatography: As mentioned for decolorization, column chromatography can also be used to separate the desired ionic liquid from other non-volatile impurities.[9]
-
Recrystallization: If your pyridinium-based ionic liquid is a solid at or near room temperature, recrystallization from a suitable solvent can be a highly effective purification method.[10][18]
Logical Flow for Purification Strategy
Caption: A decision-making workflow for purifying pyridinium ILs.
Purity Characterization
It is essential to characterize the purity of your ionic liquid after each purification step.
Q: What analytical techniques are recommended for purity assessment?
A: A combination of techniques is often necessary for a comprehensive purity analysis.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, etc.): Useful for structural confirmation and detecting organic impurities.[11]
-
Mass Spectrometry: Confirms the mass of the cation and anion.[11]
-
Ion Chromatography: An excellent method for quantifying trace levels of halide impurities.[2][12]
-
Karl Fischer Titration: The standard method for accurately determining water content.[14]
-
UV-Vis Spectroscopy: Can be used to assess the removal of colored impurities.[11]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify both the cation and anion of the ionic liquid, as well as impurities.[19][20]
References
-
Recovery and purification of ionic liquids from solutions: a review. RSC Advances. [Link]
- A purification method of ionic liquids to obtain their high purity.
-
Decolorization of Ionic Liquids for Spectroscopy. ResearchGate. [Link]
-
Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. Thieme Chemistry. [Link]
-
Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation. ACS Sustainable Chemistry & Engineering. [Link]
-
recrystallisation of pyridinium tribromide. Sciencemadness.org. [Link]
-
SOLVENT EXTRACTION OF METALLIC SPECIES IN IONIC LIQUIDS: AN OVERVIEW OF s-, p- AND d-ELEMENTS. Journal of Chemical Technology and Metallurgy. [Link]
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. National Institutes of Health. [Link]
-
Purity specification methods for ionic liquids. ResearchGate. [Link]
-
Synthesis, purification and characterization of ionic liquids. PubMed. [Link]
-
Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. MDPI. [Link]
-
CHARACTERISATION OF SOME IONIC LIQUIDS BY VARIOUS TECHNIQUES. ResearchGate. [Link]
-
Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. National Institutes of Health. [Link]
-
IC Determination of Halide Impuritiesin Ionic Liquids. ResearchGate. [Link]
-
Biodegradable pyridinium ionic liquids: design, synthesis and evaluation. RSC Publishing. [Link]
-
Has anybody already done column chromatography for Ionic Liquids? ResearchGate. [Link]
-
Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. MDPI. [Link]
-
Co-Action of Ionic Liquids with Alternative Sorbents for Removal of Reactive Azo Dyes from Polluted Wastewater Streams. MDPI. [Link]
-
Recovery and purification of ionic liquids from solutions: a review. RSC Publishing. [Link]
-
Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. ACS Publications. [Link]
- A kind of deep drying water removal method for ionic liquid.
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Pyridinium Ionic Liquids. ResearchGate. [Link]
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Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass. Springer. [Link]
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Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega. [Link]
-
Quantification of Halide in Ionic Liquids using Ion Chromatography. CORE. [Link]
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Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. ACS Publications. [Link]
-
Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity. National Institutes of Health. [Link]
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Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. PubMed. [Link]
-
Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. MDPI. [Link]
-
Removal of Ionic Liquid (IL) from Herbal Materials After Extraction with IL and Comprehensive Investigation. MDPI. [Link]
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Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. [Link]
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Removal of Residual Functionalized Ionic Liquids From Water by Ultrasound-Assisted Zero-Valent iron/activated Carbon. PubMed. [Link]
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HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC Technologies. [Link]
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Decolorization with Activated Carbon. Carbotecnia. [Link]
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Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. National Institutes of Health. [Link]
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Drying of Ionic Liquid. UTPedia. [Link]
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Removal of imidazolium- and pyridinium-based ionic liquids by Fenton oxidation. PubMed. [Link]
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Drying methods for [Emim]+ based ionic liquid electrospray propellants. University of Illinois Urbana-Champaign. [Link]
-
Preparation and Identification of Some New Pyridinium Salts. ResearchGate. [Link]
-
Affecting Ionic Liquids Based Removal of Anionic Dyes from Water. ResearchGate. [Link]
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From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. [Link]
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From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Bio-By-Design. [Link]
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Removal of Surface Contaminants Using Ionic Liquids. ResearchGate. [Link]
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Technical Support Center: Degradation of [B4MPy][NTf2] on Reactive Metal Surfaces
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the ionic liquid 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, [B4MPy][NTf2], in contact with reactive metal surfaces. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the interaction of [B4MPy][NTf2] with reactive metal surfaces.
Q1: Why is my [B4MPy][NTf2] showing signs of degradation on an aluminum surface, even without applying any electrochemical potential?
A1: Spontaneous degradation of ionic liquids containing the bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) anion can occur on highly reactive metal surfaces like aluminum.[1] The native oxide layer on aluminum is not perfectly inert and can facilitate chemical reactions. The degradation process is often initiated by the cleavage of bonds within the [NTf2]⁻ anion, specifically the C-F and N-S bonds.[1] This can lead to the formation of various aluminum compounds, such as aluminum fluoride (AlF₃), aluminum sulfide (Al₂S₃), and aluminum sulfate (Al₂(SO₄)₃), as well as aluminum oxides and hydroxides like AlOOH and Al(OH)₃.[1] Additionally, the [B4MPy]⁺ cation can also decompose through the breaking of C-H or C-N bonds in the pyridinium ring or the butyl chain.
Q2: I am observing unexpected peaks in my XPS spectrum after exposing [B4MPy][NTf2] to a copper surface. What could be the cause?
A2: The appearance of unexpected peaks in your XPS spectrum when studying [B4MPy][NTf2] on a copper surface can be attributed to the decomposition of the ionic liquid. At elevated temperatures (around 70°C), the [NTf2]⁻ anion can decompose during anodic oxidation of copper, leading to the formation of copper(II) fluoride (CuF₂).[1] Even at room temperature, partial decomposition of the ionic liquid can occur, with the ionic liquid acting as a source of fluorine, oxygen, sulfur, and nitrogen to form various copper compounds.[2] It is also possible that you are observing different oxidation states of copper, such as Cu(I) and Cu(II), which can be distinguished by their characteristic binding energies and satellite peaks in the Cu 2p spectrum.
Q3: Can I use standard XPS analysis for my samples? I'm concerned about beam damage.
A3: While XPS is a powerful tool for analyzing the surface chemistry of ionic liquid-metal interfaces, X-ray induced damage is a valid concern.[3] Ionic liquids, although relatively stable, can be susceptible to degradation under X-ray irradiation. To mitigate this, it is advisable to minimize the analysis time for each spot on the sample.[3] Working at the largest possible spot size can also help to reduce the degradation rate. It is good practice to check for beam damage by acquiring spectra as a function of time and looking for changes in peak shapes or the appearance of new peaks.
Q4: What is the expected electrochemical stability window of [B4MPy][NTf2]?
A4: The electrochemical stability window (ESW) of an ionic liquid is the potential range over which it does not undergo significant oxidation or reduction. For [NTf2]⁻ based ionic liquids, the ESW is generally wide, often ranging from 4.1 to 6.1 V.[4] However, the exact window depends on the cation, the working electrode material, and the temperature.[4][5] The presence of impurities, especially water, can also significantly narrow the ESW. It is crucial to determine the ESW experimentally for your specific system.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.
Troubleshooting XPS Data Interpretation
Issue: I am having difficulty fitting the C 1s and N 1s peaks in my XPS spectrum of the [B4MPy][NTf2]-metal interface. The peaks are broad and asymmetric.
Possible Causes and Solutions:
-
Multiple Chemical States: The broadening and asymmetry are likely due to the presence of multiple, unresolved chemical states for both carbon and nitrogen resulting from the degradation of the ionic liquid. The C 1s spectrum will have contributions from the pyridinium ring, the butyl chain, and any carbon-containing degradation products. The N 1s spectrum will have peaks from the pyridinium cation and the [NTf2]⁻ anion, as well as any nitrogen-containing fragments.
-
Solution: Constrained Peak Fitting. Instead of using a single broad peak, you should use a multi-peak fitting model with constraints based on the known stoichiometry of the intact ionic liquid and the expected degradation products. For example, the area ratio of the nitrogen peak from the cation to the anion should initially be 1:1. Deviations from this ratio can indicate preferential degradation of one of the ions. It is recommended to use established guides for XPS data analysis to apply appropriate constraints.[6][7]
-
Reference Spectra: Compare your spectra to reference spectra of the pure ionic liquid and known degradation products if available. This can help in assigning the different chemical states.
Table 1: Expected XPS Binding Energies for [B4MPy][NTf2] and Potential Degradation Products
| Element | Orbital | Species | Expected Binding Energy (eV) | Reference(s) |
| C 1s | Pyridinium Ring | [B4MPy]⁺ | ~285.5 - 286.5 | [6] |
| Butyl Chain | [B4MPy]⁺ | ~285.0 | [6] | |
| Trifluoromethyl | [NTf2]⁻ | ~292.8 | [6] | |
| N 1s | Pyridinium | [B4MPy]⁺ | ~402.0 | [6] |
| Sulfonylimide | [NTf2]⁻ | ~399.5 | [6] | |
| F 1s | Trifluoromethyl | [NTf2]⁻ | ~688.8 | |
| Metal Fluoride (e.g., AlF₃, CuF₂) | Degradation Product | ~685 - 687 | [1] | |
| S 2p | Sulfonylimide | [NTf2]⁻ | ~169.0 | |
| Metal Sulfide (e.g., Al₂S₃) | Degradation Product | ~161 - 163 | ||
| Metal Sulfate (e.g., Al₂(SO₄)₃) | Degradation Product | ~169 - 171 | ||
| Al 2p | Metallic Al | Substrate | ~72.8 | |
| Al₂O₃/AlOOH | Oxide/Degradation | ~74.5 - 75.5 | ||
| AlF₃ | Degradation Product | ~76.0 | ||
| Cu 2p₃/₂ | Metallic Cu | Substrate | ~932.7 | |
| Cu₂O (Cu(I)) | Oxide/Degradation | ~932.5 | ||
| CuO/CuF₂ (Cu(II)) | Oxide/Degradation | ~934.0 - 936.0 | [1] |
Note: These are approximate values and can shift depending on the chemical environment and instrument calibration.
Troubleshooting Experimental Procedures
Issue: I am getting inconsistent results in my experiments. I suspect contamination of my ionic liquid or metal surface.
Possible Causes and Solutions:
-
Ionic Liquid Purity: Commercial ionic liquids can contain impurities such as water, halides, and organic precursors from the synthesis. These impurities can significantly affect the degradation process and the electrochemical behavior.
-
Solution: Purification and Characterization. It is highly recommended to purify the ionic liquid before use, for example, by drying under high vacuum at an elevated temperature to remove water. Characterize the purity of your ionic liquid using techniques like NMR and Karl Fischer titration for water content.
-
-
Metal Surface Preparation: The cleanliness and morphology of the metal surface are critical for reproducible results. An inadequately cleaned surface will have an inconsistent native oxide layer and organic contaminants.
-
Solution: Standardized UHV Surface Preparation. For fundamental studies, it is essential to prepare the metal surfaces under ultra-high vacuum (UHV) conditions. A typical procedure involves cycles of ion sputtering (e.g., with Ar⁺ ions) to remove surface layers, followed by annealing at high temperatures to restore a well-ordered crystalline surface.[8] The surface cleanliness should be verified by XPS or Auger electron spectroscopy (AES) before introducing the ionic liquid.[9]
-
Section 3: Experimental Protocols & Workflows
This section provides detailed step-by-step methodologies for key experiments.
Protocol for UHV Surface Preparation of Reactive Metals
-
Sample Mounting: Securely mount the metal single crystal (e.g., Al(111) or Cu(111)) on a sample holder compatible with your UHV system. Ensure good thermal contact for heating and cooling.
-
Introduction to UHV: Introduce the sample into the UHV system through a load-lock chamber to minimize contamination of the main chamber.
-
Degassing: Gently heat the sample to a moderate temperature (e.g., 600 K for Al, 700 K for Cu) for several hours to remove adsorbed gases.
-
Sputtering: Sputter the surface with Ar⁺ ions (e.g., 1-2 keV) for 15-30 minutes to remove the native oxide layer and other contaminants. The sample can be rotated to ensure uniform sputtering.
-
Annealing: Anneal the sample at a high temperature (e.g., 750 K for Al, 850 K for Cu) for 10-20 minutes to recrystallize the surface and remove sputter-induced damage.
-
Verification: Check the surface cleanliness and order using XPS/AES and Low-Energy Electron Diffraction (LEED), respectively. A clean surface should show only the characteristic peaks of the metal in XPS/AES and a sharp LEED pattern.
-
Repeat Cycles: Repeat the sputtering and annealing cycles until a clean and well-ordered surface is obtained.
Workflow for Investigating [B4MPy][NTf2] Degradation using XPS
Caption: Experimental workflow for XPS investigation of ionic liquid degradation.
Section 4: Visualizing Degradation Pathways
The following diagrams illustrate the proposed degradation mechanisms of [B4MPy][NTf2] on reactive metal surfaces based on available literature.
Degradation of the [NTf2]⁻ Anion on Aluminum
Caption: Proposed degradation pathway of the [NTf2]⁻ anion on an aluminum surface.
Degradation on Copper Surfaces
Caption: General degradation pathways of [B4MPy][NTf2] on a copper surface.
References
-
Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. (2023). MDPI. [Link]
-
Unexpected decomposition of the bis(trifluoromethylsulfonyl) amid anion during electrochemical copper oxidation in an ionic liquid. (2008). ResearchGate. [Link]
-
Temperature programmed desorption of pyridine (Py) from g-alumina and... (n.d.). ResearchGate. [Link]
-
Electrodeposition of copper thin films from 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. (2014). ResearchGate. [Link]
-
Ionic Liquids Studied at Ultra-High Vacuum. (n.d.). ResearchGate. [Link]
-
The effect of ionic liquids with imidazolium and pyridinium cations on the corrosion inhibition of mild steel in acidic environment. (2018). ResearchGate. [Link]
-
Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. (2023). MDPI. [Link]
-
STUDY ON ADSORPTION REMOVAL OF PYRIDINE FROM MODEL FUELS BY THREE KINDS OF ACTIVATED ALUMINA. (2022). Petroleum Processing and Petrochemicals. [Link]
-
UHV Surface Preparation Methods. (n.d.). ResearchGate. [Link]
-
IR absorption spectra of pyridine adsorbed at 300 K (left panel) and... (n.d.). ResearchGate. [Link]
-
Copper(I) and silver(I) bis(trifluoromethanesulfonyl)imide and their interaction with an arene, diverse olefins, and an NTf2(-)-based ionic liquid. (2013). PubMed. [Link]
-
Interfaces of Ionic Liquids and of Liquid Metals Studied by X-Ray Photoelectron Spectroscopy. (n.d.). FAUbox - Friedrich-Alexander-Universität Erlangen-Nürnberg. [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (2022). Frontiers in Chemistry. [Link]
-
Pyridine Chemisorption analysis service for characterisation of acid sites. (2020). Stoli Chem. [Link]
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (2022). National Institutes of Health. [Link]
-
Developing New Sustainable Pyridinium Ionic Liquids: From Reactivity Studies to Mechanism-Based Activity Predictions. (2023). ResearchGate. [Link]
-
Analysis of Pyridine, Picoline and Lutidine's Adsorption Behavior on The Al (111)-lattice. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Guide to XPS data analysis: Applying appropriate constraints to synthetic peaks in XPS peak fitting. (2022). ResearchGate. [Link]
-
Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria. (2010). Green Chemistry. [Link]
- Bond Dissociation Energies. (n.d.). University of California, Berkeley.
-
Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria. (2010). ResearchGate. [Link]
-
Understanding X-ray Photoelectron Spectra of Ionic Liquids: Experiments and Simulations of 1-Butyl-3-methylimidazolium Thiocyanate. (2022). The Journal of Physical Chemistry B. [Link]
-
Ionic liquids in vacuo: analysis of liquid surfaces using ultra-high-vacuum techniques. (2004). PubMed. [Link]
-
Beginner's Guide to XPS Analysis: Understanding the Data. (2020). Innovatech Labs. [Link]
-
Electrochemical behavior of furfural, a bio-based building block, in the [BMPyrr][NTf2] ionic liquid. (2019). ResearchGate. [Link]
-
Guide to XPS data analysis: Applying appropriate constraints to synthetic peaks in XPS peak fitting. (2022). Journal of Vacuum Science & Technology A. [Link]
-
Calculated bond dissociation energies and enthalpy of formation of α-amino acid radicals. (n.d.). Murdoch University. [Link]
-
Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances: Achieving chemical accuracy using. (2024). ChemRxiv. [Link]
-
Bond Dissociation Energies in Second-Row Compounds. (2010). ResearchGate. [Link]
-
Bond dissociation energies. (2010). CRC Handbook of Chemistry and Physics. [Link]
-
Comparison of XPS binding energies in RE-NP samples in [BMIm][NTf 2 ]. (n.d.). ResearchGate. [Link]
-
Peculiarities of Electrochemical Behavior of Copper in Ionic Liquid BMImNTf 2. (2013). ResearchGate. [Link]
-
Electrochemical behavior of electrode materials. (2024). ResearchGate. [Link]
-
Recent Progress in Vacuum Engineering of Ionic Liquids. (2023). MDPI. [Link]
-
Ionic Liquids in Vacuo: Analysis of Liquid Surfaces Using Ultra-High-Vacuum Techniques. (2004). ResearchGate. [Link]
-
Electrochemical Kinetics of Ag|Ag+ and TMPD|TMPD+• in the Room-Temperature Ionic Liquid [C4mpyrr][NTf2]; toward Optimizing Reference Electrodes for Voltammetry in RTILs. (2012). ResearchGate. [Link]
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- 9. researchgate.net [researchgate.net]
Impact of water impurities on the physicochemical properties of [B4MPy][NTf2].
Welcome to the technical support center for 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, ([B4MPy][NTf2]). This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this ionic liquid, focusing specifically on the challenges posed by water impurities. As a hydrophobic ionic liquid, [B4MPy][NTf2] is prized for its unique properties; however, even trace amounts of water can significantly alter its behavior, leading to reproducibility issues and erroneous results.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with [B4MPy][NTf2] that may be related to water contamination.
Q1: My viscosity measurements for [B4MPy][NTf2] are consistently lower than reported values. What could be the cause?
A1: The most probable cause for lower-than-expected viscosity is the presence of water. Water acts as a plasticizer, disrupting the intermolecular forces (van der Waals and electrostatic interactions) between the [B4MPy]⁺ cations and [NTf2]⁻ anions.[3][4] This disruption reduces the internal friction of the liquid, leading to a decrease in viscosity.[4][5] Even small amounts of water can have a significant impact.[4][6]
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the precise water content in your [B4MPy][NTf2] sample.[1][2][7][8][9]
-
Drying Procedure: Dry the ionic liquid under high vacuum (e.g., ~0.05 kPa) for at least 24 hours.[1][2] Heating (e.g., to 70-80 °C) can accelerate drying, but ensure the temperature is well below the decomposition temperature of the ionic liquid.
-
Inert Atmosphere: Handle and store the dried ionic liquid under an inert atmosphere (e.g., in a glovebox with low humidity) to prevent reabsorption of atmospheric moisture.
Q2: I'm observing higher ionic conductivity in my [B4MPy][NTf2] sample than anticipated. Is this related to water?
A2: Yes, this is a common consequence of water contamination. The introduction of water molecules, which have a high dielectric constant, can reduce the ion-pairing between the cation and anion of the ionic liquid. This leads to an increase in the number of free ions available to carry charge. Additionally, the decrease in viscosity caused by water allows for greater ion mobility, further enhancing conductivity.[10][11]
Troubleshooting Steps:
-
Verify Water Content: As with viscosity issues, the first step is to accurately measure the water content using Karl Fischer titration.[1][2][7][8][9]
-
Implement Rigorous Drying: Follow a strict drying protocol as described in A1.
-
Control Experimental Environment: Conduct all experiments in a controlled environment with minimal humidity.
Q3: My experimental results are not reproducible, especially on different days. Could ambient humidity be a factor?
A3: Absolutely. [B4MPy][NTf2], while hydrophobic, can still absorb moisture from the atmosphere, especially in humid environments.[12] Daily fluctuations in ambient humidity can lead to varying levels of water contamination in your sample, resulting in inconsistent physicochemical properties and poor reproducibility of your experimental data.
Troubleshooting Steps:
-
Consistent Handling Protocol: Always handle the ionic liquid in a controlled atmosphere (glovebox).
-
Seal Samples: Ensure that your experimental vessels are properly sealed to prevent moisture ingress during measurements.
-
Monitor Environment: Record the temperature and humidity of the laboratory to correlate any environmental changes with your experimental variations.
Q4: How does water impurity affect the thermal stability of [B4MPy][NTf2]?
A4: The presence of water can lower the onset of thermal decomposition for some ionic liquids, particularly those containing anions like PF6⁻ that can hydrolyze to form corrosive species like HF.[13] While the [NTf2]⁻ anion is generally considered to be hydrolytically stable, the presence of water can still act as a reactive species at elevated temperatures, potentially leading to earlier decomposition compared to a truly anhydrous sample.[14][15]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: For high-temperature applications, it is critical to use thoroughly dried [B4MPy][NTf2].
-
Thermogravimetric Analysis (TGA): Perform TGA on your sample to determine its actual decomposition temperature and compare it with literature values for the anhydrous ionic liquid. A lower-than-expected decomposition temperature may indicate the presence of water or other impurities.
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific experimental challenges related to water contamination in [B4MPy][NTf2].
Guide 1: Inaccurate and Drifting Viscosity Measurements
Problem: You are measuring the viscosity of [B4MPy][NTf2] and notice that the values are not only lower than expected but also drift over time, especially during prolonged measurements.
Causality: This is a classic sign of ongoing water absorption from the atmosphere. As the sample takes up moisture, its viscosity continuously decreases, leading to drifting readings.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inaccurate viscosity measurements.
Detailed Protocol: Viscosity Measurement with Moisture Control
-
Sample Preparation:
-
Place a known quantity of [B4MPy][NTf2] in a vacuum-compatible flask.
-
Connect the flask to a high-vacuum line and dry for at least 24 hours at 70-80 °C.
-
After drying, transfer the ionic liquid into a glovebox with a low-humidity (<10 ppm H₂O) argon or nitrogen atmosphere.
-
-
Viscometer Setup:
-
If possible, place the viscometer inside the glovebox.
-
If the viscometer cannot be placed in a glovebox, use a sealed measurement cell. Purge the cell with dry inert gas before and during the sample loading and measurement.
-
-
Measurement:
-
Load the dried [B4MPy][NTf2] into the viscometer under an inert atmosphere.
-
Seal the measurement cell immediately.
-
Allow the sample to reach thermal equilibrium at the desired temperature before starting the measurement.
-
Monitor the viscosity readings over time to ensure they are stable.
-
Guide 2: Unreliable Electrochemical Measurements (e.g., Cyclic Voltammetry)
Problem: You are performing electrochemical experiments in [B4MPy][NTf2] and observe a narrowing of the electrochemical window, unexpected redox peaks, or poor reproducibility.
Causality: Water can act as a proton source, leading to a reduction in the electrochemical window. It can also participate in side reactions with the electrodes or the analyte, giving rise to spurious peaks and altering the electrochemical behavior of the system.
Mechanism of Water Interference in Electrochemistry
Caption: Impact of water on electrochemical measurements in ionic liquids.
Protocol for Anhydrous Electrochemistry
-
Electrolyte Preparation:
-
Dry the [B4MPy][NTf2] as described in Guide 1.
-
Dissolve the supporting electrolyte and analyte in the dried ionic liquid inside a glovebox.
-
-
Electrochemical Cell Assembly:
-
Dry all components of the electrochemical cell (glassware, electrodes, seals) in an oven at >120 °C for several hours and allow them to cool in a desiccator before transferring to the glovebox.
-
Assemble the electrochemical cell inside the glovebox.
-
-
Measurement:
-
Seal the assembled cell before removing it from the glovebox.
-
Connect the cell to the potentiostat and perform the experiment. For long experiments, it is advisable to maintain a positive pressure of inert gas over the electrolyte.
-
III. Quantitative Impact of Water on Physicochemical Properties
The following table summarizes the expected changes in the physicochemical properties of [B4MPy][NTf2] with increasing water content. The values are illustrative and can vary with temperature.
| Property | Impact of Increasing Water Content | Rationale |
| Viscosity (η) | Decreases | Disruption of intermolecular forces, acting as a plasticizer.[3][4] |
| Ionic Conductivity (σ) | Increases | Decrease in viscosity and increased ion mobility; potential reduction in ion pairing.[10][11] |
| Density (ρ) | Decreases | The density of water is lower than that of [B4MPy][NTf2].[4] |
| Thermal Stability | May Decrease | Water can act as a reactant at high temperatures.[13] |
IV. Key Experimental Protocols
Protocol 1: Water Content Determination by Karl Fischer Titration
Karl Fischer titration is the gold standard for determining trace amounts of water in a sample.[16]
-
Apparatus: An automated Karl Fischer titrator (coulometric or volumetric).
-
Reagents: Anhydrous methanol (or a specialized solvent for ionic liquids), Karl Fischer reagent. Ionic liquids can be used as solubilizing agents for samples that are poorly soluble in methanol.[7][8][9]
-
Procedure: a. Set up the Karl Fischer titrator according to the manufacturer's instructions. b. Standardize the titrant using a known amount of water or a water standard. c. In a glovebox, accurately weigh a sample of [B4MPy][NTf2] into a vial. d. Quickly uncap the vial and inject the sample into the titration cell. e. Start the titration. The instrument will automatically detect the endpoint and calculate the water content. f. Perform the measurement in triplicate to ensure accuracy.
Protocol 2: Viscosity Measurement
-
Apparatus: A rheometer or a rolling-ball viscometer. A rheometer is preferred for its accuracy and ability to measure viscosity over a range of shear rates.[17]
-
Procedure: a. Prepare the dried [B4MPy][NTf2] sample as described in the troubleshooting guides. b. Calibrate the viscometer with a standard of known viscosity. c. Load the sample into the viscometer under an inert atmosphere. d. Allow the sample to equilibrate to the desired temperature. e. Perform the measurement according to the instrument's operating procedure. For a rheometer, a steady-state flow sweep is typically used.
Protocol 3: Ionic Conductivity Measurement
-
Apparatus: A conductivity meter with a two- or four-electrode conductivity cell.[18][19]
-
Procedure: a. Prepare the dried [B4MPy][NTf2] sample. b. Calibrate the conductivity cell with standard solutions of known conductivity (e.g., aqueous KCl solutions). c. Rinse the cell with a suitable solvent (e.g., acetone, followed by drying) and then with the dried ionic liquid. d. Fill the cell with the dried [B4MPy][NTf2] under an inert atmosphere. e. Immerse the cell in a temperature-controlled bath and allow it to equilibrate. f. Measure the resistance or conductivity. The cell constant is used to convert the measured resistance to conductivity.
V. References
-
Moisture Determination via Karl-Fischer Titration - Ionic Liquids - Hiyka. (n.d.). Retrieved from
-
Systematic Study on the Viscosity of Ionic Liquids: Measurement and Prediction. (n.d.). Retrieved from
-
Electrolytic Conductivity Measurements for Ten Ionic Liquids - Dataset - Catalog - Data.gov. (n.d.). Retrieved from
-
Ionic liquids for Karl-Fischer titration | IoLiTec. (n.d.). Retrieved from
-
Ionic liquids for Karl-Fischer titration | IoLiTec. (n.d.). Retrieved from
-
Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC - NIH. (2023, November 28). Retrieved from
-
Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System - PMC - NIH. (n.d.). Retrieved from
-
Densities and Viscosities of Ionic Liquid with Organic Solvents - MDPI. (2020, November 24). Retrieved from
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound - PMC - NIH. (n.d.). Retrieved from
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound | Journal of Chemical & Engineering Data - ACS Publications. (2024, September 10). Retrieved from
-
The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches - MDPI. (n.d.). Retrieved from
-
Conductivity prediction model for ionic liquids using machine learning - AIP Publishing. (2022, June 7). Retrieved from
-
Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - Frontiers. (2018, March 14). Retrieved from
-
The viscosity of the ionic liquid (IL) solutions as a function of the... - ResearchGate. (n.d.). Retrieved from
-
The ionic conductivity of various ionic liquids as a function of weight... - ResearchGate. (n.d.). Retrieved from
-
X-Ray reflectometry studies on the effect of water on the surface structure of [C4mpyr][NTf2] ionic liquid - RSC Publishing. (n.d.). Retrieved from
-
In Situ Determination of the Water Content of Ionic Liquids - ResearchGate. (2018, April 12). Retrieved from
-
(PDF) X-Ray reflectometry studies on the effect of water on the surface structure of [C4mpyr][NTf2] ionic liquid - ResearchGate. (n.d.). Retrieved from
-
Karl Fischer titration - Wikipedia. (n.d.). Retrieved from
-
Densities, Viscosities and Derived Thermophysical Properties of Water-Saturated Imidazolium-Based Ionic Liquids - NIH. (n.d.). Retrieved from
-
X-ray reflectometry studies on the effect of water on the surface structure of [C4mpyr][NTf2] ionic liquid - PubMed. (2009, December 28). Retrieved from
-
Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. (n.d.). Retrieved from
-
Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. (n.d.). Retrieved from
-
Physicochemical properties of ionic liquids: Melting points and phase diagrams | Request PDF - ResearchGate. (n.d.). Retrieved from
-
Study of Physicochemical Properties of Ionic Liquids - ResearchGate. (n.d.). Retrieved from
-
Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid - ResearchGate. (2025, August 6). Retrieved from
-
Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.). Retrieved from
-
A study on the viscosity, density, and derivative properties of 1-alkyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imides with benzo-15-crown-5 binary mixtures - ResearchGate. (n.d.). Retrieved from
-
Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures - RSC Publishing. (n.d.). Retrieved from
-
Thermal conductivity of ionanofluids of [C4mim][NTf2] and [C2mim][EtSO4] with carbon nanotubes. Experiment and theory | Request PDF - ResearchGate. (2025, August 10). Retrieved from
-
Thermal stability of some imidazolium [NTf2] ionic liquids: Isothermal and dynamic kinetic study through thermogravimetric procedures | Request PDF - ResearchGate. (2025, August 7). Retrieved from
-
Viscosity of Imidazolium-Based Ionic Liquids at Elevated Pressures: Cation and Anion Effects | Request PDF - ResearchGate. (2025, August 7). Retrieved from
-
Thermal Stability and the Effect of Water on Hydrogen Fluoride Generation in Lithium-Ion Battery Electrolytes Containing LiPF 6 - MDPI. (2022, June 28). Retrieved from
-
EFFECT OF WATER CONTENT ON VISCOSITY OF IONIC LIQUIDS BASED NANOFLUIDS | Request PDF - ResearchGate. (n.d.). Retrieved from
-
The influence of water on the electrical conductivity of aluminum-substituted lithium titanium phosphates | Request PDF - ResearchGate. (n.d.). Retrieved from
-
Water squeezed into 2D channels conducts electricity 100000 times better - Chemistry World. (2025, October 24). Retrieved from
Sources
- 1. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Densities, Viscosities and Derived Thermophysical Properties of Water-Saturated Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. hiyka.com [hiyka.com]
- 8. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 9. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 13. mdpi.com [mdpi.com]
- 14. Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. catalog.data.gov [catalog.data.gov]
- 19. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Operating Temperature for [B4MPy][NTf2] in Electrochemical Applications
This guide provides researchers, scientists, and drug development professionals with in-depth technical information and practical advice for optimizing the operating temperature of N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide, [B4MPy][NTf2], in various electrochemical applications. Here, we address common challenges and frequently asked questions to ensure experimental success and data integrity.
The Critical Role of Temperature in the Performance of [B4MPy][NTf2]
The operational temperature is a pivotal parameter in experiments involving [B4MPy][NTf2] as it directly influences its key physicochemical properties. Understanding the interplay between temperature and the ionic liquid's conductivity, viscosity, and electrochemical stability is paramount for achieving reproducible and optimal results. An increase in temperature generally leads to a beneficial decrease in viscosity and a corresponding increase in ionic conductivity. However, elevated temperatures can also narrow the electrochemical stability window (ESW) and accelerate degradation. This guide will help you navigate these trade-offs to identify the ideal temperature range for your specific application.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with [B4MPy][NTf2].
Q1: My cell performance is poor at room temperature. Could this be related to the ionic liquid?
A1: Yes, it is highly probable. [B4MPy][NTf2], like many ionic liquids, has a relatively high viscosity at ambient temperatures.[1][2] This high viscosity can impede ion transport, leading to lower ionic conductivity and consequently, poor electrochemical performance.[1] Gently heating the system to a moderately elevated temperature (e.g., 40-60 °C) can significantly decrease the viscosity, enhance ionic mobility, and improve the overall performance of your device.[2]
Q2: I'm observing a gradual decline in my device's performance over several cycles at high temperatures. What could be the cause?
A2: This performance degradation could be attributed to two main factors:
-
Electrochemical Stability Window (ESW) Narrowing: The ESW of ionic liquids tends to decrease as the temperature rises.[3][4] Operating at elevated temperatures might bring the applied potential close to the decomposition limits of the ionic liquid, leading to gradual degradation of the electrolyte with each cycle.
-
Thermal Decomposition: Although [B4MPy][NTf2] exhibits good thermal stability, prolonged exposure to very high temperatures can lead to slow decomposition.[5] The decomposition products can contaminate the electrolyte and electrode surfaces, leading to a decline in performance.[6][7] It is crucial to operate within the recommended thermal stability range of the ionic liquid.
Q3: How does water contamination affect the performance of [B4MPy][NTf2] at different temperatures?
A3: Water is a critical impurity in most electrochemical systems utilizing ionic liquids. [B4MPy][NTf2] is hydrophobic, but it can still absorb small amounts of water from the atmosphere.[8][9] The presence of water can have several effects:
-
Reduced Viscosity and Increased Conductivity: At low concentrations, water can decrease the viscosity and increase the conductivity of the ionic liquid.[8][9]
-
Narrowed Electrochemical Stability Window: Water has a much narrower ESW than the ionic liquid. Its presence will significantly reduce the overall ESW of the electrolyte, leading to premature decomposition at the electrodes.
-
Undesirable Side Reactions: Water can participate in parasitic reactions at the electrode surfaces, especially at higher temperatures and potentials, leading to the formation of passivating layers and consumption of active materials.
It is imperative to dry the ionic liquid under vacuum before use and to assemble your electrochemical cells in a dry environment, such as a glovebox.
Troubleshooting Guide
This section provides solutions to common problems you may encounter during your experiments with [B4MPy][NTf2].
| Problem | Potential Cause | Troubleshooting Steps |
| Low Ionic Conductivity | High viscosity of the ionic liquid at the operating temperature. | 1. Increase the operating temperature in small increments (e.g., 10 °C) and monitor the conductivity. 2. Consider adding a low-viscosity co-solvent, but be aware that this will alter the electrolyte's properties, including its ESW.[10] |
| Inconsistent Cyclic Voltammetry Results | 1. Presence of impurities (e.g., water, oxygen). 2. Unstable reference electrode at varying temperatures. | 1. Ensure the ionic liquid is properly dried and degassed.[11] Perform experiments in an inert atmosphere. 2. Use a stable quasi-reference electrode (e.g., Ag/Ag+) and calibrate it against a known standard like Ferrocene/Ferrocenium at each operating temperature. |
| Evidence of Electrolyte Decomposition (color change, gas evolution) | Operating outside the electrochemical stability window or exceeding the thermal decomposition temperature. | 1. Determine the ESW of your electrolyte at the intended operating temperature (see Experimental Protocols). Ensure your applied potentials are well within this window. 2. Verify the thermal stability of [B4MPy][NTf2] using thermogravimetric analysis (TGA) and operate at a temperature safely below its decomposition point. |
| Thermal Runaway in Battery Applications | High operating temperatures combined with internal short circuits or overcharging can lead to exothermic decomposition of the electrolyte. | 1. Implement a robust battery thermal management system to dissipate heat effectively. 2. While ionic liquids are generally less flammable than traditional organic electrolytes, they can still undergo exothermic decomposition.[12][13][14][15][16] Consider using electrolyte additives that enhance thermal stability. |
Data Presentation: Temperature-Dependent Properties of [B4MPy][NTf2]
The following table summarizes the typical changes in the key properties of [B4MPy][NTf2] as a function of temperature. These values are compiled from various literature sources and should be used as a guideline. For precise experimental control, it is recommended to characterize the specific batch of ionic liquid being used.
| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa·s) | Ionic Conductivity (mS/cm) |
| 25 | 298.15 | ~70-80 | ~1.5-2.5 |
| 40 | 313.15 | ~40-50 | ~3.0-4.0 |
| 60 | 333.15 | ~20-30 | ~5.0-7.0 |
| 80 | 353.15 | ~10-15 | ~8.0-11.0 |
Note: The exact values can vary depending on the purity of the ionic liquid, particularly the water content.[5][8][17][18][19][20][21][22][23][24][25][26][27]
Experimental Protocols
To ensure accurate and reproducible data, follow these detailed experimental protocols for characterizing the temperature-dependent properties of [B4MPy][NTf2].
Measurement of Temperature-Dependent Ionic Conductivity
Principle: Electrochemical Impedance Spectroscopy (EIS) is used to measure the bulk resistance of the ionic liquid, which is then used to calculate the ionic conductivity.[28][29][30][31]
Methodology:
-
Cell Assembly:
-
Use a two-electrode conductivity cell with platinum or stainless steel electrodes with a known cell constant.
-
Assemble the cell in a glovebox under an inert atmosphere to minimize water and oxygen contamination.
-
Fill the cell with the dried and degassed [B4MPy][NTf2].
-
-
Instrumentation:
-
Connect the conductivity cell to a potentiostat equipped with a frequency response analyzer.
-
Place the cell in a temperature-controlled chamber or a thermostated bath.
-
-
EIS Measurement:
-
Allow the cell to thermally equilibrate at the desired temperature for at least 30 minutes.
-
Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the data in a Nyquist plot (-Z'' vs. Z').
-
The bulk resistance (Rb) is determined from the high-frequency intercept of the impedance spectrum with the real axis.
-
Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) = Kcell / Rb where L is the distance between the electrodes, A is the electrode area, and Kcell is the cell constant.[32]
-
-
Temperature Sweep:
-
Repeat steps 3 and 4 for each desired temperature, allowing for adequate thermal equilibration at each step.
-
Caption: Workflow for measuring temperature-dependent ionic conductivity.
Determination of the Temperature-Dependent Electrochemical Stability Window (ESW)
Principle: Cyclic Voltammetry (CV) is used to determine the potentials at which the ionic liquid begins to oxidize and reduce.[33][34][35][36]
Methodology:
-
Cell Assembly:
-
Use a three-electrode electrochemical cell.
-
Working Electrode: A polished glassy carbon or platinum electrode.
-
Counter Electrode: A platinum wire or mesh.
-
Reference Electrode: A stable quasi-reference electrode such as a silver wire (Ag/Ag+). It is crucial to note that the potential of this reference electrode may drift with temperature. Therefore, it is highly recommended to calibrate it against an internal standard like the Ferrocene/Ferrocenium (Fc/Fc+) redox couple at each temperature.
-
Assemble the cell in a glovebox with the dried and degassed [B4MPy][NTf2].
-
-
Instrumentation:
-
Connect the cell to a potentiostat.
-
Place the cell in a temperature-controlled chamber.
-
-
CV Measurement:
-
Allow the cell to reach thermal equilibrium at the target temperature.
-
Record a cyclic voltammogram starting from the open-circuit potential (OCP).
-
Scan towards negative potentials to determine the cathodic limit until a significant reduction current is observed.
-
Then, scan towards positive potentials to determine the anodic limit until a significant oxidation current is observed.
-
A slow scan rate (e.g., 10-20 mV/s) is typically used.
-
-
Data Analysis:
-
The cathodic and anodic limits are defined as the potentials at which the current density reaches a predefined cutoff value (e.g., 0.1 or 1 mA/cm²).
-
The ESW is the difference between the anodic and cathodic limits.
-
-
Temperature Variation:
-
Repeat the measurement at different temperatures, ensuring the system is in thermal equilibrium before each scan.
-
Caption: Procedure for determining the electrochemical stability window.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Impact of electrolyte decomposition products on the electrochemical performance of 4 V class K-ion batteries - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02111D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Interactions between water and 1-butyl-1-methylpyrrolidinium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 12. researchgate.net [researchgate.net]
- 13. semcouniversity.com [semcouniversity.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Design Strategies of Safe Electrolytes for Preventing Thermal Runaway in Lithium Ion Batteries - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 17. Viscosity of Ionic Liquids: Application of the Eyring’s Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. diva-portal.org [diva-portal.org]
- 21. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 22. asianpubs.org [asianpubs.org]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Anomalous and Not-So-Common Behavior in Common Ionic Liquids and Ionic Liquid-Containing Systems [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. In-temperature ionic conductivity measurements with the Autolab Microcell HC setup | Metrohm [metrohm.com]
- 30. youtube.com [youtube.com]
- 31. The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP02074D [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Drying 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide
Welcome to the technical support guide for handling 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, hereafter referred to as [B4MPy][NTf2]. This document provides in-depth answers and troubleshooting guides for researchers, scientists, and drug development professionals who encounter challenges with moisture contamination in this ionic liquid (IL). Our goal is to equip you with the expertise to ensure your experiments are precise, repeatable, and built on the highest standards of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: Why is my [B4MPy][NTf2] ionic liquid absorbing water? I thought the [NTf2]⁻ anion made it hydrophobic.
A1: This is an excellent and common question that highlights a key nuance of ionic liquids. While [B4MPy][NTf2] is considered a hydrophobic IL—meaning it is immiscible with water in bulk—it is also hygroscopic.[1][2] Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, typically ambient air.
-
Causality: The hygroscopic nature of pyridinium-based ILs is well-documented.[3][4][5] The primary sites for water interaction are often the anions, but the entire ionic structure can play a role.[6] Even though the [NTf2]⁻ anion imparts hydrophobicity, preventing miscibility, it doesn't eliminate the IL's inherent ability to adsorb atmospheric moisture.[7] Many ILs are known to be hygroscopic to varying degrees, and they can slowly accumulate water over hours or days depending on the ambient humidity.[7] Therefore, even with a "hydrophobic" IL, you must assume it has absorbed some moisture if exposed to air.
Q2: How can trace amounts of water negatively impact my experiment?
A2: Water is one of the most common impurities in ionic liquids and its presence, even at parts-per-million (ppm) levels, can significantly alter the physicochemical properties of [B4MPy][NTf2], leading to unreliable and non-reproducible results.[8][9][10][11]
Key properties affected include:
-
Viscosity and Conductivity: Water can decrease viscosity while increasing ionic conductivity by facilitating ion mobility.[12]
-
Electrochemical Window: The presence of water can narrow the electrochemical stability window of the IL, which is critical for electrochemical applications like batteries and supercapacitors.[12][13]
-
Solubility and Reactivity: Water can alter the IL's solvation properties and may act as an unwanted reactant or catalyst in sensitive chemical reactions.[5][13]
-
Thermophysical Properties: Density, speed of sound, and heat capacity are all sensitive to water content, which is why rigorous drying is a prerequisite for accurate characterization studies.[8][9][10][11]
Q3: What is the most reliable method to determine the water content in my [B4MPy][NTf2]?
A3: The gold standard for accurately quantifying water content in ionic liquids is Karl Fischer (KF) titration .[1] This method is highly specific to water and can provide precise measurements in the ppm range.[6][14]
-
Expertise & Trustworthiness: Unlike methods such as measuring mass loss upon drying, which would also detect the loss of any volatile substance, KF titration is based on a chemical reaction that specifically consumes water, ensuring you are only measuring the analyte of interest.[14] Both coulometric and volumetric KF titration are effective. Coulometric KF is particularly suited for very low water content (<1000 ppm). Due to the unique solvating power of ionic liquids, they can sometimes be challenging for traditional solvents used in KF titration, but specialized reagents and methods are available.[15][16][17]
Q4: What is a reasonable target for "dryness" for high-purity applications?
A4: The definition of "dry" is application-dependent. However, for most high-purity research and development applications, a water content of less than 50 ppm is a good target. For highly sensitive electrochemical or kinetic studies, aiming for less than 15-30 ppm is advisable.[6][18] It is crucial to validate the water content post-drying using Karl Fischer titration.[8][9][10][11]
Troubleshooting Guides & Protocols
Issue 1: My [B4MPy][NTf2] needs to be dried for a critical experiment. What is the best practice?
The most effective and widely accepted method for drying thermally stable ionic liquids like [B4MPy][NTf2] is by heating under high vacuum.[19][20] This process lowers the boiling point of water, facilitating its removal without thermally degrading the IL.
Protocol 1: High Vacuum Drying
This protocol is a self-validating system. If the target water content is not reached, the procedure can be extended or parameters adjusted, followed by re-verification.
Step-by-Step Methodology:
-
Preparation: Place the [B4MPy][NTf2] in a suitable Schlenk flask or a round-bottom flask. Do not fill the flask more than halfway to maximize the surface area exposed to the vacuum.
-
Connection: Connect the flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone) placed between the flask and the vacuum pump. The cold trap is critical to prevent water vapor from contaminating the pump oil.
-
Initial Vacuum: Begin pulling vacuum on the sample at room temperature. You may observe initial bubbling as dissolved gases and highly volatile impurities are removed.
-
Heating: Once a stable vacuum is achieved, slowly heat the ionic liquid using an oil bath with magnetic stirring. Stirring continuously creates fresh surface area, significantly accelerating the drying process.
-
Drying Conditions: Maintain the conditions for a sufficient duration. Refer to the table below for recommended parameters. A common starting point is drying for 24 hours.[8][9][10][11]
-
Cooling: After the drying period, turn off the heat and allow the IL to cool completely to room temperature while still under vacuum. This is a critical step to prevent any backflow of moisture as the IL cools.
-
Inert Gas Backfill: Once cool, backfill the flask with a dry, inert gas such as argon or nitrogen.
-
Verification & Storage: Immediately transfer the dried IL into a glovebox for storage and handling.[21] Take an aliquot for Karl Fischer titration to verify the final water content.
Data Presentation: Recommended Vacuum Drying Parameters
| Parameter | Recommended Value | Rationale & Causality |
| Temperature | 70 - 90 °C | Provides sufficient thermal energy to overcome the interaction energy between water and IL ions without risking thermal decomposition of the [B4MPy][NTf2]. |
| Pressure | < 0.1 mbar (~0.075 Torr) | Significantly reduces the boiling point of water, allowing for efficient evaporation at moderate temperatures. A high vacuum is more effective.[19][21] |
| Time | 24 - 72 hours | Duration depends on the initial water content, sample volume, and surface area. 24 hours is a good starting point for lab-scale quantities.[8][19] |
| Stirring | Continuous | Maximizes surface area, disrupts the boundary layer, and promotes uniform heating, leading to faster and more complete water removal. |
| Target Water Content | < 50 ppm | Achievable with this method and suitable for most sensitive applications. Verification by Karl Fischer titration is mandatory.[18] |
Visualization: Drying & Handling Workflow
The following diagram illustrates the logical flow from receiving the ionic liquid to its use in a moisture-sensitive experiment.
Issue 2: I don't have a high-vacuum line. Can I use molecular sieves?
A2: Yes, using desiccants like molecular sieves is another option, though it requires careful consideration.[19] Molecular sieves (typically 3Å or 4Å for water removal) work by trapping water molecules within their porous structure.[18] While simpler than vacuum drying, this method carries a risk of introducing new impurities if the sieves are not properly prepared.
Protocol 2: Drying with Molecular Sieves
Step-by-Step Methodology:
-
Sieve Activation (CRITICAL): Activate the molecular sieves by heating them in a vacuum oven at >200 °C for at least 12 hours to remove any pre-adsorbed water. Cool them under vacuum or in a desiccator and transfer them to an inert atmosphere (glovebox) immediately. Never use sieves directly from the manufacturer's container without activation.
-
Application: Add the activated molecular sieves (approx. 10% w/w) to the [B4MPy][NTf2] in a sealed container under an inert atmosphere.
-
Equilibration: Allow the mixture to stand for at least 48-72 hours with occasional gentle agitation.
-
Separation: Carefully decant or filter the ionic liquid away from the sieves inside a glovebox.
-
Verification: Test the final water content with Karl Fischer titration. Note that this method may be less effective at reaching the sub-50 ppm levels achievable with high-vacuum drying.[19]
Issue 3: I carefully dried my [B4MPy][NTf2], but my results are still inconsistent. What went wrong?
A3: This common frustration almost always points to moisture re-absorption after the drying step. Remember, a perfectly dry IL is highly hygroscopic and will act as a desiccant, rapidly pulling moisture from the ambient air.[1][21]
Troubleshooting Logic
Use this decision tree to diagnose the source of post-drying contamination.
Authoritative Grounding: The single most critical step to maintaining the anhydrous state of your [B4MPy][NTf2] is to handle it exclusively under a dry, inert atmosphere (e.g., an argon or nitrogen-filled glovebox).[21] Any exposure to ambient air, even for a few minutes, can be sufficient to compromise a sample that was dried to <50 ppm.[1][21] Store the dried IL in tightly sealed containers inside the glovebox.[22]
References
- Moisture Determination via Karl-Fischer Titration - Ionic Liquids - Hiyka. (n.d.). Vertex AI Search.
- Drying methods for [Emim]+ based ionic liquid electrospray propellants - University of Illinois. (2022, January 4). University of Illinois Urbana-Champaign.
- Ionic liquids for Karl-Fischer titration | IoLiTec. (n.d.). IoLiTec Ionic Liquids Technologies.
- Ionic liquids for Karl-Fischer titration | IoLiTec. (n.d.). IoLiTec Ionic Liquids Technologies.
- Moisture Sorption by Low-Cost Pyridinium-Based Protic Ionic Liquids: Kinetics and Physico-Electrochemical Properties. (2024). PubMed.
- Probing the Interactions between Ionic Liquids and Water: Experimental and Quantum Chemical Approach. (2014, January 27). ACS Publications.
- Advanced Green Materials: Sustainable Cellulose–Lignin Composite Films Prepared via Ionic Liquid Processing. (n.d.). MDPI.
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024, April 8). ResearchGate.
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. (n.d.). PMC - NIH.
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024, April 11). MDPI.
- Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman. (n.d.). UTPedia.
- How to handle [EMIM][TFSI] Ionic Liquid after baking it in vacuum? (2018, July 25). ResearchGate.
- Water Determination By Karl Fischer Titration | Request PDF. (n.d.). ResearchGate.
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. (2024, September 10). Journal of Chemical & Engineering Data - ACS Publications.
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor - Universidad de Zaragoza. (2024, August 23). Universidad de Zaragoza.
- How do you make sure there is water in your Ionic Liquid? (2015, April 16). ResearchGate.
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. (2024, September 10). ACS Publications.
- 1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide, 1G - B5 - Lab Pro Inc. (n.d.). Lab Pro Inc.
- 1-Butyl-4-Methylpyridinium Bis(Trifluoromethanesulfonyl)Imide. (n.d.). Connect Chemical.
- Utilizing Water Activity as a Simple Measure to Understand Hydrophobicity in Ionic Liquids. (2019, March 4). Frontiers in Chemistry.
- How can I dry an ionic liquid? (2016, March 6). ResearchGate.
- Karl Fischer titration - Wikipedia. (n.d.). Wikipedia.
- Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. (n.d.). RSC Publishing.
- Solvent Properties of Pyridinium Ionic Liquids. (n.d.). Longdom Publishing.
- 1-Butyl-4-methylpyridinium bis(trifluoromethanesulfonyl)imide - Chem-Impex. (n.d.). Chem-Impex.
- The purification of an ionic liquid. (2025, August 7). ResearchGate.
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound | Request PDF. (n.d.). ResearchGate.
- Technical Support Center: Managing Moisture in Hygroscopic Ionic Liquids. (n.d.). Benchchem.
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Technical Support Center: Strategies to Prevent the Decomposition of the Bis(trifluoromethylsulfonyl)imide Anion
Welcome to the technical support center for the bis(trifluoromethylsulfonyl)imide (TFSI) anion. This guide is designed for researchers, scientists, and drug development professionals who utilize TFSI-based compounds, such as ionic liquids and lithium salts, in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the decomposition of the TFSI anion, ensuring the integrity and success of your research.
Introduction: The Stability of the TFSI Anion
The bis(trifluoromethylsulfonyl)imide (TFSI or NTf2-) anion is renowned for its high thermal and electrochemical stability, making it a popular choice for a wide range of applications, including as a component of electrolytes in high-energy electrochemical storage devices.[1] Generally, TFSI-based ionic liquids exhibit high thermal decomposition temperatures, often exceeding 350°C and in some cases reaching up to 400°C.[2] However, under certain experimental conditions, the TFSI anion can undergo decomposition, leading to compromised experimental results and device failure. This guide will help you understand, identify, and prevent the primary pathways of TFSI decomposition: thermal, electrochemical, and chemical.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to common problems encountered during experiments involving the TFSI anion.
Visual and Physical Indicators of Decomposition
Question: My TFSI-based ionic liquid, which was initially colorless, has turned yellow or brown. What does this indicate?
Answer: A color change from colorless to yellow or dark brown in a TFSI-based ionic liquid is a common visual indicator of decomposition.[3][4] This discoloration is often a result of thermal stress or the presence of impurities that initiate degradation pathways.[3] In some cases, particularly at high temperatures in an oxygen-containing atmosphere, the oxidation of the ionic liquid can be accelerated, leading to a more pronounced color change.[3]
Question: I've noticed a change in the viscosity of my TFSI-based electrolyte. Could this be related to decomposition?
Answer: Yes, a noticeable change in viscosity can be an indicator of electrolyte degradation. The decomposition of the TFSI anion and the solvent can lead to the formation of new chemical species and polymerization reactions, which can alter the overall viscosity of the electrolyte. This is often accompanied by other signs of degradation, such as color change or gas evolution.
Electrochemical Instability
Question: My cyclic voltammogram shows unexpected peaks when using a TFSI-based electrolyte. What could be the cause?
Answer: Unexpected peaks in a cyclic voltammogram (CV) are often indicative of electrochemical decomposition of the electrolyte. The position of these peaks can provide clues about the nature of the degradation:
-
Reductive Decomposition (at the Anode): At highly negative potentials, the TFSI anion can be reduced. This can lead to the cleavage of the S-N and C-S bonds, resulting in the formation of a variety of decomposition products, including LiF, Li2S, and Li2SO3.[5] These products contribute to the formation of the solid electrolyte interphase (SEI) on the anode. In some cases, a reduction peak around 0.4 V vs. Li/Li+ can be attributed to the decomposition of the ionic liquid.[5]
-
Oxidative Decomposition (at the Cathode): At high positive potentials, the TFSI anion can be oxidized. The anodic stability of TFSI-based electrolytes can be influenced by the cation and the electrode material, with oxidation potentials generally being quite high.[6] However, at sufficiently high voltages, decomposition can occur, potentially leading to the evolution of gases like CO2 and SO2.[5][7]
Question: I am observing gas evolution in my battery with a TFSI electrolyte. What gases are expected and why?
Answer: Gas evolution is a critical indicator of electrolyte decomposition and can pose a significant safety risk in batteries.[8][9] In systems with TFSI-based electrolytes, the following gases may be observed:
-
Carbon Dioxide (CO2) and Carbon Monoxide (CO): These gases are often a result of the oxidative decomposition of carbonate co-solvents at the cathode surface, a process that can be accelerated by the presence of reactive oxygen species released from the cathode material at high states of charge.[8][10]
-
Sulfur Dioxide (SO2): The decomposition of the TFSI anion itself, particularly through the cleavage of the S-N and C-S bonds, can lead to the formation of SO2.[5][11]
Chemical Instability and Hydrolysis
Question: I suspect my TFSI-based ionic liquid has been contaminated with water. What are the consequences?
Answer: Water contamination is a significant concern for TFSI-based systems, as it can lead to hydrolysis of the anion, particularly under neutral to basic conditions. The presence of water can initiate a decomposition pathway that proceeds through a trifluoromethanol intermediate, which can further react and contribute to the formation of undesirable byproducts.[1][12] This can be especially problematic in lithium-ion batteries, where the presence of water can lead to the generation of HF if LiPF6 is also present as a salt, which is highly corrosive to battery components.[13]
Question: How can I confirm that my TFSI anion is decomposing and identify the byproducts?
Answer: Several analytical techniques can be employed to detect and characterize the decomposition of the TFSI anion:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for probing the chemical environment of the fluorine atoms in the TFSI anion. The appearance of new peaks or shifts in existing peaks can indicate the formation of degradation products.[14][15][16] However, the presence of paramagnetic species, such as dissolved transition metals from the cathode, can cause significant peak broadening, potentially obscuring the signals from decomposition products.[14][15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify changes in the vibrational modes of the TFSI anion and to detect the formation of new functional groups associated with decomposition products.[17]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile decomposition products, providing insights into the degradation mechanisms.[11]
-
Cyclic Voltammetry (CV): As mentioned earlier, CV can reveal the onset potentials for the reductive and oxidative decomposition of the electrolyte.[18][19]
Strategies for Preventing TFSI Decomposition
Proactive measures are crucial to maintaining the stability of the TFSI anion in your experiments. The following section outlines key preventative strategies.
Purification and Drying Protocols
The presence of impurities, especially water and halides from synthesis, is a primary trigger for TFSI decomposition. Rigorous purification is therefore essential.
Protocol 1: Drying of TFSI-based Ionic Liquids and Lithium Salts
This protocol describes a standard procedure for drying TFSI compounds to minimize water content.
Materials:
-
TFSI-based ionic liquid or lithium salt
-
Schlenk flask or similar vacuum-tight vessel
-
High-vacuum pump (capable of reaching <10-3 mbar)
-
Heating mantle or oil bath with temperature control
-
Inert gas (Argon or Nitrogen) supply
-
Karl Fischer titrator for water content analysis
Procedure:
-
Place the TFSI compound into a clean, dry Schlenk flask.
-
Connect the flask to a high-vacuum line.
-
Begin evacuation at room temperature to remove any volatile surface contaminants.
-
Gradually heat the sample under dynamic vacuum. A staged heating approach is recommended to prevent bumping and to effectively remove water. A typical procedure is as follows:
-
60°C for 4-6 hours
-
90°C for 12-24 hours
-
120°C for at least 24 hours[20]
-
-
After the drying period, allow the sample to cool to room temperature under vacuum.
-
Backfill the flask with a dry, inert gas (e.g., Argon).
-
Transfer the dried compound to an inert atmosphere glovebox for storage and handling.
-
Verification: Determine the final water content using Karl Fischer titration. For most electrochemical applications, a water content of <10 ppm is desirable.
Use of Stabilizing Additives
Incorporating small amounts of specific additives into the electrolyte can significantly enhance the stability of the TFSI anion, particularly in demanding applications like high-voltage lithium-ion batteries.
Common Additives and Their Mechanisms:
| Additive Type | Examples | Mechanism of Action | Recommended Concentration |
| Film-Forming Additives | Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC) | These additives are electrochemically reduced at a higher potential than the solvent and TFSI anion, forming a stable and protective SEI layer on the anode. This SEI layer prevents further electrolyte decomposition.[21][22] | 1-2 wt% |
| Boron-Based Additives | Lithium bis(oxalato)borate (LiBOB), Lithium difluoro(oxalato)borate (LiDFOB) | Boron-based additives can decompose on both the anode and cathode to form stable passivation layers. These layers can suppress side reactions, reduce gas formation, and protect high-voltage cathodes from degradation.[21][22][23] | 0.5-2 wt% |
| Metal Cation Additives | Mg(TFSI)2, Ca(TFSI)2, Al(TFSI)3 | In silicon anode batteries, these additives can co-insert into the silicon structure during lithiation, forming more stable ternary phases that suppress the high reactivity of lithium silicides with the electrolyte.[24][25] | ~0.1 M |
Protocol 2: Preparation of a TFSI-based Electrolyte with a Stabilizing Additive
Materials:
-
Dried LiTFSI salt
-
High-purity battery-grade solvent (e.g., a mixture of ethylene carbonate and dimethyl carbonate)
-
Stabilizing additive (e.g., Vinylene Carbonate)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Inert atmosphere glovebox
Procedure:
-
All preparation steps must be conducted inside an inert atmosphere glovebox with low moisture (<1 ppm) and oxygen (<1 ppm) levels.
-
Accurately weigh the required amount of dried LiTFSI to prepare the desired salt concentration (e.g., 1.0 M).
-
Transfer the LiTFSI to a clean, dry volumetric flask.
-
Add a portion of the high-purity solvent to the flask.
-
Add a magnetic stir bar and stir the mixture until the LiTFSI is completely dissolved.
-
Accurately measure and add the desired amount of the stabilizing additive (e.g., for 2 wt% VC, add 2g of VC for every 98g of the LiTFSI/solvent mixture).
-
Continue stirring until the additive is fully dissolved and the solution is homogeneous.
-
Add the remaining solvent to reach the final volume.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Visualizing Decomposition and Prevention
To better understand the processes described, the following diagrams illustrate the key decomposition pathways and the logic of troubleshooting.
Caption: Major decomposition pathways of the TFSI anion.
Caption: A logical workflow for troubleshooting TFSI anion decomposition.
References
-
France-Lanord, A., Pietrucci, F., Saitta, A. M., Tarascon, J.-M., Grimaud, A., & Salanne, M. (2022). Chemical Decomposition of the TFSI Anion under Aqueous Basic Conditions. PRX Energy, 1(1), 013005. [Link]
-
Gamer, T., K. K. H. De Silva, C. H., & El-Kady, M. F. (2023). Decomposition pathways for TFSI⁻ decomposition at reductive conditions as proposed by Haskins et al.,11 and the expected m/z ratios. ResearchGate. [Link]
-
Aravindan, V., & Lee, Y.-S. (2010). Component Degradation in Lithium-Ion Batteries and Their Sustainability: A Concise Overview. MDPI. [Link]
-
Zhang, X., et al. (2020). Additives-containing functional electrolytes for suppressing electrolyte decomposition in lithium-ion batteries. Journal of Energy Chemistry, 49, 139-145. [Link]
-
Sowinska, A., et al. (2020). Thermal stability of ILs with TFSI anion (T5%, decomposition temperature at 5% of the mass change; TDTG, DTG peak temperature; standard deviations (SD): T5%, TDTG ± 3 °C). ResearchGate. [Link]
-
Yoon, H., et al. (2013). Cyclic voltammetry of ionic liquid electrolytes (a) 0.5 M LiTFSI/MPPY.TFSI and (b) 0.5 M LiTFSI/MPPI.TFSI on graphite electrode under the scan rate of 0.1 mV s −1 . ResearchGate. [Link]
-
Qiao, L., et al. (2018). The gas evolution of the electrolyte decomposition The gas evolution... ResearchGate. [Link]
-
France-Lanord, A., et al. (2021). Chemical Decomposition of the TFSI Anion Under Aqueous Basic Conditions. ChemRxiv. [Link]
-
Liu, Y., et al. (2022). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. MDPI. [Link]
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Kroon, M. C., Buijs, W., Peters, C. J., & Witkamp, G.-J. (2006). Decomposition of ionic liquids in electrochemical processing. Green Chemistry, 8(3), 241-245. [Link]
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Ghampson, I. T., et al. (2012). The purification of an ionic liquid. ResearchGate. [Link]
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Guo, Y. (2025). Overview of Electrolyte Additives for Lithium-Ion Batteries. ResearchGate. [Link]
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Gauthier, R., et al. (2023). Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution. ACS Omega, 8(9), 8758–8769. [Link]
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Han, B., et al. (2019). Using Mixed Salt Electrolytes to Stabilize Silicon Anodes for Lithium-Ion Batteries via in Situ Formation of Li–M–Si Ternaries (M = Mg, Zn, Al, Ca). ACS Applied Materials & Interfaces, 11(43), 39845-39854. [Link]
-
Pollard, T. P., et al. (2021). Understanding Degradation at the Lithium-Ion Battery Cathode/Electrolyte Interface: Connecting Transition-Metal Dissolution Mechanisms to Electrolyte Composition. ACS Applied Materials & Interfaces, 13(10), 12035-12046. [Link]
-
Han, B., et al. (2019). Using Mixed Salt Electrolytes to Stabilize Silicon Anodes for Lithium-Ion Batteries via In situ Formation of Li-M-Si Ternaries (M=Mg, Zn, Al, Ca). ResearchGate. [Link]
-
Hiki, Y., et al. (2019). Sulfolane-Based Highly Concentrated Electrolytes of Lithium Bis(trifluoromethanesulfonyl)amide: Ionic Transport, Li-Ion Coordination, and Li–S Battery Performance. The Journal of Physical Chemistry C, 123(22), 13534-13543. [Link]
-
Sulaiman, M. N. b. (n.d.). Drying of Ionic Liquid. UTPedia. [Link]
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Metzger, M., et al. (2022). Onset Potential for Electrolyte Oxidation and Ni-Rich Cathode Degradation in Lithium-Ion Batteries. ACS Energy Letters, 7(10), 3295-3301. [Link]
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Pritzl, D., et al. (2020). High temperature in situ gas analysis for identifying degradation mechanisms of lithium-ion batteries. Chemical Science, 11(36), 9896-9907. [Link]
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Eser, B. E., et al. (2025). Importance of High-Concentration Electrolytes for Lithium-Based Batteries. MDPI. [Link]
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Gauthier, R., et al. (2023). Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution. PubMed Central. [Link]
-
Nor-Azman, N. S. (2019). Ionic Liquid Synthesis. CleanEnergyWIKI. [Link]
-
Liu, Y., et al. (2024). Gas Generation in Lithium-Ion Batteries: Mechanisms, Failure Pathways, and Thermal Safety Implications. MDPI. [Link]
-
Pollard, T. P., et al. (2021). Understanding Degradation at the Lithium-Ion Battery Cathode/Electrolyte Interface. NIH. [Link]
-
Li, J., et al. (2025). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. The Journal of Physical Chemistry C. [Link]
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Aurbach, D., et al. (2012). Electrolytes for high-voltage lithium batteries. ResearchGate. [Link]
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Gauthier, R., et al. (2023). (a) 19 F and (b) 31 P NMR of degraded electrolyte solutions.... ResearchGate. [Link]
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Jusys, Z., et al. (2018). ChemElectroChem. ResearchGate. [Link]
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Zach, R. (2020). Determining the Onset Potential in Cyclic Voltammetry. Advanced PCB Design Blog. [Link]
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Gauthier, R., et al. (2025). Transition metal coordination to degradation products in battery electrolytes revealed by NMR and EPR spectroscopy. RSC Publishing. [Link]
-
Das, S., et al. (2020). Deep Eutectic Solvent Based on Lithium Bis[(trifluoromethyl)sulfonyl] Imide (LiTFSI) and 2,2,2-Trifluoroacetamide (TFA) as a Promising Electrolyte for a High Voltage Lithium-Ion Battery with a LiMn2O4 Cathode. ACS Omega, 5(37), 23758-23766. [Link]
-
Appetecchi, G. B., et al. (2014). About the Purification Route of Ionic Liquid Precursors. MDPI. [Link]
-
Chen, Y.-C., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI. [Link]
-
Wang, A., et al. (2024). Boosting High-Voltage Practical Lithium Metal Batteries with Tailored Additives. PMC. [Link]
-
Li, W., et al. (2018). A review of gas evolution in lithium ion batteries. ResearchGate. [Link]
-
Li, W., et al. (2018). Electrolyte additives: Adding the stability of lithium metal anodes. ResearchGate. [Link]
-
Weber, A., et al. (2021). Gas Evolution in Lithium-Ion Batteries: Solid versus Liquid Electrolyte. Joule, 5(11), 2826-2845. [Link]
-
Gauthier, R., et al. (2023). Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution. ResearchGate. [Link]
-
Zhang, H., et al. (2024). Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI): A Prominent Lithium Salt in Lithium-Ion Battery Electrolytes—Fundamentals, Progress, and Future Perspectives. Ask this paper | Bohrium. [Link]
-
MTX Labs. (2023). Cyclic Voltammetry. MTX Labs-Electrochemical Devices & Accessories. [Link]
-
Appetecchi, G. B., et al. (2014). About the Purification Route of Ionic Liquid Precursors. ResearchGate. [Link]
-
Zhang, J., et al. (2025). Solution Structure/Properties of Nitrile-Lithium Bis(fluorosulfonyl)Imide (LiFSI) Electrolytes for Li-Ion Batteries. ResearchGate. [Link]
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Technical Support Center: Enhancing Gas Separation Performance of [B4MPy][NTf2]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, [B4MPy][NTf2], for gas separation applications. This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize your experimental outcomes.
Introduction to [B4MPy][NTf2] in Gas Separation
The ionic liquid this compound, hereafter referred to as [B4MPy][NTf2], is a promising medium for gas separation processes. Its negligible vapor pressure, high thermal stability, and tunable properties make it an attractive alternative to conventional volatile organic compounds.[1] It is particularly well-suited for use in Supported Ionic Liquid Membranes (SILMs), where the ionic liquid is immobilized within the pores of a microporous support material. This configuration combines the high selectivity of the ionic liquid with the mechanical stability of the support, offering a potent tool for separating gases like CO2 from flue gas or natural gas streams.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of [B4MPy][NTf2] in gas separation experiments.
Q1: What is the full chemical name and structure of [B4MPy][NTf2]?
A1: The full chemical name is this compound. The cation is 1-butyl-4-methylpyridinium ([B4MPy]+) and the anion is bis(trifluoromethylsulfonyl)imide ([NTf2]−).
Q2: What are the key physical properties of [B4MPy][NTf2] relevant to gas separation?
A2: Key properties include high thermal stability, low volatility, and the ability to dissolve a wide range of gases.[1] The viscosity of the ionic liquid is a critical parameter that influences the preparation of SILMs and the mass transfer of gases. While specific viscosity data for [B4MPy][NTf2] can be found in the literature, it's important to note that viscosity is temperature-dependent.
Q3: What are the primary advantages of using [B4MPy][NTf2] in a Supported Ionic Liquid Membrane (SILM)?
A3: The primary advantages include:
-
Enhanced Selectivity: The [NTf2] anion is known to have a good affinity for CO2, which can lead to high selectivity in CO2/N2 and CO2/CH4 separations.
-
Stability: The low vapor pressure of [B4MPy][NTf2] minimizes solvent loss during operation, leading to longer membrane lifetimes compared to traditional liquid membranes.
-
Processability: SILMs are relatively straightforward to prepare.
Q4: What is the expected CO2/N2 selectivity for a [B4MPy][NTf2]-based SILM?
A4: While specific performance data for [B4MPy][NTf2] is not as abundant as for more common imidazolium-based ionic liquids, we can draw comparisons. For instance, SILMs using [bmim][NTf2] (which shares the same anion) have shown CO2/N2 ideal separation factors as high as 49.51.[2] Therefore, a well-prepared [B4MPy][NTf2] SILM is expected to exhibit high CO2/N2 selectivity. The performance will, however, be highly dependent on the choice of support material and operating conditions.
Q5: How does the presence of water in the gas stream affect the performance of a [B4MPy][NTf2] SILM?
A5: The presence of water vapor can have a dual effect. A small amount of water can sometimes decrease the viscosity of the ionic liquid, potentially increasing gas permeance. However, excessive water can lead to the formation of water clusters within the ionic liquid, which may negatively impact the stability of the SILM. It is crucial to control the humidity of the gas feed to ensure reproducible results.
Troubleshooting Guide
This section provides solutions to common problems encountered during the preparation and operation of [B4MPy][NTf2] SILMs.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Gas Permeability | 1. Incomplete pore wetting of the support membrane. 2. High viscosity of the ionic liquid. 3. Use of a support with low porosity or small pore size. 4. Membrane compaction under high pressure. | 1. Ensure complete immersion of the support in [B4MPy][NTf2] during preparation. Consider using vacuum or pressure-assisted impregnation methods. 2. Increase the operating temperature to reduce the viscosity of the ionic liquid. 3. Select a support with higher porosity and an appropriate pore size that allows for good capillary action without excessive IL loss. 4. Operate at a transmembrane pressure below the critical displacement pressure of the SILM. |
| Low Gas Selectivity | 1. Presence of defects or pinholes in the SILM. 2. Incompatible support material. 3. Contamination of the ionic liquid. | 1. Carefully inspect the support membrane for defects before impregnation. Ensure the ionic liquid completely fills the pores. 2. Choose a support material that has good chemical compatibility with [B4MPy][NTf2]. 3. Use high-purity [B4MPy][NTf2]. Impurities can alter the gas solubility and affect selectivity. |
| Declining Performance Over Time | 1. Ionic liquid loss from the support pores (leaching). 2. Membrane fouling due to impurities in the gas stream. 3. Degradation of the ionic liquid or support material at high temperatures. | 1. Operate at pressures below the capillary limit of the membrane. Consider using a support with smaller pore sizes to improve IL retention. 2. Implement a pre-treatment step to remove particulates, aerosols, and condensable vapors from the feed gas. 3. Ensure the operating temperature is within the thermal stability limits of both [B4MPy][NTf2] and the support material. |
| Irreproducible Results | 1. Inconsistent SILM preparation. 2. Fluctuations in operating conditions (temperature, pressure, humidity). 3. Aging of the ionic liquid. | 1. Standardize the SILM preparation protocol, including impregnation time, temperature, and method (immersion, vacuum, or pressure). 2. Precisely control and monitor all operating parameters throughout the experiment. 3. Store [B4MPy][NTf2] in a dry, inert atmosphere to prevent degradation. Consider purification if the IL has been stored for an extended period. |
Visual Troubleshooting Workflow
Caption: Troubleshooting decision tree for SILM performance issues.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of [B4MPy][NTf2]
This protocol is adapted from the synthesis reported in the Journal of Chemical & Engineering Data.[2]
Materials:
-
4-methylpyridine
-
1-bromobutane
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf2])
-
Acetonitrile
-
Dichloromethane
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Quaternization: In a round-bottom flask, dissolve 4-methylpyridine in an excess of 1-bromobutane. Reflux the mixture at 70 °C for 24 hours under a nitrogen atmosphere.
-
Isolation of the Pyridinium Bromide Salt: After cooling to room temperature, the product, 1-butyl-4-methylpyridinium bromide ([B4MPy][Br]), will precipitate. Wash the solid product with diethyl ether and dry under vacuum.
-
Anion Exchange: Dissolve the [B4MPy][Br] salt and a stoichiometric amount of Li[NTf2] in deionized water. A biphasic mixture will form as the [B4MPy][NTf2] is water-immiscible.
-
Extraction: Extract the aqueous phase with dichloromethane. Combine the organic phases.
-
Purification: Wash the combined organic phase with deionized water multiple times to remove any remaining bromide ions. Confirm the absence of bromide ions using a silver nitrate test.
-
Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
-
Final Drying: Dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 80 °C) for at least 24 hours to remove any residual water and solvent.
Protocol 2: Preparation of a [B4MPy][NTf2] Supported Ionic Liquid Membrane (SILM)
Materials:
-
High-purity [B4MPy][NTf2] (synthesized as per Protocol 1 or purchased)
-
Microporous support membrane (e.g., PVDF, PTFE, or polypropylene with a suitable pore size, typically 0.1 - 0.45 µm)
-
Vacuum desiccator or vacuum oven
-
Tweezers
-
Lint-free wipes
Procedure:
-
Support Preparation: Cut the support membrane to the desired size for your permeation cell. Ensure the membrane is clean and free of any dust or defects.
-
Ionic Liquid Degassing: Degas the [B4MPy][NTf2] under vacuum for at least one hour to remove any dissolved gases.
-
Impregnation (Direct Immersion Method): a. Place the support membrane in a clean petri dish. b. Add a sufficient amount of degassed [B4MPy][NTf2] to completely submerge the membrane. c. Allow the membrane to soak for at least 24 hours at room temperature to ensure complete pore filling.
-
Impregnation (Vacuum-Assisted Method): a. Place the support membrane in a petri dish with enough [B4MPy][NTf2] to cover it. b. Place the petri dish in a vacuum desiccator and apply a vacuum. The vacuum will help to remove air from the pores and facilitate the entry of the ionic liquid. c. Hold under vacuum for 1-2 hours, then slowly release the vacuum.
-
Removal of Excess Ionic Liquid: a. Carefully remove the impregnated membrane from the ionic liquid using tweezers. b. Gently blot the surfaces of the SILM with lint-free wipes to remove any excess ionic liquid. The membrane should appear translucent but not have visible droplets on the surface.
-
Storage: Store the prepared SILM in a sealed container in a desiccator until use to prevent absorption of atmospheric moisture.
Visual Representation of SILM Preparation
Caption: Step-by-step workflow for SILM preparation.
Enhancing Performance: Key Considerations
To maximize the gas separation performance of your [B4MPy][NTf2] SILM, consider the following:
-
Support Material Selection: The choice of support material is critical. The material should be chemically inert to [B4MPy][NTf2] and the gases being separated. The porosity, pore size, and tortuosity of the support will directly impact the gas flux. Hydrophobic supports like PVDF or PTFE are often preferred to minimize water absorption.
-
Operating Temperature: Increasing the temperature generally increases the permeability of gases through the ionic liquid due to a decrease in viscosity. However, selectivity may decrease at higher temperatures. The optimal operating temperature will be a trade-off between permeability and selectivity.
-
Operating Pressure: The transmembrane pressure should be kept below the breakthrough pressure of the SILM to prevent the ionic liquid from being pushed out of the pores.
-
Gas Feed Composition: The presence of other gases can influence the solubility and transport of the target gas. It is important to test the membrane with mixed gas feeds that mimic the real application conditions.
References
-
Holbrey, J. D., Reichert, W. M., Swatloski, R. P., Broker, G. A., Pitner, W. R., Seddon, K. R., & Rogers, R. D. (2006). Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations. Journal of Chemical & Engineering Data, 51(4), 1249–1255. [Link]
-
Yuan, J., Li, X., Liu, C., & Zhang, S. (2013). Preparation and property of [bmim][Tf2N]-PAN composite membrane for CO2 separation. Journal of Membrane Science, 431, 136-144. [Link]
-
Klaus, J. S., & Klaus, D. M. (2021). Supported Ionic Liquid Membrane for Selective CO2 Capture. 49th International Conference on Environmental Systems. [Link]
-
Klaus, J. S., & Klaus, D. M. (2023). CO2 Capture with Supported Ionic Liquid Membranes for ECLSS and ISRU: Progress, Performance, and Potential. 52nd International Conference on Environmental Systems. [Link]
-
Bavarian, M. (2023). Development and Evaluation of Supported Ionic Liquid Membrane and Porphyrin Frameworks for Carbon Capture Separation. Dissertations and Doctoral Documents from University of Nebraska-Lincoln. [Link]
-
Bakonyi, P., Nemestothy, N., & Bélafi-Bakó, K. (2020). The Impact of Various Natural Gas Contaminant Exposures on CO2/CH4 Separation by a Polyimide Membrane. Membranes, 10(11), 324. [Link]
-
Barbosa, L. C., Araújo, O. Q. F., & de Medeiros, J. L. (2019). Ionic Liquid [Bmim][NTf2] as Solvent for CO2 Removal in Offshore Processing of Natural Gas. Materials Science Forum, 959, 12-17. [Link]
-
Al-Janabi, N., Al-Anssari, S., & Al-Zuhair, S. (2022). Enhancing CO2/N2 and CO2/CH4 separation in mixed matrix membrane: A comprehensive study on Pebax®1657 with SSMMP/IL for improved efficiency. Journal of Applied Polymer Science, 139(40), e52989. [Link]
-
Wang, N., Zhang, G., & Wang, Y. (2014). Gas Permeability through Polyimides: Unraveling the Influence of Free Volume, Intersegmental Distance and Glass Transition Temperature. Polymers, 6(1), 109-124. [Link]
-
Jusoh, N., Yeong, Y. F., Lau, K. K., & Shariff, A. M. (2014). Membranes for Gas Separation Current Development and Challenges. Applied Mechanics and Materials, 625, 111-115. [Link]
-
Moghadam, F., Omidkhah, M. R., & Vasheghani-Farahani, E. (2008). Gas permeability properties of Matrimid (R) membranes containing the metal-organic framework Cu-BPY-HFS. Journal of Membrane Science, 313(1-2), 170-181. [Link]
-
Ghaedi, H., Carraro, F., & Genduso, G. (2021). Assessing the Impact of Operating Conditions on the Energy and Exergy Efficiency for Multi-Effect Vacuum Membrane Distillation Systems. Membranes, 11(6), 391. [Link]
-
Al-asadi, A. A., Al-saadi, M. A., & Al-itriby, M. A. (2025). Optimization of Operating Parameters Using Response Surface Methodology for CO2/CH4 Separation Using Polysulfone/NH2‑MIL-125(Ti) Mixed Matrix Membrane. ACS Omega. [Link]
-
Al-Mamoori, A., & Al-Ghafri, S. (2022). Developing Mixed Matrix Membranes with Good CO2 Separation Performance Based on PEG-Modified UiO-66 MOF and 6FDA-Durene Polyimide. Membranes, 12(11), 1145. [Link]
-
Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide. (n.d.). BM-Science. [Link]
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Technical Support Center: Navigating Mass Transport Challenges in High Viscosity Ionic Liquid Electrolytes
Welcome to the technical support center dedicated to addressing the complexities of working with high viscosity ionic liquid (IL) electrolytes. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of ionic liquids but are encountering challenges related to mass transport limitations. Our goal is to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses common questions about the relationship between ionic liquid viscosity and mass transport.
Q1: Why are many ionic liquids so viscous, and how does this impact my electrochemical measurements?
A1: The high viscosity of many ionic liquids stems from strong intermolecular forces, primarily strong Coulombic interactions between the constituent cations and anions, as well as van der Waals forces and hydrogen bonding.[1][2] This intricate network of interactions restricts the free movement of ions, leading to high viscosity.[2] For electrochemical applications, high viscosity is a significant hurdle because it directly impedes mass transport, the process by which electroactive species move to and from the electrode surface. This can result in:
-
Lowered Ionic Conductivity: The mobility of ions is inversely proportional to the viscosity of the medium, as described by the Stokes-Einstein equation.[3] Reduced ion mobility leads to lower ionic conductivity, which can limit the performance of electrochemical devices.[3][4]
-
Slow Diffusion Rates: The diffusion of reactants to the electrode and products away from it is significantly slower in viscous media. This can lead to concentration polarization, where a depletion of reactants occurs at the electrode surface, limiting the reaction rate.
-
Distorted Voltammetric Profiles: In techniques like cyclic voltammetry (CV), high viscosity can cause drawn-out, less defined peaks and a departure from ideal steady-state behavior, even at ultramicroelectrodes (UMEs).[5]
Q2: I'm observing poor performance in my battery/sensor using an ionic liquid electrolyte. Could high viscosity be the culprit?
A2: Absolutely. Mass transport limitations due to high viscosity are a common cause of suboptimal performance in various electrochemical systems. In batteries, for instance, slow ion transport can lead to reduced charge/discharge rates, lower power density, and the formation of dendrites in lithium-metal anodes.[6] For electrochemical sensors, slow diffusion of the analyte to the sensor surface can result in a decreased sensitivity and a slower response time.
Q3: Are all ionic liquids highly viscous? How can I select a less viscous ionic liquid for my application?
A3: Not all ionic liquids are created equal in terms of viscosity. The viscosity is highly dependent on the structure of the cation and anion.[1] Generally, ILs with smaller, more symmetric ions and weaker interionic interactions tend to have lower viscosities. When selecting an IL, consider the following:
-
Cation Structure: Imidazolium and pyrrolidinium-based cations are common.[7] Increasing the alkyl chain length on the cation generally increases viscosity due to stronger van der Waals interactions.[1][8] Asymmetric substitution on the cation can sometimes lead to lower viscosity.[1]
-
Anion Structure: Anions with delocalized charge, such as bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻), tend to form less viscous ILs compared to those with more localized charge like hexafluorophosphate ([PF6]⁻).[5]
-
Purity: Impurities, especially water and halide ions, can significantly affect the viscosity of an ionic liquid. Ensure you are using high-purity, dry ionic liquids.
Section 2: Troubleshooting Guides - Practical Solutions to Common Problems
This section provides step-by-step guidance for overcoming specific experimental issues related to high viscosity.
Issue 1: My cyclic voltammogram shows distorted peaks and I'm unable to achieve a steady-state current.
Causality: In a highly viscous electrolyte, the diffusion layer at the electrode surface grows much more slowly. At typical scan rates, this leads to non-steady-state diffusion, even with ultramicroelectrodes (UMEs), resulting in peak-shaped voltammograms instead of the expected sigmoidal curve.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for distorted cyclic voltammograms.
Detailed Protocol:
-
Decrease the Scan Rate:
-
Action: Reduce the scan rate of your CV experiment significantly. In highly viscous ILs, scan rates as low as 1 mV/s may be necessary to approach steady-state conditions, especially with larger electrodes.[5]
-
Rationale: A slower scan rate allows more time for the diffusion layer to relax and for a steady-state concentration gradient to be established at the electrode surface.
-
-
Utilize a Smaller Electrode (Ultramicroelectrode):
-
Action: If you are not already, switch to an ultramicroelectrode (UME) with a radius of a few micrometers.
-
Rationale: UMEs promote radial diffusion, which is more efficient at reaching a steady state compared to the planar diffusion that dominates at larger electrodes. This effect is more pronounced in viscous media.
-
-
Increase the Experimental Temperature:
-
Action: Carefully increase the temperature of your electrochemical cell. Ensure the temperature is within the stable operating range of your ionic liquid and experimental setup.
-
Rationale: The viscosity of ionic liquids decreases significantly with increasing temperature.[1] This enhances ion mobility and diffusion coefficients, making it easier to achieve steady-state voltammetry.
-
-
Introduce a Low-Viscosity Co-solvent:
-
Action: Add a small amount of a compatible, low-viscosity organic solvent (e.g., acetonitrile, dimethyl carbonate) to your ionic liquid electrolyte.
-
Rationale: The addition of a co-solvent can dramatically reduce the overall viscosity of the electrolyte, thereby increasing ionic conductivity and diffusion rates.[4][9] However, be aware that this will also alter the electrochemical window and other properties of the electrolyte.[4]
-
-
Implement Forced Convection:
-
Action: Use techniques like a rotating disk electrode (RDE) or sonication (ultrasound).
-
Rationale: Forced convection actively brings fresh analyte to the electrode surface and removes products, effectively overcoming diffusion limitations.[10][11] This can help to achieve a limiting current that is independent of scan rate.
-
Issue 2: My battery exhibits low power density and poor rate capability.
Causality: The high viscosity of the ionic liquid electrolyte restricts the movement of charge-carrying ions (e.g., Li⁺) between the anode and cathode. This slow ion transport is a major bottleneck for achieving high power output and rapid charging/discharging.[12]
Strategies for Enhancement:
Caption: Strategies to improve battery performance with viscous electrolytes.
Detailed Approaches:
-
Ionic Liquid Selection and Design:
-
Action: Choose or synthesize an ionic liquid with a lower intrinsic viscosity. As discussed in the FAQs, this involves selecting appropriate cation and anion structures.
-
Rationale: A fundamentally less viscous IL will inherently have better mass transport properties.
-
-
Blended Electrolytes:
-
Use of Co-solvents:
-
Action: Add a low-viscosity organic solvent to create a "salt-in-IL" or "IL-in-salt" electrolyte.
-
Rationale: As with the CV troubleshooting, a co-solvent can significantly decrease the bulk viscosity. The challenge is to find a balance that improves transport without compromising safety and electrochemical stability.[4]
-
-
Elevated Operating Temperature:
-
Action: Operate the battery at a moderately elevated temperature.
-
Rationale: Increased temperature reduces the IL's viscosity and enhances ionic conductivity.[1] This is a common strategy, but thermal management becomes crucial.
-
Quantitative Data Summary:
| Strategy | Effect on Viscosity | Effect on Ionic Conductivity | Considerations |
| Increasing Temperature | Significant Decrease[1] | Significant Increase[1] | Requires thermal management; potential for side reactions. |
| Adding Co-solvent | Significant Decrease[9] | Significant Increase[4] | May narrow the electrochemical window; potential volatility.[4] |
| Blending Ionic Liquids | Can Decrease[4][13] | Can Increase[4] | Eutectic behavior is not always predictable. |
| Forced Convection | No change to bulk viscosity | N/A (overcomes diffusion limits) | Not practical for most sealed battery designs.[10][11] |
Section 3: Advanced Techniques for Characterizing and Mitigating Mass Transport Limitations
For a deeper understanding and more robust solutions, consider these advanced experimental approaches.
Protocol 1: Rotating Disk Electrode (RDE) Voltammetry
Objective: To quantify diffusion coefficients and study reaction kinetics under controlled hydrodynamic conditions.
Methodology:
-
Prepare your ionic liquid electrolyte containing the electroactive species of interest.
-
Use a three-electrode setup with the RDE as the working electrode.
-
Perform linear sweep voltammetry at various rotation rates (ω), typically from 100 to 2500 rpm.
-
Plot the limiting current (i_L) against the square root of the rotation rate (ω¹/²).
-
According to the Levich equation, this plot should be linear, and the slope can be used to calculate the diffusion coefficient (D) of the electroactive species.
Levich Equation: i_L = 0.620 n F A D²/³ ν⁻¹/⁶ C ω¹/²
Where:
-
n is the number of electrons transferred
-
F is the Faraday constant
-
A is the electrode area
-
ν is the kinematic viscosity
-
C is the bulk concentration of the analyte
Rationale: The RDE provides a well-defined and controllable mass transport regime, allowing for the deconvolution of kinetic and mass transport effects. This is particularly useful in viscous media where diffusion is slow.[14]
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
Objective: To determine the ionic conductivity of the electrolyte and investigate interfacial processes.
Methodology:
-
Construct a symmetric cell with two blocking electrodes (e.g., stainless steel or platinum) separated by a known distance, filled with the ionic liquid electrolyte.
-
Apply a small AC voltage perturbation over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Plot the resulting impedance data on a Nyquist plot (Z'' vs. Z').
-
The high-frequency intercept with the real axis (Z') corresponds to the bulk resistance (R_b) of the electrolyte.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.
Rationale: EIS is a powerful non-destructive technique that can separate the contributions of bulk electrolyte resistance, charge transfer resistance, and diffusion (represented by the Warburg element at low frequencies). This allows for a precise determination of ionic conductivity, a key parameter limited by viscosity.
References
- Sustainable Energy & Fuels (RSC Publishing). Anisotropic mass transport using ionic liquid crystalline electrolytes to suppress lithium dendrite growth.
- Macromolecules. Effect of Molecular Weight on Viscosity Scaling and Ion Transport in Linear Polymerized Ionic Liquids.
- ACS Applied Materials & Interfaces.
-
Frontiers in Chemistry. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. [Link]
-
Macromolecules. Effect of Molecular Weight on Viscosity Scaling and Ion Transport in Linear Polymerized Ionic Liquids. [Link]
-
PubMed. Evaluating Strategies to Enhance Li Transference in Salt-in-Ionic Liquid Electrolytes: Mixed Anions, Coordinating Cations, and High Salt Concentration. [Link]
-
Faraday Discussions (RSC Publishing). Overcoming passivation through improved mass transport in dense ionic fluids. [Link]
-
Semantic Scholar. Effect of Molecular Weight on Viscosity Scaling and Ion Transport in Linear Polymerized Ionic Liquids. [Link]
-
YouTube. Tutorial 8-Ionic liquids for electrochemical energy storage. [Link]
-
Frontiers in Chemistry. Anomalous and Not-So-Common Behavior in Common Ionic Liquids and Ionic Liquid-Containing Systems. [Link]
-
Faraday Discussions (RSC Publishing). Overcoming passivation through improved mass transport in dense ionic fluids. [Link]
-
ICTP-CSIC. Ionic Liquids with low viscosity as electrolytes in electrochemical devices for energy storage. [Link]
-
ACS Publications. Transitioning from Regular Electrolytes to Solvate Ionic Liquids to High-Concentration Electrolytes: Changes in Transport Properties and Ionic Speciation. [Link]
-
PubMed Central. Transitioning from Regular Electrolytes to Solvate Ionic Liquids to High-Concentration Electrolytes: Changes in Transport Properties and Ionic Speciation. [Link]
-
Faraday Discussions. Overcoming passivation through improved mass transport in dense ionic fluids. [Link]
-
ResearchGate. Low viscosity highly conductive ionic liquid blends for redox active electrolytes in efficient dye-sensitized solar cells. [Link]
-
Journal of Materials Chemistry A (RSC Publishing). Low viscosity highly conductive ionic liquid blends for redox active electrolytes in efficient dye-sensitized solar cells. [Link]
-
JACS Au. Nanoscale Hybrid Electrolytes with Viscosity Controlled Using Ionic Stimulus for Electrochemical Energy Conversion and Storage. [Link]
-
The Journal of Physical Chemistry B. Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. [Link]
-
PMC. Synthetic Organic Electrochemistry in Ionic Liquids: The Viscosity Question. [Link]
-
The Journal of Physical Chemistry B. Effect of Viscosity on Steady-State Voltammetry and Scanning Electrochemical Microscopy in Room Temperature Ionic Liquids. [Link]
-
ResearchGate. Analysis of mass transport in ionic liquids: a rotating disk electrode approach. [Link]
-
ACS Publications. Advanced High-Voltage Electrolyte Design Using Poly(ethylene Oxide) and High-Concentration Ionic Liquids for All-Solid-State Lithium-Metal Batteries. [Link]
-
PMC. Pressing matter: why are ionic liquids so viscous?. [Link]
-
PMC. Fast evaluation technique for the shear viscosity and ionic conductivity of electrolyte solutions. [Link]
-
ResearchGate. Synthetic Organic Electrochemistry in Ionic Liquids: The Viscosity Question. [Link]
-
Journal of Chemical & Engineering Data. Viscosity of Ionic Liquid–Ionic Liquid Mixtures. [Link]
-
Chemical Science (RSC Publishing). Pressing matter: why are ionic liquids so viscous?. [Link]
-
Chemistry World. What makes an ionic liquid viscous?. [Link]
-
MDPI. Gel Polymer Electrolytes: Advancing Solid-State Batteries for High-Performance Applications. [Link]
-
RheoSense. Viscosities of electrolyte solutions for rechargeable batteries. [Link]
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Validation & Comparative
A Comparative Analysis for the Discerning Scientist: 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide vs. Imidazolium-Based Ionic Liquids
In the landscape of advanced chemical research and pharmaceutical development, the selection of an appropriate solvent or medium can be the pivotal factor dictating the success of a synthesis, the stability of a formulation, or the efficiency of an electrochemical system. Ionic liquids (ILs), with their negligible vapor pressure, high thermal stability, and tunable physicochemical properties, have emerged as powerful alternatives to traditional volatile organic compounds.[1][2] This guide provides an in-depth, data-driven comparison between a prominent pyridinium-based IL, 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([B4MPy][NTf2]) , and its widely-used imidazolium-based counterparts, focusing on the structural isomer 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][NTf2]) to ensure a direct and meaningful comparison by virtue of their shared anion and butyl substituent.
This analysis is structured to provide researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make an informed choice based on the specific demands of their application.
The Cation's Crucial Role: A Structural Overview
At the heart of an ionic liquid's properties lies the interplay between its cation and anion. While the bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) anion is common to the ILs in this comparison and is known for imparting hydrophobicity, low viscosity, and high thermal stability, the cation's structure is the primary determinant of their differing characteristics.
1-Butyl-4-methylpyridinium ([B4MPy]⁺): The [B4MPy]⁺ cation is based on a six-membered aromatic pyridine ring. The positive charge is delocalized across the aromatic system, and the butyl and methyl groups contribute to its steric bulk and lipophilicity.
1-Butyl-3-methylimidazolium ([BMIM]⁺): The [BMIM]⁺ cation features a five-membered aromatic imidazole ring. A key structural feature is the acidic proton at the C2 position (between the two nitrogen atoms), which can influence its hydrogen bonding capabilities and stability.
Caption: Molecular structures of the [B4MPy]⁺ and [BMIM]⁺ cations.
Head-to-Head Comparison: Key Physicochemical Properties
The subtle differences in cation structure translate into measurable variations in performance-critical properties. The following table summarizes key experimental data for [B4MPy][NTf2] and its imidazolium analogue, [BMIM][NTf2].
| Property | This compound ([B4MPy][NTf2]) | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][NTf2]) | Significance for Researchers |
| Molecular Weight | 430.38 g/mol [3][4] | 419.37 g/mol | Affects molar calculations and stoichiometry. |
| Melting Point | 10 °C[3][5] | -4 °C | Defines the lower limit of the liquid range. |
| Density (at 20-25°C) | ~1.42 - 1.42 g/cm³[4][5] | ~1.43 - 1.468 g/cm³[6] | Important for process design, fluid dynamics, and reaction volume calculations. |
| Viscosity (at 20-25°C) | Higher (reported values vary) | ~52-56 mPa·s[6] | Influences mass transfer, mixing efficiency, and pumping requirements. Lower viscosity is often desirable. |
| Thermal Stability (Tonset) | High, generally >350 °C | High, typically >400 °C[7] | Critical for high-temperature applications; imidazolium ILs often exhibit slightly superior thermal stability.[8] |
| Electrochemical Window | Wide, ~4-5 V[9][10] | Wide, ~4.1-5.7 V[11][12] | Determines the voltage range for safe operation in electrochemical devices like batteries and supercapacitors. |
Deep Dive into Performance Metrics
Thermal Stability: A Matter of Cationic Resilience
High thermal stability is a hallmark of many ionic liquids.[2] For applications in high-temperature synthesis or as heat-transfer fluids, understanding the decomposition temperature is paramount. Imidazolium-based ILs, particularly those with the [NTf2]⁻ anion, are renowned for their exceptional thermal robustness, often exhibiting onset decomposition temperatures exceeding 400°C.[7] Pyridinium-based ILs also demonstrate excellent thermal stability.[8][13] However, the stability of the cation is often the limiting factor. The C2 proton on the imidazolium ring can be a site for thermal decomposition, but overall, the ring system is exceptionally stable. The pyridinium ring is also highly stable, but different substitution patterns can influence the decomposition pathways. In general, imidazolium cations often confer slightly higher thermal stability than their pyridinium counterparts.[8]
This protocol outlines the standard method for determining the thermal stability of an ionic liquid.
Caption: Workflow for Thermogravimetric Analysis (TGA) of ionic liquids.
-
Sample Preparation: Accurately weigh 4-8 mg of the ionic liquid into a clean TGA crucible (e.g., alumina).[14][15] The IL must be thoroughly dried under vacuum to remove any residual water, as water can affect the initial mass and decomposition profile.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (typically nitrogen or helium) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.[14][15]
-
Heating Program: Program the instrument to heat the sample from ambient temperature (e.g., 30°C) to a final temperature well above the expected decomposition (e.g., 600°C) at a linear heating rate, typically 10°C/min.[14]
-
Data Acquisition: Continuously monitor and record the sample's mass as a function of temperature.
-
Data Analysis: The resulting plot of mass vs. temperature is analyzed to determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a significant mass loss begins.
Electrochemical Stability: The Window of Opportunity
For electrochemical applications such as batteries, supercapacitors, and electrodeposition, the electrochemical window (EW) is a critical parameter.[16] It defines the potential range within which the electrolyte remains stable without being oxidized or reduced.[17][18] A wider electrochemical window allows for higher operating voltages and, consequently, higher energy densities. Both pyridinium and imidazolium ILs with the [NTf2]⁻ anion are known for their wide electrochemical windows.[9][11] The cathodic limit is typically determined by the reduction of the cation, while the anodic limit is set by the oxidation of the anion.[9][19] Studies have shown that the reductive stability of pyridinium cations can sometimes be lower than that of imidazolium or other heterocyclic cations.[9]
This protocol describes the determination of the electrochemical window using a standard three-electrode setup.
Caption: Workflow for Cyclic Voltammetry (CV) to determine the electrochemical window.
-
Cell Assembly: All operations should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to exclude oxygen and water, which can interfere with the measurements. A standard three-electrode electrochemical cell is used.
-
Electrode Selection:
-
Working Electrode: A polished glassy carbon electrode is commonly used.[20]
-
Counter Electrode: A platinum wire or foil serves as the counter electrode.
-
Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺, is suitable. A pseudo-reference electrode like a silver wire can also be used, with potentials calibrated against a standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[20]
-
-
Electrolyte Preparation: The ionic liquid is used as the electrolyte. It must be rigorously dried and degassed prior to use.
-
Potential Sweep: Using a potentiostat, a cyclic voltammogram is recorded. The potential is swept from the open-circuit potential towards the negative limit until a sharp increase in cathodic current is observed (cation reduction). The scan is then reversed and swept towards the positive limit until a sharp increase in anodic current occurs (anion oxidation).
-
Data Analysis: The electrochemical window is defined as the potential difference between the onset of anodic and cathodic currents.[19] The onset potentials are typically determined by setting a cutoff current density (e.g., 0.1 or 1.0 mA/cm²).[17]
Applications in Drug Development and Beyond
The choice between [B4MPy][NTf2] and imidazolium-based ILs often hinges on the specific requirements of the application.
-
Solubility Enhancement: Both classes of ionic liquids are effective at dissolving a wide range of active pharmaceutical ingredients (APIs), particularly those that are poorly water-soluble.[21][22][23] The tunability of their structures allows for the optimization of solvent properties to match the specific drug molecule.[16] Imidazolium-based ILs have been more extensively studied in this area.[21]
-
Drug Delivery: The ability of ILs to enhance the permeability of drugs across biological membranes is a promising area of research.[22] Pyridinium-based ILs have shown potential in improving the transdermal delivery of therapeutics.[22] However, the potential for higher cytotoxicity with long-chain pyridinium cations necessitates careful biocompatibility screening.[24]
-
Biocatalysis: Ionic liquids can serve as excellent media for enzymatic reactions, sometimes enhancing enzyme stability and activity.[25] Pyridinium-based ILs have been successfully used as cosolvents to improve the hydrolytic activity of lipases.[25]
-
Electrochemical Systems: Due to their wide electrochemical windows and good ionic conductivity, both IL types are strong candidates for electrolytes in energy storage devices.[4][16] The slightly higher electrochemical stability of some imidazolium systems might be advantageous in high-voltage applications.[11]
Conclusion: A Strategic Choice Based on Data
Both this compound and its imidazolium-based counterparts are highly versatile materials with exceptional properties. The decision to employ one over the other is not a matter of inherent superiority, but a strategic choice based on a nuanced understanding of their respective strengths and weaknesses.
-
Choose Imidazolium-based ILs (e.g., [BMIM][NTf2]) when:
-
Maximizing thermal stability is the absolute top priority.
-
A slightly lower viscosity is beneficial for mass transport.
-
A vast body of existing literature and characterization data is advantageous for the application.
-
-
Choose this compound ([B4MPy][NTf2]) when:
-
The specific solvation properties or reactivity of the pyridinium ring are desired for a particular chemical synthesis or catalytic process.
-
Applications in areas like transdermal drug delivery are being explored, where its unique interactions with biological membranes may be beneficial.[22]
-
The absence of the acidic C2 proton found in imidazolium cations is required to avoid potential side reactions.
-
Ultimately, the optimal ionic liquid is application-specific. This guide, grounded in experimental data and established protocols, serves as a foundational tool for researchers to navigate this choice with confidence, ensuring that the selected ionic liquid is not just a solvent, but a key enabler of scientific innovation.
References
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A Comparative Guide to Pyridin-1-ium Butane-1-sulfonate and Imidazolium-Based Ionic Liquids for Researchers and Drug Development. Benchchem.
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Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids and their application for simult. ScienceDirect.
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Physicochemical Properties of New Imidazolium-Based Ionic Liquids Containing Aromatic Group. Journal of Chemical & Engineering Data - ACS Publications.
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Ionic Liquids in Pharmaceutical and Biomedical Applications. Hiyka.
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1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide, 1G - B5. Lab Pro Inc.
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Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. ProQuest.
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1-Butyl-4-methylpyridinium bis(trifluoromethanesulfonyl)imide. Chem-Impex.
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Influence of various additives on the physicochemical properties of imidazolium based ionic liquids: a comprehensive review. RSC Publishing.
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Synthesis, structure and properties of imidazolium-based energetic ionic liquids. RSC Publishing.
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This compound. ChemicalBook.
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Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing.
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Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. RSC Publishing.
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Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. PMC - NIH.
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Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. NIH.
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Investigating the electrochemical windows of ionic liquids. ScienceDirect.
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How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?. ResearchGate.
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1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)amide. CymitQuimica.
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Thermal Stability Limits of Imidazolium, Piperidinium, Pyridinium, and Pyrrolidinium Ionic Liquids Immobilized on Metal Oxides. AMiner.
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. Journal of Chemical & Engineering Data - ACS Publications.
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Thermally-Stable Imidazolium Dicationic Ionic Liquids with Pyridine Functional Groups. ACS Sustainable Chemistry & Engineering.
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Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. ACS Omega.
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Application of Ionic Liquids in Electrochemistry—Recent Advances. PMC - NIH.
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Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. MDPI.
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Developing New Sustainable Pyridinium Ionic Liquids: From Reactivity Studies to Mechanism-Based Activity Predictions. ResearchGate.
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Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations. ResearchGate.
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Investigating the Electrochemical Windows of Ionic Liquids. ResearchGate.
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Ionic Liquids in Pharmaceutical Applications. Annual Reviews.
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Thermally-Stable Imidazolium Dicationic Ionic Liquids with Pyridine Functional Groups. ACS Publications.
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Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews - ACS Publications.
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Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. PMC.
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Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI.
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Thermal Stability Limits of Imidazolium, Piperidinium, Pyridinium, and Pyrrolidinium Ionic Liquids Immobilized on Metal Oxides. ResearchGate.
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Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. ajer.org.
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and this compound. PMC - NIH.
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Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research - ACS Publications.
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Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials - ACS Publications.
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Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double l. Springer.
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Protocol Thermogravimetric Analysis (TGA). EPFL.
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Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. ACS Publications.
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PMC - NIH.
-
A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N - n -Butyl- N -methylpyrrolidinium and Triethyl- n -pentylphosphonium Bis(fluorosulfonyl imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl) Imide Anion. ResearchGate.
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A comparative study on the interactions of [bmim][NTf2] ionic liquid with selected four- to seven-membered-ring lactones. OUCI.
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. Universidad de Zaragoza.
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1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide 97%. Sigma-Aldrich.
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Study on Thermodynamic Properties of Ionic Liquid N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data - ACS Publications.
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Physical and Chemical Properties of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Bmim]NTf2 Ionic Liquid. Asian Journal of Chemistry.
-
(PDF) Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. ResearchGate.
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A Comparative Guide to the Electrochemical Performance of Pyridinium-Based Ionic Liquids: [B4MPy][NTf2] vs. [BMPy][BF4]
Introduction: The Role of Ionic Liquids in Advancing Electrochemical Technologies
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as pivotal materials in the advancement of electrochemical applications, from high-energy-density batteries to advanced supercapacitors and electrocatalysis. Their unique combination of properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows, positions them as safer and often more efficient alternatives to traditional volatile organic electrolytes.
The performance of an ionic liquid is intrinsically linked to its molecular structure, specifically the combination of its constituent cation and anion. This guide provides an in-depth, objective comparison of the electrochemical performance of two prominent pyridinium-based ionic liquids: 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([B4MPy][NTf2]) and 1-butyl-1-methylpyridinium tetrafluoroborate ([BMPy][BF4]). By examining key performance metrics and the underlying structural-property relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed electrolyte selection and optimization.
Molecular Architecture: A Tale of Two Anions and Cation Isomers
The distinct electrochemical behaviors of [B4MPy][NTf2] and [BMPy][BF4] are rooted in their molecular structures. Both share a pyridinium cation with a butyl group, but differ in the position of the methyl group and, more significantly, in their anionic counterparts.
dot
Caption: Molecular composition of the two ionic liquids.
The [NTf2]⁻ anion is larger, more flexible, and has delocalized negative charge, which generally leads to weaker cation-anion interactions. In contrast, the smaller, more symmetric [BF4]⁻ anion can lead to stronger electrostatic interactions. The isomeric difference in the cation, with the methyl group at the 4-position in [B4MPy]⁺ versus the 1-position (on the nitrogen) in [BMPy]⁺, can also influence packing efficiency and transport properties.
Comparative Analysis of Key Electrochemical Performance Metrics
The selection of an ionic liquid for a specific electrochemical application hinges on a careful evaluation of several key performance indicators. This section provides a comparative analysis of [B4MPy][NTf2] and [BMPy][BF4] based on available experimental data.
Ionic Conductivity: The Influence of Ion Mobility
Ionic conductivity is a measure of an electrolyte's ability to conduct charge and is directly related to the mobility of its constituent ions. This property is critically dependent on viscosity and the degree of ion dissociation.
The larger and more flexible [NTf2]⁻ anion in [B4MPy][NTf2] generally results in lower viscosity compared to ILs with smaller, more coordinating anions like [BF4]⁻. This lower viscosity facilitates greater ion mobility, leading to higher ionic conductivity.
| Ionic Liquid | Temperature (°C) | Ionic Conductivity (mS/cm) | Viscosity (cP) |
| [B4MPy][NTf2] | 25 | ~3.9 | ~70 |
| [BMPy][BF4] | 25 | ~2.1 | ~150 |
Note: The data presented is compiled from various sources and should be considered representative. Absolute values can vary with purity and measurement technique.
As anticipated, [B4MPy][NTf2] exhibits significantly higher ionic conductivity and lower viscosity at room temperature compared to [BMPy][BF4]. This trend is generally maintained across a range of temperatures. The weaker cation-anion interactions in the [NTf2]⁻-based IL contribute to a more fluid system, enhancing the movement of charge carriers.
Electrochemical Stability Window (ESW): Defining the Operational Voltage
The electrochemical stability window (ESW) defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. A wider ESW is highly desirable for high-voltage applications, such as high-energy-density batteries and supercapacitors.
The ESW is primarily determined by the electrochemical stability of the cation at the cathodic (negative) limit and the anion at the anodic (positive) limit.
-
Anodic Stability: The [NTf2]⁻ anion is known for its exceptional oxidative stability due to the strong electron-withdrawing nature of the trifluoromethylsulfonyl groups. This typically results in a high anodic potential limit. The [BF4]⁻ anion, while also relatively stable, is generally considered to be less resistant to oxidation than [NTf2]⁻.
-
Cathodic Stability: The reduction of the pyridinium cation typically defines the cathodic limit. The stability of the pyridinium cation against reduction is generally considered to be lower than that of imidazolium or pyrrolidinium cations[1].
| Ionic Liquid | Anodic Limit (V vs. ref) | Cathodic Limit (V vs. ref) | ESW (V) | Working Electrode |
| [B4MPy][NTf2] | ~2.0 | ~-2.0 | ~4.0 | Glassy Carbon |
| [BMPy][BF4] | ~2.2 | ~-2.2 | ~4.4 (in PC/AN solvent) | Reduced Graphene Oxide |
Note: The ESW values are highly dependent on the experimental conditions, including the working electrode material, reference electrode, scan rate, and the arbitrary cutoff current density used to define the limits. The value for [BMPy][BF4] is for a solution in propylene carbonate (PC) and acetonitrile (AN), which can influence the stability window[1]. A study on a similar pyridinium IL with the [NTf2] anion reported an electrochemical stability of nearly 4 V against a glassy carbon electrode[1].
From the available data, both ionic liquids exhibit reasonably wide electrochemical windows. The [NTf2]⁻ anion in [B4MPy][NTf2] is expected to provide superior anodic stability in its neat form. However, the use of co-solvents with [BMPy][BF4] can also yield a wide operational voltage window, as demonstrated in electric double-layer capacitor (EDLC) applications[1].
Thermal Stability
High thermal stability is crucial for the safety and operational lifetime of electrochemical devices, particularly those that may experience elevated temperatures during cycling.
-
[B4MPy][NTf2]: The [NTf2]⁻ anion imparts excellent thermal stability, with decomposition temperatures typically exceeding 350-400 °C.
-
[BMPy][BF4]: While still possessing good thermal stability, [BF4]⁻-based ionic liquids generally exhibit lower decomposition temperatures compared to their [NTf2]⁻ counterparts, often in the range of 300-350 °C. The presence of trace amounts of water can also lower the thermal stability of [BF4]⁻-based ILs due to hydrolysis of the anion.
Experimental Protocols for Electrochemical Characterization
To ensure the scientific integrity and reproducibility of the findings presented in this guide, this section details the standard experimental methodologies for characterizing the key electrochemical properties of ionic liquids.
Purity and Preparation of Ionic Liquids
The electrochemical properties of ionic liquids are highly sensitive to impurities, particularly water and halides. Therefore, rigorous purification and handling are paramount.
Step-by-Step Protocol for IL Preparation:
-
Drying: Dry the ionic liquid under high vacuum (e.g., < 1 Pa) at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove residual water.
-
Water Content Verification: Measure the water content using Karl Fischer titration. The water content should ideally be below 20 ppm for accurate electrochemical measurements.
-
Inert Atmosphere Handling: All subsequent handling of the dried ionic liquid, including the preparation of electrolyte solutions and assembly of electrochemical cells, should be performed in an inert atmosphere glovebox (e.g., argon-filled) with low oxygen and water levels (< 1 ppm).
dot
Caption: Experimental workflow for ionic liquid characterization.
Measurement of Ionic Conductivity
Electrochemical Impedance Spectroscopy (EIS) is the standard method for determining the ionic conductivity of electrolytes.
Step-by-Step Protocol for Ionic Conductivity Measurement:
-
Cell Assembly: Use a two-electrode conductivity cell with well-defined geometry (e.g., two parallel platinum electrodes with a known cell constant). Assemble the cell inside an inert atmosphere glovebox.
-
Temperature Control: Place the cell in a temperature-controlled chamber to perform measurements at various temperatures.
-
EIS Measurement: Connect the cell to a potentiostat with a frequency response analyzer. Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: Plot the impedance data as a Nyquist plot (-Z'' vs. Z'). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept with the real axis.
-
Conductivity Calculation: Calculate the ionic conductivity (σ) using the following equation: σ = L / (A * Rb) where L is the distance between the electrodes, A is the electrode area, and Rb is the bulk resistance. The term L/A is the cell constant.
Determination of the Electrochemical Stability Window (ESW)
Cyclic Voltammetry (CV) is the primary technique used to determine the ESW of an electrolyte.
Step-by-Step Protocol for ESW Measurement:
-
Three-Electrode Cell Setup: Assemble a three-electrode cell inside an inert atmosphere glovebox.
-
Working Electrode (WE): A polished glassy carbon or platinum disk electrode is commonly used.
-
Counter Electrode (CE): A platinum wire or foil with a large surface area.
-
Reference Electrode (RE): A non-aqueous reference electrode, such as Ag/Ag⁺ or a leak-free Ag/AgCl electrode, is suitable. A quasi-reference electrode like a silver wire can also be used, but its potential should be calibrated against a standard redox couple (e.g., Ferrocene/Ferrocenium).
-
-
CV Measurement:
-
Connect the cell to a potentiostat.
-
Perform a cyclic voltammetry scan starting from the open-circuit potential (OCP) and sweeping towards the anodic limit, then reversing the scan towards the cathodic limit, and finally returning to the OCP.
-
A slow scan rate (e.g., 10-50 mV/s) is typically used.
-
-
Determination of Potential Limits: The anodic and cathodic potential limits are determined by the potential at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction. A cutoff current density (e.g., 0.1, 0.5, or 1.0 mA/cm²) is often used to define these limits, and it is crucial to report this value as it significantly affects the measured ESW.
Conclusion and Future Outlook
This comparative guide has highlighted the key differences in the electrochemical performance of [B4MPy][NTf2] and [BMPy][BF4], rooted in their distinct anionic and cationic structures.
-
[B4MPy][NTf2] emerges as a promising candidate for applications requiring high ionic conductivity and excellent thermal and anodic stability. Its lower viscosity is a significant advantage for achieving high power densities.
-
[BMPy][BF4] , while exhibiting lower intrinsic conductivity and thermal stability, demonstrates a respectable electrochemical window, particularly when used with co-solvents in applications like supercapacitors. Its performance can be tailored by the choice and concentration of the organic solvent.
The choice between these two ionic liquids will ultimately depend on the specific requirements of the application. For high-voltage and high-power applications where high conductivity is paramount, [B4MPy][NTf2] is likely the superior choice. For applications where cost and compatibility with specific co-solvents are primary considerations, [BMPy][BF4] remains a viable option.
Future research should focus on direct, side-by-side comparisons of these and other pyridinium-based ionic liquids under identical, well-defined experimental conditions to build a more comprehensive and directly comparable dataset. Furthermore, understanding the influence of impurities and the formation of the solid-electrolyte interphase (SEI) in the presence of these ionic liquids is crucial for their successful implementation in next-generation energy storage devices.
References
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Ghosh, A., & Biswas, R. (2021). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. Bulletin of Materials Science, 44(1), 75. [Link]
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- Mousavi, M. P. S., Wilson, B. E., Kashefolgheta, S., Anderson, E. L., He, S., Bühlmann, P., & Stein, A. (2016). Ionic liquid-based gel polymer electrolytes for high-performance supercapacitors.
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Comparative analysis of thermophysical properties of different pyridinium-based ILs.
< A Comparative Analysis of Thermophysical Properties of Pyridinium-Based Ionic Liquids
A Guide for Researchers, Scientists, and Drug Development Professionals
Ionic liquids (ILs) are a class of salts that exist in a liquid state at relatively low temperatures, often below 100°C. Their unique set of properties, including negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, makes them highly attractive for a wide range of applications, from electrochemical devices to pharmaceutical formulations.[1] Among the diverse families of ILs, pyridinium-based ILs are particularly noteworthy due to the versatility of the pyridinium cation, which allows for strategic modifications to fine-tune the resulting IL's properties.[1]
This guide provides a comparative analysis of the key thermophysical properties of different pyridinium-based ILs. By understanding how the structure of the cation and the nature of the anion influence these properties, researchers can make informed decisions in selecting the most suitable IL for their specific application.
The Influence of Cation and Anion Structure
The thermophysical properties of pyridinium-based ILs are intricately linked to the structure of both the cation and the anion. Key structural features that play a significant role include:
-
Alkyl Chain Length on the Pyridinium Cation: The length of the alkyl chain attached to the nitrogen atom of the pyridine ring has a profound effect on properties like density and viscosity. Generally, as the alkyl chain length increases, the density of the IL tends to decrease due to less efficient packing of the larger cations. Conversely, viscosity often increases with longer alkyl chains due to stronger van der Waals interactions between the cations.[2]
-
Anion Type: The choice of anion significantly impacts all thermophysical properties.[3] Anions influence the strength of the interactions between the cation and anion, which in turn affects viscosity and ionic conductivity.[4][5] For instance, ILs with smaller, more coordinating anions like bromide tend to have higher viscosities compared to those with larger, more charge-delocalized anions like bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻).
Comparative Analysis of Thermophysical Properties
This section presents a comparative overview of the density, viscosity, ionic conductivity, and thermal stability of various pyridinium-based ILs. The data is presented in tabular format to facilitate easy comparison.
Density
Density is a fundamental property that is crucial for process design and engineering calculations. As mentioned, it is influenced by both the cation and anion.[6]
| Ionic Liquid | Anion | Alkyl Chain | Density (g/cm³) at 298.15 K |
| 1-Butylpyridinium | [BF₄]⁻ | C₄ | 1.19 |
| 1-Hexylpyridinium | [BF₄]⁻ | C₆ | 1.14 |
| 1-Butylpyridinium | [Tf₂N]⁻ | C₄ | 1.43 |
| 1-Hexylpyridinium | [Tf₂N]⁻ | C₆ | 1.37 |
Data compiled from multiple sources. Actual values may vary slightly depending on purity and measurement conditions.[7][8][9]
As the data illustrates, increasing the alkyl chain length from butyl (C₄) to hexyl (C₆) leads to a decrease in density for both the [BF₄]⁻ and [Tf₂N]⁻ anions.[7][8][9] Furthermore, the nature of the anion has a substantial effect, with the [Tf₂N]⁻ based ILs being significantly denser than their [BF₄]⁻ counterparts.
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in applications involving fluid transport and reaction kinetics.
| Ionic Liquid | Anion | Alkyl Chain | Viscosity (mPa·s) at 298.15 K |
| 1-Butylpyridinium | [BF₄]⁻ | C₄ | 136 |
| 1-Hexylpyridinium | [BF₄]⁻ | C₆ | 258 |
| 1-Butylpyridinium | [Tf₂N]⁻ | C₄ | 72 |
| 1-Hexylpyridinium | [Tf₂N]⁻ | C₆ | 108 |
Data compiled from multiple sources. Actual values may vary slightly depending on purity and measurement conditions.[7][8][9]
The viscosity of pyridinium-based ILs generally increases with the length of the alkyl chain on the cation.[2] This is attributed to the increased van der Waals forces between the longer alkyl chains. The anion also plays a crucial role; ILs with the [Tf₂N]⁻ anion exhibit lower viscosities compared to those with the [BF₄]⁻ anion, which can be attributed to weaker cation-anion interactions.[4]
Ionic Conductivity
High ionic conductivity is desirable for electrochemical applications such as batteries and supercapacitors.[1] Conductivity is inversely related to viscosity; lower viscosity generally leads to higher ionic mobility and thus higher conductivity.
| Ionic Liquid | Anion | Alkyl Chain | Ionic Conductivity (mS/cm) at 298.15 K |
| 1-Butylpyridinium | [BF₄]⁻ | C₄ | 3.9 |
| 1-Octyl-3-methylpyridinium | [BF₄]⁻ | C₈ | 1.1 |
| 1-Butylpyridinium | [Tf₂N]⁻ | C₄ | 4.1 |
| 1-Hexylpyridinium | [Tf₂N]⁻ | C₆ | 2.3 |
Data compiled from multiple sources. Actual values may vary slightly depending on purity and measurement conditions.[7][8][9][10]
The data shows that increasing the alkyl chain length leads to a decrease in ionic conductivity, which is consistent with the corresponding increase in viscosity. The temperature dependence of ionic conductivity for many ILs can be described by the Vogel–Fulcher–Tammann (VFT) equation.[10]
Thermal Stability
The thermal stability of an IL determines its operational temperature range.[1] It is typically assessed using thermogravimetric analysis (TGA), which measures the mass loss of a sample as a function of temperature.[11]
| Ionic Liquid | Anion | Onset Decomposition Temperature (T_onset) (°C) |
| 1-Butyl-3-methylpyridinium | [BF₄]⁻ | ~350 |
| 1-Ethyl-3-methylpyridinium | [Tf₂N]⁻ | ~400 |
Data is illustrative and can vary based on experimental conditions like heating rate and atmosphere.[12]
Generally, the thermal stability of ILs is more significantly influenced by the anion than the cation.[12] For instance, imidazolium-based ILs are often more stable than pyridinium-based ILs, and the stability is highly dependent on the anion.[12] It is important to note that the onset decomposition temperature determined by dynamic TGA can overestimate the long-term thermal stability of an IL.[13]
Experimental Methodologies
Accurate and reproducible measurement of thermophysical properties is essential for the reliable application of ILs. The following are standard protocols for determining the properties discussed above.
Density Measurement
Principle: A vibrating tube densimeter measures the oscillation period of a U-shaped tube filled with the sample. The density is directly related to the oscillation period.
Experimental Protocol:
-
Sample Preparation: Dry the IL sample under vacuum for at least 24 hours to remove any residual water, as water content can significantly affect density.[7]
-
Calibration: Calibrate the instrument using dry air and deionized water at the desired measurement temperatures.[14]
-
Measurement: Inject the IL sample into the oscillating U-tube, ensuring no air bubbles are present.
-
Temperature Control: Allow the sample to thermally equilibrate at each target temperature before recording the density measurement. Modern instruments often have automated temperature control.[14]
Caption: Workflow for Density Measurement of Ionic Liquids.
Viscosity Measurement
Principle: Capillary viscometry measures the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity. Kinematic viscosity is calculated from the flow time and the viscometer constant.
Experimental Protocol:
-
Sample Preparation: Ensure the IL is free of water and particulate matter.
-
Instrument Setup: Select a suitable Ubbelohde or Cannon-Fenske viscometer based on the expected viscosity range.
-
Measurement:
-
Place the viscometer in a constant temperature bath.
-
Introduce the IL sample into the viscometer.
-
Allow the sample to reach thermal equilibrium.
-
Draw the liquid up through the capillary and measure the time it takes for the meniscus to pass between two calibrated marks.[15]
-
-
Calculation: Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.[15] Dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the IL at the same temperature.
Caption: Workflow for Viscosity Measurement using Capillary Viscometry.
Ionic Conductivity Measurement
Principle: Ionic conductivity is determined by measuring the impedance of the IL in a conductivity cell with a known cell constant.
Experimental Protocol:
-
Cell Calibration: Calibrate the conductivity cell using standard aqueous KCl solutions of known concentrations.[7]
-
Sample Measurement:
-
Fill the conductivity cell with the dried IL sample.
-
Place the cell in a temperature-controlled environment.
-
Measure the impedance of the sample over a range of frequencies using an impedance spectrometer.[16]
-
-
Data Analysis: The bulk resistance of the IL is determined from the impedance data (e.g., from a Nyquist plot). The conductivity is then calculated using the cell constant and the measured resistance.
Caption: Workflow for Ionic Conductivity Measurement.
Thermal Stability Assessment
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate.[11] The onset temperature of mass loss is used as an indicator of thermal stability.
Experimental Protocol:
-
Sample Preparation: Place a small amount (typically 5-10 mg) of the dried IL into a TGA pan (e.g., alumina or platinum).[11]
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.[11]
-
-
Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).[11]
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (T_onset). The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum decomposition rate.[11]
Caption: Workflow for Thermal Stability Assessment using TGA.
Conclusion
The thermophysical properties of pyridinium-based ionic liquids are highly tunable through synthetic modifications of the cation and anion. Understanding the structure-property relationships is key to designing ILs with tailored characteristics for specific applications. Longer alkyl chains on the pyridinium cation generally decrease density but increase viscosity and decrease ionic conductivity. The choice of anion has a significant impact on all properties, with larger, more charge-delocalized anions often leading to lower viscosities and higher conductivities. The experimental protocols outlined in this guide provide a framework for the accurate and reliable characterization of these important materials.
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Study of the conductivity behavior of pyridinium-based ionic liquids. (2010). Electrochimica Acta. [Link]
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On the Viscosity of Pyridinium Based Ionic Liquids: An Experimental and Computational Study. (2011). The Journal of Physical Chemistry B. [Link]
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Effect of the Structure of Dicationic Pyridinium Ionic Liquids on Processes of Ionic Association and the Electrical Conductivity of Their Solutions in Acetonitrile. (2020). Russian Journal of Physical Chemistry A. [Link]
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Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (2022). Journal of Chemical & Engineering Data. [Link]
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Solvent Properties of Pyridinium Ionic Liquids. (2023). Journal of Chemical Science. [Link]
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On the Viscosity of Pyridinium Based Ionic Liquids: An Experimental and Computational Study. (2011). The Journal of Physical Chemistry B. [Link]
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Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (2022). Journal of Chemical & Engineering Data. [Link]
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Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. (2019). The Journal of Physical Chemistry B. [Link]
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Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (2021). Materials. [Link]
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Densities and Derived Thermodynamic Properties of Imidazolium-, Pyridinium-, Pyrrolidinium-, and Piperidinium-Based Ionic Liquid. (2007). Journal of Chemical & Engineering Data. [Link]
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On the Viscosity of Pyridinium Based Ionic Liquids: An Experimental and Computational Study. (2011). The Journal of Physical Chemistry B. [Link]
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Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021). International Journal of Molecular Sciences. [Link]
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Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. (2022). Current Physical Chemistry. [Link]
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THE PHYSICAL AND CHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS APPLICATION IN EXTRACTION. (2012). Nova Science Publishers. [Link]
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Thermophysic Comparative Study of Two Isomeric Pyridinium-Based Ionic Liquids. (2008). The Journal of Physical Chemistry B. [Link]
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Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (2014). Green Chemistry. [Link]
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Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. (2022). Bentham Science. [Link]
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Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. (2022). Current Physical Chemistry. [Link]
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VARIATION OF THE CATION OF IONIC LIQUIDS: THE EFFECTS ON THEIR PHYSICOCHEMICAL PROPERTIES AND REACTION OUTCOME. (2016). Chemical Reviews. [Link]
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Conductivity and association of imidazolium and pyridinium based ionic liquids in methanol. (2018). Journal of Molecular Liquids. [Link]
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Effect of anion and alkyl chain length on the structure and interactions of N-alkyl pyridinium ionic liquids. (2017). Journal of Molecular Liquids. [Link]
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Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters. (2017). Scientific Reports. [Link]
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Densities and Viscosities of Ionic Liquid with Organic Solvents. (2020). Processes. [Link]
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Density, dynamic viscosity, and electrical conductivity of pyridinium-based hydrophobic ionic liquids. (2016). Journal of Molecular Liquids. [Link]
-
Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. (2020). Journal of Chemical Theory and Computation. [Link]
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Thermal stability of some imidazolium [NTf2] ionic liquids: Isothermal and dynamic kinetic study through thermogravimetric procedures. (2017). Journal of the Taiwan Institute of Chemical Engineers. [Link]
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(PDF) Densities and Viscosities of Ionic Liquid with Organic Solvents. (2020). Processes. [Link]
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The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches. (2022). Entropy. [Link]
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DENSITY CALCULATION OF IONIC LIQUIDS. (2017). St. Petersburg Polytechnic University Journal: Physics and Mathematics. [Link]
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What is the common way to measure ionic conductivity of a liquid electrolyte? How shall be the cell designed ?. (2018). ResearchGate. [Link]
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Experimental measurement and prediction of ionic liquid ionisation energies. (2021). Physical Chemistry Chemical Physics. [Link]
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New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. (2016). Journal of Chemical & Engineering Data. [Link]
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What Is Ionic Conductivity Measurement?. (2024). Chemistry For Everyone. [Link]
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New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. (2016). Journal of Chemical & Engineering Data. [Link]
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Density calculation of ionic liquids. (2017). St. Petersburg Polytechnic University Journal: Physics and Mathematics. [Link]
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Measuring Viscosity. PSL. [Link]
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Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. (2018). Frontiers in Chemistry. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide with HPLC Analysis
For researchers, scientists, and drug development professionals, the purity of ionic liquids (ILs) is not a trivial matter. These unique salts, liquid at or near room temperature, are increasingly pivotal in diverse applications, from "green" solvents in synthesis to electrolytes in energy storage and novel drug delivery systems.[1][2][3] The seemingly subtle presence of impurities can significantly alter the physicochemical properties of an IL, such as its viscosity, conductivity, and thermal stability, thereby compromising experimental reproducibility and the ultimate performance of the end product.[4] This guide provides an in-depth, experience-driven approach to validating the purity of a common pyridinium-based ionic liquid, 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([B4MPy][NTf2]), with a primary focus on High-Performance Liquid Chromatography (HPLC). We will also draw objective comparisons with other essential analytical techniques to provide a holistic purity assessment framework.
The Critical Role of Purity in Ionic Liquid Applications
The unique properties of ionic liquids are a direct consequence of their ionic constitution.[5] However, the synthesis of these materials can introduce a variety of impurities, including residual starting materials (e.g., 4-methylpyridine, butyl bromide), byproducts from side reactions, and residual halides from precursor salts. Furthermore, degradation of the ionic liquid can occur through pathways such as oxidation of the alkyl chain.[6] Even trace amounts of water can significantly impact the physicochemical properties of [B4MPy][NTf2].[2] Therefore, a robust analytical methodology to confirm purity is paramount.
HPLC: The Workhorse for Ionic Liquid Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for the analysis of ionic liquids.[4][7][8][9] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. For ionic liquids, this allows for the separation of the cation from potential organic impurities.
A Stability-Indicating HPLC Method for [B4MPy][NTf2]
The following method is designed to be stability-indicating, meaning it can resolve the main [B4MPy][NTf2] peak from its potential impurities and degradation products.
Experimental Protocol: HPLC Purity Determination of [B4MPy][NTf2]
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C8 column (e.g., Nucleosil 5µm, 250 x 4.6 mm) is a good starting point, offering a balance of retention and resolution for the pyridinium cation.
-
Mobile Phase:
-
Mobile Phase A: 0.1 M Phosphate Buffer (pH 2.97)
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
Time (min) % Mobile Phase B 0 20 15 80 20 80 22 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (The pyridinium ring exhibits strong UV absorbance).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of [B4MPy][NTf2] in the initial mobile phase composition (80:20 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
C8 Column: A C8 stationary phase provides sufficient hydrophobicity to retain the 1-butyl-4-methylpyridinium cation while minimizing the excessive retention that might be observed with a C18 column, allowing for reasonable run times.
-
Phosphate Buffer (pH 2.97): The acidic pH ensures that any residual silanol groups on the silica-based stationary phase are protonated, reducing peak tailing of the cationic analyte. The buffer also maintains a consistent ionic strength in the mobile phase, leading to more reproducible retention times.
-
Gradient Elution: This is crucial for a stability-indicating method. It allows for the elution of highly polar impurities early in the run and more non-polar degradation products that might be more strongly retained.[10]
-
UV Detection at 254 nm: The aromatic pyridinium ring of the cation provides a strong chromophore, making UV detection a sensitive and straightforward method for quantification.
Method Validation:
This HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[10] Key validation parameters include:
-
Specificity: The ability to detect the analyte in the presence of impurities and degradation products. This is typically assessed by spiking the sample with known impurities and by performing forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress).
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualization of the HPLC Workflow
Caption: A streamlined workflow for the HPLC purity analysis of [B4MPy][NTf2].
A Comparative Look: Other Analytical Techniques for a Comprehensive Purity Profile
While HPLC is a cornerstone for purity analysis, a multi-faceted approach employing other analytical techniques provides a more complete and trustworthy assessment.
| Technique | Purpose | Advantages | Disadvantages |
| HPLC-UV | Quantifies organic impurities and degradation products with UV chromophores. | High sensitivity, high resolution, quantitative, well-established for purity determination. | May not detect impurities without a UV chromophore. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation and can quantify impurities relative to the main component. | Provides detailed structural information, can detect a wide range of impurities, and is quantitative with an internal standard. | Lower sensitivity compared to HPLC, can be complex to interpret for complex mixtures. |
| Ion Chromatography (IC) | Quantifies anionic impurities, particularly halides (Cl⁻, Br⁻) from synthesis. | Highly sensitive and specific for ionic species. | Requires a separate instrument and method from the primary HPLC analysis. |
| Karl Fischer (KF) Titration | Specifically quantifies water content. | The gold standard for water determination, highly accurate and precise. | Only measures water content. |
| Mass Spectrometry (MS) | Identifies unknown impurities and confirms the mass of the analyte. | Provides molecular weight information, highly sensitive, can be coupled with HPLC (LC-MS) for powerful impurity identification. | Can be less quantitative than other methods without appropriate standards. |
Logical Relationship of Analytical Techniques for Purity Validation
Caption: Interrelation of analytical techniques for a comprehensive purity assessment.
Conclusion: A Self-Validating System for Trustworthy Results
Validating the purity of this compound is not a single measurement but a systematic process of inquiry. By centering the analysis around a robust, stability-indicating HPLC method and complementing it with orthogonal techniques like NMR, Ion Chromatography, and Karl Fischer titration, a self-validating system is created. This comprehensive approach ensures the high quality of the ionic liquid, which is essential for the integrity and success of the research, development, and manufacturing processes that rely on it.
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Application of Ionic Liquids in High Performance Reversed-Phase Chromatography. National Institutes of Health. [Link]
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Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. [Link]
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Toxicity of imidazolium- and pyridinium-based ionic liquids and the co-metabolic degradation of N-ethylpyridinium tetrafluoroborate. ResearchGate. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. Universidad de Zaragoza. [Link]
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A Comparative Guide to Bis(trifluoromethylsulfonyl)imide Ionic Liquids: Unraveling the Cation's Influence
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of the Cation in TFSI Ionic Liquids
Ionic liquids are a class of salts with melting points below 100 °C, composed entirely of ions.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them highly attractive for a range of applications, including as electrolytes in batteries, solvents in synthesis and catalysis, and as matrices for drug delivery.[2][3] The bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) anion is one of the most widely used anions in IL research due to the beneficial properties it imparts, such as low viscosity, high thermal and electrochemical stability, and hydrophobicity.[4][5][6]
While the anion determines many of the fundamental characteristics of an IL, the cation's structure offers a powerful tool for fine-tuning these properties. The size, shape, symmetry, and functional groups of the cation dictate the nature and strength of intermolecular forces, including van der Waals interactions and hydrogen bonding, which in turn govern the macroscopic properties of the IL.[7][8][9] This guide will explore these structure-property relationships in detail, providing a comparative framework for selecting or designing TFSI-based ILs for specific applications.
The Cation's Blueprint: A Comparative Analysis of Physicochemical Properties
The choice of cation has a profound impact on the thermal, transport, and electrochemical properties of TFSI-based ionic liquids. This section compares how different cation families and their structural modifications influence these key characteristics.
Thermal Stability
The thermal stability of an ionic liquid is a critical parameter for its operational temperature range. For TFSI-based ILs, thermal decomposition is primarily dictated by the cation's structure.[4] Generally, cations with weaker C-H bonds or those susceptible to elimination reactions will exhibit lower thermal stability.
-
Cation Family: Studies have shown that for a given TFSI anion, pyrrolidinium and ammonium cations tend to exhibit higher thermal stability compared to sulfonium cations.[4] Imidazolium-based ILs also demonstrate good thermal stability.[2]
-
Alkyl Chain Length: The length of the alkyl chain on the cation can influence thermal stability, although the trend is not always linear and can depend on the specific cation core.
-
Functional Groups: The presence of certain functional groups can decrease thermal stability. For instance, ether functionalities can be more susceptible to thermal degradation.
Table 1: Comparative Thermal Decomposition Temperatures (Td) of TFSI Ionic Liquids with Various Cations
| Cation | Cation Structure | Decomposition Temperature (Td, °C) at 5% mass loss | Reference |
| 1-butyl-3-methylimidazolium ([BMIm]⁺) | Imidazolium | ~400 | [4] |
| N-butyl-N-methylpyrrolidinium ([Pyrr1,4]⁺) | Pyrrolidinium | >400 | [4] |
| Triethylsulfonium ([S₂₂₂]⁺) | Sulfonium | <350 | [4] |
| Tributylmethylammonium ([N₄₄₄₁]⁺) | Quaternary Ammonium | >400 | [10] |
Note: These are approximate values and can vary based on experimental conditions.
Viscosity and Ionic Conductivity
Viscosity and ionic conductivity are intrinsically linked transport properties, governed by the size and mobility of the ions and the strength of interionic interactions. Generally, lower viscosity correlates with higher ionic conductivity.
-
Alkyl Chain Length: Increasing the length of the alkyl side chain on the cation generally leads to an increase in viscosity and a decrease in ionic conductivity.[9][11] This is attributed to increased van der Waals interactions and steric hindrance, which impede ion mobility.[12]
-
Cation Symmetry and Flexibility: Asymmetrical cations often lead to lower melting points and viscosities due to less efficient crystal packing. Cation flexibility also plays a role; for instance, phosphonium-based ILs are often less viscous than their ammonium counterparts, partly due to the greater conformational flexibility around the larger phosphorus atom.[6] Conversely, conformationally "locked" or rigid cations can lead to higher viscosities.[6]
-
Cation Core Structure: The nature of the heterocyclic ring in the cation significantly affects viscosity. For a given alkyl chain length, pyrrolidinium-based TFSI ILs often exhibit higher viscosity compared to imidazolium-based ILs.[5] Sulfonium-based TFSI ILs can have comparatively lower viscosities.[5]
Table 2: Comparison of Viscosity and Ionic Conductivity for TFSI ILs with Different Cations at 25 °C
| Cation | Viscosity (mPa·s) | Ionic Conductivity (mS/cm) | Reference |
| 1-ethyl-3-methylimidazolium ([EMIm]⁺) | 34 | 9.2 | [13] |
| 1-butyl-3-methylimidazolium ([BMIm]⁺) | 52 | 3.9 | [14] |
| N-propyl-N-methylpyrrolidinium ([Pyrr1,3]⁺) | 64 | 3.4 | [10] |
| N-butyl-N-methylpyrrolidinium ([Pyrr1,4]⁺) | 91 | 2.1 | [5] |
Electrochemical Window
The electrochemical window (ESW) defines the potential range over which the ionic liquid is stable against oxidation and reduction.[10][15] A wide ESW is crucial for applications in energy storage devices like batteries and supercapacitors.[10] The cathodic limit is typically determined by the reduction of the cation, while the anodic limit is set by the oxidation of the anion.[10][16]
-
Cation Stability: The reductive stability of the cation is a key determinant of the cathodic limit. Aliphatic cations like pyrrolidinium and piperidinium generally exhibit higher cathodic stability (more negative reduction potentials) compared to aromatic cations like imidazolium.[16] This is because the unsaturated imidazolium ring is more susceptible to reduction.
-
Anion Stability: While the cation primarily dictates the cathodic limit, there can be interplay. In some cases, the TFSI anion has been found to be less stable against reduction than certain cations, such as N,N-propylmethylpyrrolidinium (P13).[15][16]
-
Functional Groups: The introduction of certain functional groups on the cation can narrow the electrochemical window.[3]
Table 3: Comparative Electrochemical Windows of TFSI-Based Ionic Liquids
| Cation | Cathodic Limit (V vs. Li/Li⁺) | Anodic Limit (V vs. Li/Li⁺) | Electrochemical Window (V) | Reference |
| 1-ethyl-3-methylimidazolium ([EMIm]⁺) | ~1.0 | ~4.7 | 3.7 | [17] |
| N-propyl-N-methylpyrrolidinium ([Pyrr1,3]⁺) | ~0.0 | ~5.7 | 5.7 | [10] |
| N-butyl-N-methylpiperidinium ([Pip1,4]⁺) | ~0.1 | ~5.8 | 5.7 | [10] |
| N-tributyl-N-methylammonium ([N₄₄₄₁]⁺) | ~0.0 | ~6.0 | 6.0 | [10] |
Experimental Protocols for Property Characterization
To ensure the reliability and comparability of data, standardized experimental procedures are essential. This section outlines the methodologies for key property measurements.
Synthesis and Purification of TFSI Ionic Liquids
A general and robust method for synthesizing TFSI-based ILs involves a two-step process:
-
Quaternization: This step involves the alkylation of a precursor amine or phosphine (e.g., N-methylpyrrolidine, 1-methylimidazole) with an alkyl halide to form the desired cation paired with a halide anion.
-
Anion Metathesis: The halide salt is then reacted with a lithium or potassium salt of the TFSI anion (LiTFSI or KTFSI) in a suitable solvent (e.g., water, acetone).[6] The resulting TFSI ionic liquid, often immiscible with water, can be separated, washed thoroughly with deionized water to remove residual halide ions, and dried under high vacuum.
Caption: General workflow for the synthesis of TFSI ionic liquids.
Characterization Techniques
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and elemental analysis are used to confirm the chemical structure and purity of the synthesized ILs.[2][18]
-
Thermal Stability: Thermogravimetric Analysis (TGA) is employed to determine the decomposition temperature. The sample is heated at a constant rate in an inert atmosphere, and the temperature at which a specific percentage of mass loss (e.g., 5%) occurs is recorded.[4][18]
-
Phase Transitions: Differential Scanning Calorimetry (DSC) is used to determine the melting point and glass transition temperature.[18]
-
Density and Viscosity: A vibrating tube densimeter and a rotational or capillary viscometer are used to measure density and viscosity, respectively, as a function of temperature.[18]
-
Ionic Conductivity: The ionic conductivity is measured using an impedance spectrometer with a conductivity cell over a range of temperatures.[18]
-
Electrochemical Window: Cyclic Voltammetry (CV) is performed using a three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and a reference electrode) to determine the anodic and cathodic limits of the IL.[10][17]
Caption: Experimental workflow for ionic liquid characterization.
Causality and Field-Proven Insights
The observed trends in the properties of TFSI ionic liquids can be rationalized by considering the fundamental intermolecular forces at play.
-
Van der Waals Forces and Viscosity: As the alkyl chain length on the cation increases, the surface area available for van der Waals interactions also increases.[12] These stronger, non-directional forces lead to a more "entangled" liquid structure, increasing viscosity and hindering the movement of ions, thus lowering conductivity.[9]
-
Coulombic Interactions and Packing Efficiency: The charge distribution on the cation is crucial. Aromatic cations like imidazolium have a delocalized positive charge, leading to different packing and interaction motifs compared to aliphatic cations like pyrrolidinium, where the charge is more localized on the nitrogen atom.[15][19] Inefficient packing due to cation asymmetry or bulkiness disrupts the formation of an ordered lattice, resulting in lower melting points and viscosities.[20]
-
Electrochemical Stability and Molecular Orbitals: The electrochemical stability is directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the ions.[15] The anodic limit is related to the HOMO energy (oxidation potential), while the cathodic limit is related to the LUMO energy (reduction potential). Cations with low-lying LUMOs, such as the aromatic imidazolium, are more easily reduced, leading to a less negative cathodic limit compared to aliphatic cations.[16]
Caption: Relationship between cation structure, forces, and properties.
Conclusion
The structure of the cation is a determinative factor in tailoring the properties of bis(trifluoromethylsulfonyl)imide-based ionic liquids. By systematically modifying the cation's alkyl chain length, core structure, symmetry, and flexibility, researchers can fine-tune properties such as viscosity, conductivity, thermal stability, and electrochemical window to meet the specific demands of an application. This guide provides a foundational understanding of these structure-property relationships, supported by comparative data and standardized protocols, to empower scientists and developers in the rational design and selection of task-specific ionic liquids.
References
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The Influence of Cation Structure on the Chemical–Physical Properties of Protic Ionic Liquids. ACS Publications. Available at: [Link]
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The Influence of Cation Structure on the Chemical-Physical Properties of Protic Ionic Liquids. ResearchGate. Available at: [Link]
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Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. ACS Publications. Available at: [Link]
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Thermal Behavior of Ionic Liquids Containing the FSI Anion and the Li+ Cation. ACS Publications. Available at: [Link]
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Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Publications. Available at: [Link]
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Thermal stability of ILs with TFSI anion (T5%, decomposition... ResearchGate. Available at: [Link]
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Can the Cation Alkyl Side Chain Length Affect the Thermal and Transport Properties of Pyrrolidinium-TFSI Ionic Liquid Mixtures. 17th International Meeting on Lithium Batteries. Available at: [Link]
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Main characterization techniques for the ionic liquids. ResearchGate. Available at: [Link]
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Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites. PubMed Central. Available at: [Link]
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Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PubMed Central. Available at: [Link]
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Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. MDPI. Available at: [Link]
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THE PHYSICAL AND CHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS APPLICATION IN EXTRACTION. Nova Science Publishers. Available at: [Link]
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Ionic conductivity of synthesized IL with various side chain lengths... ResearchGate. Available at: [Link]
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Characterisation techniques for analysis of imidazolium-based ionic liquids and application in polymer preparation: A review. OUCI. Available at: [Link]
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Insights into structure–property relationships in ionic liquids using cyclic perfluoroalkylsulfonylimides. Royal Society of Chemistry. Available at: [Link]
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Structural Properties of [N1888][TFSI] Ionic Liquid: A Small Angle Neutron Scattering and Polarizable Molecular Dynamics Study. ACS Publications. Available at: [Link]
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VARIATION OF THE CATION OF IONIC LIQUIDS: THE EFFECTS ON THEIR PHYSICOCHEMICAL PROPERTIES AND REACTION OUTCOME. University of Leicester. Available at: [Link]
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Preparation of ionic liquid [CF 3 CH 2 MIm][TFSI]. a. ResearchGate. Available at: [Link]
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Composition depth profiles for [ C 2 MIM ] [TFSI] derived... ResearchGate. Available at: [Link]
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Can the Cation Alkyl Side Chain Length Affect the Thermal and Transport Properties of Pyrrolidinium-TFSI Ionic Liquid Mixtures. ResearchGate. Available at: [Link]
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Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids. PubMed Central. Available at: [Link]
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Ion Transport in Polymerized Ionic Liquids: Effects of Side Chain Flexibility and Specific Interactions. ACS Publications. Available at: [Link]
-
Synthesis and Properties of Ionic Liquids:Imidazolium Tetrafluoroborates with Unsaturated Side Chains. ResearchGate. Available at: [Link]
-
Structural Properties of [N1888][TFSI] Ionic Liquid: A Small Angle Neutron Scattering and Polarizable Molecular Dynamics Study. PubMed Central. Available at: [Link]
-
Structural formulas of the cations and anion of the ionic liquids used to prepare the ionogels. ResearchGate. Available at: [Link]
-
Synthesis of new fluorinated imidazolium ionic liquids and their prospective function as the electrolytes for lithium-ion batteries. ResearchGate. Available at: [Link]
-
Thermal Behavior of Ionic Liquids Containing the FSI Anion and the Li+ Cation. ResearchGate. Available at: [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. PubMed Central. Available at: [Link]
-
Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. PubMed Central. Available at: [Link]
-
Structural, dynamical, and electronic properties of the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Royal Society of Chemistry. Available at: [Link]
-
Phase Behavior of Ionic Liquid–LiX Mixtures: Pyrrolidinium Cations and TFSI– Anions – Linking Structure to Transport Properties. ResearchGate. Available at: [Link]
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Influence of Microstructure and Interaction on Viscosity of Ionic Liquids. ResearchGate. Available at: [Link]
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Performance evaluation of [B4MPy][NTf2] in supercapacitors versus lithium-ion batteries.
A Senior Application Scientist's In-Depth Technical Guide for Researchers
In the rapidly evolving landscape of energy storage, the choice of electrolyte is paramount to unlocking the full potential of a device. Among the myriad of options, ionic liquids (ILs) have emerged as a compelling class of materials, offering a unique combination of properties such as negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] This guide provides a comprehensive performance evaluation of a specific pyridinium-based ionic liquid, 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, hereafter referred to as [B4MPy][NTf2], in two distinct energy storage systems: supercapacitors and lithium-ion batteries.
This analysis is tailored for researchers, scientists, and drug development professionals, offering an objective comparison supported by available experimental data and detailed methodologies. We will delve into the fundamental differences in how [B4MPy][NTf2] functions in these two applications, highlighting its strengths and weaknesses in each context.
[B4MPy][NTf2]: A Profile of the Ionic Liquid
[B4MPy][NTf2] is a room-temperature ionic liquid composed of a 1-butyl-4-methylpyridinium cation and a bis(trifluoromethylsulfonyl)imide anion. Its key physicochemical properties, which are crucial for its performance as an electrolyte, include:
-
High Thermal Stability: Ionic liquids, in general, exhibit high decomposition temperatures, making them suitable for applications requiring a wide operating temperature range.[1]
-
Wide Electrochemical Window: Pyridinium-based ILs are known for their excellent electrochemical stability, allowing for operation at higher voltages compared to conventional organic carbonate-based electrolytes.[1] This is a critical advantage for achieving higher energy densities.
-
Moderate Ionic Conductivity: While generally lower than aqueous or some organic electrolytes, the ionic conductivity of [B4MPy][NTf2] is sufficient for many electrochemical applications.[2]
-
Non-flammability: The negligible vapor pressure of ionic liquids significantly enhances the safety of energy storage devices by eliminating the risk of fire associated with volatile organic solvents.[1]
-
Viscosity: A notable challenge with many ionic liquids, including [B4MPy][NTf2], is their relatively high viscosity compared to conventional electrolytes. This can impact ion transport and, consequently, the rate performance of the device.[1]
Performance in Supercapacitors: A High-Voltage Enabler
In supercapacitors, particularly electrical double-layer capacitors (EDLCs), the primary role of the electrolyte is to provide ions that form an electrical double layer at the electrode-electrolyte interface upon application of a voltage. The capacitance is directly related to the surface area of the electrodes and the distance between the ions in the double layer.
The primary advantage of using [B4MPy][NTf2] in supercapacitors lies in its wide electrochemical stability window. This allows for a larger operating voltage window for the supercapacitor, which is a key factor in increasing the energy density, as energy is proportional to the square of the voltage (E = ½CV²).
While specific performance data for [B4MPy][NTf2] in supercapacitors is not extensively available in peer-reviewed literature, a patent for a method of conditioning supercapacitors lists this compound as a potential electrolyte, suggesting its suitability for high-voltage applications.[3] For a comparable pyridinium-based ionic liquid, 1-butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF4]), when mixed with acetonitrile as a co-solvent in a graphene-based EDLC, a maximum operating voltage of 2.2 V was achieved, with the highest specific energy and power being 49 Wh kg⁻¹ and 4.13 kW kg⁻¹, respectively.[4]
Table 1: Anticipated Performance Characteristics of [B4MPy][NTf2] in Supercapacitors
| Performance Metric | Expected Performance with [B4MPy][NTf2] | Rationale |
| Operating Voltage | High (> 3.5 V) | Wide electrochemical stability window of pyridinium-based ILs. |
| Specific Capacitance | Moderate | Dependent on electrode material and ion size. The larger ions of the IL may lead to a slightly lower capacitance compared to smaller ions in organic electrolytes. |
| Energy Density | High | The significant increase in operating voltage can lead to a substantial improvement in energy density. |
| Power Density | Moderate to Low | Higher viscosity may limit ion mobility and thus the rate of charge/discharge, potentially lowering power density compared to low-viscosity electrolytes. |
| Cycling Stability | Excellent | High electrochemical stability of the ionic liquid contributes to minimal degradation over repeated cycles. |
| Safety | Excellent | Non-flammable nature of the ionic liquid eliminates the fire hazard associated with organic solvents. |
Performance in Lithium-Ion Batteries: A Safety-Enhancing Additive
In lithium-ion batteries, the electrolyte's role is to facilitate the transport of lithium ions between the anode and cathode during charge and discharge cycles while preventing the flow of electrons. While neat ionic liquids can be used as electrolytes, their high viscosity often hinders the necessary high lithium-ion mobility. Therefore, [B4MPy][NTf2] is more likely to be investigated as an additive to conventional carbonate-based electrolytes.
The addition of [B4MPy][NTf2] to a lithium-ion battery electrolyte can offer several advantages:
-
Enhanced Safety: Even in small quantities, the non-flammable nature of the ionic liquid can significantly improve the overall safety of the electrolyte mixture by reducing its volatility and flammability.
-
Improved High-Voltage Performance: The wide electrochemical window of pyridinium-based ILs can help to suppress the oxidative decomposition of the electrolyte at the cathode surface, especially for high-voltage cathode materials. This leads to improved cycling stability and capacity retention at higher operating voltages.[1]
-
Stable Solid Electrolyte Interphase (SEI) Formation: Ionic liquid additives can influence the composition and stability of the SEI layer formed on the anode surface. A stable SEI is crucial for preventing continuous electrolyte decomposition and ensuring long-term battery performance.
Specific experimental data on the performance of [B4MPy][NTf2] as an additive in lithium-ion batteries is scarce in publicly available literature. However, a study on a novel piperidinium-based ionic liquid additive, which shares structural similarities with pyridinium, demonstrated a significant improvement in capacity retention. The addition of 15 wt% of the IL to a conventional electrolyte improved the capacity retention at 0.2C from 82.8% to 96.8% and at 5C from 78.7% to 97% in a high-voltage lithium-ion battery.[5] This suggests that pyridinium-based ILs like [B4MPy][NTf2] could offer similar benefits.
Table 2: Anticipated Performance Characteristics of [B4MPy][NTf2] as an Additive in Lithium-Ion Batteries
| Performance Metric | Expected Impact of [B4MPy][NTf2] Additive | Rationale |
| Capacity Retention | Improved | Enhanced electrochemical stability at high voltages and formation of a more stable cathode-electrolyte interphase. |
| Coulombic Efficiency | Potentially Improved | A more stable SEI can reduce irreversible capacity loss during initial cycles. |
| Rate Capability | Potentially Decreased | Increased viscosity of the electrolyte mixture may slightly hinder Li-ion transport, impacting performance at high charge/discharge rates. |
| Safety | Significantly Improved | Reduced flammability and volatility of the electrolyte. |
| Operating Voltage | Enables Higher Voltages | The wide electrochemical window of the IL additive can support the operation of high-voltage cathode materials. |
Experimental Protocols: A Guide to Performance Evaluation
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key electrochemical characterization techniques. These protocols are designed to be self-validating and are grounded in established best practices.
I. Supercapacitor Performance Evaluation
A. Electrode Preparation
-
Slurry Formulation: Prepare a slurry by mixing the active material (e.g., activated carbon), a conductive additive (e.g., carbon black), and a binder (e.g., PVDF) in a weight ratio of 80:10:10 in a suitable solvent (e.g., NMP).
-
Coating: Cast the slurry onto a current collector (e.g., aluminum foil) using a doctor blade to ensure a uniform thickness.
-
Drying: Dry the coated electrodes in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to remove the solvent.
-
Cell Assembly: Assemble a two-electrode coin cell (e.g., CR2032) in an argon-filled glovebox. Use two electrodes of similar mass, separated by a porous separator (e.g., Celgard), and add a few drops of the [B4MPy][NTf2] electrolyte.
B. Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Objective: To determine the electrochemical stability window and specific capacitance.
-
Procedure:
-
Connect the assembled coin cell to a potentiostat.
-
Set the potential window to a wide range (e.g., 0 to 4.0 V) and perform a slow scan rate (e.g., 10 mV/s) to determine the stable operating voltage.
-
Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the determined stable voltage window.
-
Calculate the specific capacitance (C) from the CV curves using the formula: C = ∫I dV / (2 * m * v * ΔV), where I is the current, V is the voltage, m is the mass of the active material on one electrode, v is the scan rate, and ΔV is the voltage window.
-
-
-
Galvanostatic Charge-Discharge (GCD):
-
Objective: To evaluate the specific capacitance, energy density, power density, and cycling stability.
-
Procedure:
-
Charge and discharge the cell at various constant current densities (e.g., 0.5, 1, 2, 5 A/g) within the established voltage window.
-
Calculate the specific capacitance from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the voltage window.
-
Calculate the energy density (E) and power density (P) using the formulas: E = (C * ΔV²) / (2 * 3.6) and P = (E * 3600) / Δt.
-
For cycling stability, repeat the charge-discharge process for a large number of cycles (e.g., 1000 or more) at a constant current density and monitor the capacitance retention.
-
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To investigate the internal resistance and ion diffusion kinetics.
-
Procedure:
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific DC voltage (e.g., the open-circuit voltage).
-
Analyze the resulting Nyquist plot to determine the equivalent series resistance (ESR) from the high-frequency intercept on the real axis and gain insights into the charge transfer resistance and diffusion limitations from the semicircle and the low-frequency tail, respectively.
-
-
II. Lithium-Ion Battery Performance Evaluation (with [B4MPy][NTf2] as an additive)
A. Electrolyte Preparation
-
Prepare a baseline electrolyte, for example, 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v).
-
Prepare the test electrolyte by adding a specific weight percentage (e.g., 5%, 10%) of [B4MPy][NTf2] to the baseline electrolyte.
B. Cell Assembly
-
Assemble a two-electrode coin cell using a lithium metal anode, a separator, and a cathode of interest (e.g., LiCoO2, NMC).
-
Add a few drops of the prepared electrolyte (either baseline or test electrolyte) to the cell in an argon-filled glovebox.
C. Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Objective: To assess the electrochemical stability of the electrolyte and observe the redox behavior of the cathode.
-
Procedure:
-
Cycle the cell at a slow scan rate (e.g., 0.1 mV/s) within the desired voltage range for the cathode material.
-
Compare the CV curves of the cells with and without the [B4MPy][NTf2] additive to identify any changes in the redox peaks and the onset of electrolyte decomposition.
-
-
-
Galvanostatic Cycling with Potential Limitation (GCPL):
-
Objective: To determine the specific capacity, coulombic efficiency, and cycling stability.
-
Procedure:
-
Cycle the battery at a constant C-rate (e.g., C/10 for formation cycles, then C/5 or C/2 for performance testing) between the specified voltage limits for the cathode material.
-
Calculate the specific charge and discharge capacity (in mAh/g) for each cycle.
-
Calculate the coulombic efficiency for each cycle as (Discharge Capacity / Charge Capacity) * 100%.
-
Plot the discharge capacity and coulombic efficiency as a function of cycle number to evaluate the cycling stability and capacity retention.
-
-
-
Rate Capability Test:
-
Objective: To evaluate the battery's performance at different charge and discharge rates.
-
Procedure:
-
Cycle the battery at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate.
-
Plot the discharge capacity as a function of the C-rate to assess the rate capability.
-
-
Visualizing the Mechanisms
To better understand the fundamental processes occurring within these energy storage devices, the following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms.
Caption: Electrochemical double-layer formation in a supercapacitor with [B4MPy][NTf2] electrolyte.
Caption: Lithium-ion transport during discharge in a Li-ion battery with [B4MPy][NTf2] as an electrolyte additive.
Conclusion and Future Outlook
The ionic liquid [B4MPy][NTf2] presents a compelling case for its application in advanced energy storage systems, albeit with distinct roles and performance implications in supercapacitors versus lithium-ion batteries.
For supercapacitors , its primary allure is the potential for significantly higher operating voltages, leading to a substantial boost in energy density. However, its higher viscosity may present a trade-off in terms of power density. Further research focusing on optimizing the electrode-electrolyte interface and potentially using co-solvents to reduce viscosity could unlock the full potential of [B4MPy][NTf2] in high-energy supercapacitor applications.
In lithium-ion batteries , [B4MPy][NTf2] shows promise as a safety-enhancing and performance-boosting additive. Its ability to widen the electrochemical stability window of conventional electrolytes can enable the use of next-generation high-voltage cathode materials, while its non-flammable nature directly addresses critical safety concerns. The impact on SEI formation and long-term cycling stability warrants more in-depth investigation to tailor its concentration and synergy with other electrolyte components.
As the demand for safer, higher-performance energy storage continues to grow, a deeper, data-driven understanding of the behavior of ionic liquids like [B4MPy][NTf2] is essential. This guide provides a foundational framework for researchers to build upon, encouraging further experimental exploration to fully elucidate the performance benefits and challenges of this promising electrolyte in next-generation energy storage devices.
References
-
Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries. MDPI. [Link]
-
Study of the conductivity behavior of pyridinium-based ionic liquids. ResearchGate. [Link]
- A method of conditioning a supercapacitor to its working voltage.
-
Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double l. Bulletin of Materials Science. [Link]
-
Novel piperidinium-based ionic liquid as electrolyte additive for high voltage lithium-ion batteries. RSC Publishing. [Link]
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Analysis of decomposition byproducts of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide.
An In-Depth Comparative Guide to the Decomposition Byproducts of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stability in Ionic Liquid Applications
Ionic liquids (ILs), such as this compound ([B4MPy][TFSI]), are salts with melting points below 100°C, often liquid at room temperature.[1][2] Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows, have positioned them as promising alternatives to volatile organic solvents in a myriad of applications, from synthesis and catalysis to electrochemistry and drug delivery.[1][3][4] However, the operational longevity and environmental impact of these materials are intrinsically linked to their stability under thermal, electrochemical, and chemical stress. The generation of decomposition byproducts can alter the IL's properties, compromise process efficiency, and introduce potential toxicity. This guide provides a comprehensive analysis of the decomposition byproducts of [B4MPy][TFSI], offering a comparative perspective with other common ILs and detailing the experimental methodologies required for such investigations.
Decomposition Profile of this compound ([B4MPy][TFSI])
The stability of an ionic liquid is determined by the robustness of both its cation and anion. In the case of [B4MPy][TFSI], the cation is 1-butyl-4-methylpyridinium, and the anion is bis(trifluoromethylsulfonyl)imide.
Thermal Decomposition
Pyridinium-based ILs are noted for their considerable thermal stability.[5] The thermal stability is significantly influenced by the nature of the anion, with the bis(trifluoromethylsulfonyl)imide ([TFSI] or [NTf₂]) anion being among the most thermally stable due to its charge delocalization and the strength of its chemical bonds.[1][2][6] ILs containing the [TFSI] anion generally exhibit high decomposition temperatures, often exceeding 350°C.[2]
The primary thermal decomposition pathway for pyridinium-based ILs typically involves a nucleophilic substitution reaction (SN2) where the anion attacks the alkyl group on the pyridinium ring. For [B4MPy][TFSI], this would involve the [TFSI] anion attacking the butyl group of the [B4MPy] cation.
Anticipated Thermal Decomposition Byproducts of [B4MPy][TFSI]:
-
Major Products:
-
4-methylpyridine
-
1-butene (via Hofmann elimination) or N-butyl-bis(trifluoromethylsulfonyl)imide
-
-
Minor Products: Volatile fluorinated compounds from the decomposition of the [TFSI] anion at very high temperatures.
Caption: Thermal decomposition pathways of [B4MPy][TFSI].
Electrochemical Decomposition
The electrochemical stability window (ESW) defines the potential range within which the IL is neither oxidized nor reduced. ILs with the [TFSI] anion are known for their wide electrochemical windows, often exceeding 5 V.[7][8]
-
Cathodic Decomposition (Reduction): The pyridinium cation is typically the species that is reduced at the cathodic limit. The reduction of the 1-butyl-4-methylpyridinium cation can lead to the formation of radical species that can further react to form dimers or other products. The presence of the alkyl chain can also influence the reduction potential.
-
Anodic Decomposition (Oxidation): The [TFSI] anion is generally oxidized at the anodic limit. The oxidation of the [TFSI] anion can lead to the formation of various fluorinated radical species and ultimately gaseous products.
Anticipated Electrochemical Decomposition Byproducts:
-
Cathodic: Neutral radical species, dimers of the cation, and potentially butene and 4-methylpyridine.
-
Anodic: Trifluoromethane and other volatile fluorinated compounds resulting from the breakdown of the [TFSI] anion.[9]
Caption: Electrochemical decomposition of [B4MPy][TFSI] at cathodic and anodic limits.
Chemical Stability and Hydrolysis
The [TFSI] anion is known to be hydrolytically stable, a significant advantage over anions like tetrafluoroborate ([BF₄]⁻) or hexafluorophosphate ([PF₆]⁻), which can hydrolyze to produce hydrofluoric acid (HF).[7][10] The pyridinium cation is also generally stable against hydrolysis under typical conditions. Therefore, significant decomposition of [B4MPy][TFSI] due to reaction with trace amounts of water is not expected.
Comparative Analysis with Alternative Ionic Liquids
The choice of ionic liquid is application-dependent, and a comparison of stability is crucial for selection. Here, we compare [B4MPy][TFSI] with two other widely used ILs: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([B3MIm][TFSI]) and N-Butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyrr][TFSI]).
| Property | [B4MPy][TFSI] (Pyridinium) | [B3MIm][TFSI] (Imidazolium) | [BMPyrr][TFSI] (Pyrrolidinium) |
| Cation Structure | Aromatic | Aromatic | Aliphatic, Cyclic |
| Typical Onset Thermal Decomposition (Tonset) | High (~400-450°C) | High (~400-450°C) | Very High (>450°C)[6] |
| Primary Thermal Decomposition Byproducts | 4-methylpyridine, 1-butene | 1-methylimidazole, 1-butene | N-methylpyrrolidine, 1-butene |
| Electrochemical Stability Window (ESW) | Wide (~4-5 V)[11] | Wide (~4-5.5 V) | Very Wide (~5.5-6 V)[7][8] |
| Cathodic Stability | Good | Good | Excellent |
| Anodic Stability | Excellent (due to [TFSI]⁻) | Excellent (due to [TFSI]⁻) | Excellent (due to [TFSI]⁻) |
| Hydrolytic Stability | High | High | High |
Key Insights from the Comparison:
-
Thermal Stability: While all three ILs exhibit high thermal stability due to the [TFSI] anion, pyrrolidinium-based ILs often show slightly higher decomposition temperatures compared to imidazolium and pyridinium-based ILs.[6][12]
-
Electrochemical Stability: Pyrrolidinium cations generally offer a wider electrochemical window, particularly better cathodic stability, compared to aromatic cations like pyridinium and imidazolium.[11]
-
Decomposition Products: The core structure of the cation dictates the primary non-fluorinated decomposition byproducts.
Experimental Protocols for Decomposition Analysis
To ensure the trustworthiness of stability data, robust and well-defined experimental protocols are essential.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the onset decomposition temperature (Tonset) and the mass loss profile as a function of temperature.
Methodology:
-
Sample Preparation: Place 5-10 mg of the ionic liquid in an alumina or platinum TGA pan. Ensure the IL has been previously dried under vacuum to remove any absorbed water, as water can affect the measured decomposition temperature.[13]
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 600°C).
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the Tonset, which is often defined as the temperature at which 5% or 10% mass loss occurs.
-
TGA Coupled with Mass Spectrometry (TGA-MS) for Byproduct Identification
Objective: To identify the chemical nature of the volatile products evolved during thermal decomposition.
Methodology:
-
TGA Setup: Follow the TGA protocol as described above.
-
TGA-MS Interface: The outlet gas from the TGA furnace is transferred to the ion source of a mass spectrometer via a heated transfer line to prevent condensation of the evolved products.
-
Mass Spectrometry: As the IL decomposes, the evolved gases are ionized and their mass-to-charge ratios (m/z) are recorded as a function of temperature.
-
Data Analysis: Correlate the mass loss steps observed in the TGA curve with the appearance of specific m/z signals in the mass spectrometer to identify the decomposition byproducts.
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Bridging the Gap: A Comparative Guide to Experimental Data and Computational Models for [B4MPy][NTf2] Properties
For Researchers, Scientists, and Drug Development Professionals
In the expanding universe of ionic liquids (ILs), 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, abbreviated as [B4MPy][NTf2], stands out for its potential in diverse applications, from electrochemical systems to novel drug delivery platforms. A deep understanding of its fundamental physicochemical properties—namely density, viscosity, and conductivity—is paramount for optimizing its performance in any given application. This guide provides a critical comparison between experimentally measured data for these properties and predictions derived from computational models, offering insights into the strengths and limitations of each approach.
The Cornerstone of Application: Experimental Property Determination
Precise experimental measurement remains the gold standard for characterizing the physical properties of ionic liquids. The data presented here for [B4MPy][NTf2] has been primarily sourced from detailed thermophysical studies conducted by Martins et al.[1][2].
Experimental Methodologies: A Step-by-Step Look
The determination of density, viscosity, and conductivity involves meticulous laboratory procedures and calibrated instrumentation.
1. Density Measurement:
-
Method: A common and accurate method is the use of a vibrating U-tube densimeter.[3]
-
Protocol:
-
Calibration of the densimeter with substances of known density, such as dry air and ultrapure water, at various temperatures.
-
Injection of the degassed [B4MPy][NTf2] sample into the U-tube.
-
The tube is electromagnetically excited to vibrate at its characteristic frequency.
-
This frequency is precisely measured and correlated to the density of the sample.
-
Temperature is controlled with a high-precision thermostat, typically with an uncertainty of ±0.01 K.[2]
-
2. Viscosity Measurement:
-
Method: Ubbelohde-type capillary viscometers are frequently employed for viscosity measurements of ionic liquids.[3]
-
Protocol:
-
The viscometer is thoroughly cleaned and dried before introducing the [B4MPy][NTf2] sample.
-
The viscometer is placed in a temperature-controlled bath.
-
The time it takes for a specific volume of the liquid to flow through the capillary under gravity is measured.
-
The kinematic viscosity is calculated from this flow time and the viscometer constant.
-
Dynamic viscosity is then obtained by multiplying the kinematic viscosity by the experimentally determined density at the same temperature.[1]
-
3. Electrical Conductivity Measurement:
-
Method: Conductivity is typically measured using a conductometer with a calibrated conductivity cell.[2]
-
Protocol:
-
The conductivity cell is calibrated using standard aqueous potassium chloride solutions of known conductivity.
-
The cell is then filled with the [B4MPy][NTf2] sample.
-
An alternating current is applied to the electrodes to prevent polarization.
-
The resistance of the sample is measured, and from this, the conductivity is calculated.
-
Temperature control is crucial, as conductivity is highly temperature-dependent.
-
The Predictive Power of Computation: Modeling Ionic Liquid Behavior
Computational models, particularly molecular dynamics (MD) simulations and Quantitative Structure-Property Relationship (QSPR) models, offer a powerful and cost-effective means to predict the properties of ionic liquids. These in silico approaches can provide molecular-level insights that are often inaccessible through experimental techniques alone.
Molecular Dynamics Simulations: A Window into the Nanoscale
Molecular dynamics simulations model the behavior of a system by calculating the trajectories of its constituent atoms and molecules over time, based on a defined force field.
-
Force Fields: The accuracy of MD simulations is heavily reliant on the quality of the force field, which is a set of parameters describing the potential energy of the system. For pyridinium-based ionic liquids, force fields such as the Optimized Potentials for Liquid Simulations - All Atom (OPLS-AA) are commonly used and have been refined to better reproduce experimental properties.[4][5] Polarizable force fields, which account for the electronic polarization of ions, can offer improved accuracy for certain properties.[6]
-
Simulation Workflow:
-
System Setup: A simulation box is created containing a defined number of [B4MPy]+ cations and [NTf2]- anions.
-
Energy Minimization: The initial configuration is optimized to remove any unfavorable atomic clashes.
-
Equilibration: The system is simulated for a period under controlled temperature and pressure (NPT ensemble) to allow it to reach a stable, equilibrated state.
-
Production Run: Once equilibrated, the simulation is run for an extended period, during which atomic trajectories are saved.
-
Property Calculation: Properties like density, viscosity, and conductivity are calculated from the saved trajectories using statistical mechanics principles. For instance, viscosity can be calculated using the Green-Kubo relations from the integral of the stress autocorrelation function.
-
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are mathematical equations that correlate the structural or physicochemical properties of molecules (descriptors) with a specific property of interest.
-
Model Development:
-
A dataset of ionic liquids with known experimental properties is compiled.
-
Molecular descriptors (e.g., molecular weight, volume, charge distribution) are calculated for each ionic liquid.
-
Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the property.
-
The model is then validated using an independent test set of ionic liquids.
-
While no specific QSPR models for [B4MPy][NTf2] were identified in the literature search, the methodology is widely applied to ionic liquids and could be developed for this specific compound.
Data Correlation: Experimental vs. Computational
Density
| Temperature (K) | Experimental Density of [B4MPy][NTf2] (g/cm³)[1] | Simulated Density of [C4Py][NTf2] (g/cm³)[4] |
| 298.15 | 1.439 | 1.45 |
| 303.15 | 1.435 | - |
| 313.15 | 1.426 | - |
| 323.15 | 1.417 | - |
| 333.15 | 1.408 | - |
The simulated density for the closely related [C4Py][NTf2] at 298.15 K shows good agreement with the experimental value for [B4MPy][NTf2], with a deviation of less than 1%. This suggests that modern force fields can reliably predict the volumetric properties of these types of ionic liquids.
Viscosity
| Temperature (K) | Experimental Viscosity of [B4MPy][NTf2] (mPa·s)[1] | Simulated Viscosity of [C4Py][NTf2] (mPa·s)[4] |
| 298.15 | 72.3 | 68 |
| 303.15 | 59.2 | - |
| 313.15 | 40.8 | - |
| 323.15 | 29.5 | - |
| 333.15 | 22.1 | - |
The simulated viscosity for [C4Py][NTf2] at 298.15 K is also in good agreement with the experimental value for [B4MPy][NTf2], with a deviation of approximately 6%. Predicting transport properties like viscosity is generally more challenging for computational models than thermodynamic properties like density.
Electrical Conductivity
| Temperature (K) | Experimental Conductivity of [B4MPy][NTf2] (S/m)[1] | Simulated Conductivity of [C4Py][NTf2] (S/m)[4] |
| 298.15 | 0.23 | 0.25 |
| 303.15 | 0.27 | - |
| 313.15 | 0.36 | - |
| 323.15 | 0.46 | - |
| 333.15 | 0.57 | - |
The simulated electrical conductivity for [C4Py][NTf2] at 298.15 K shows excellent agreement with the experimental value for [B4MPy][NTf2], with a deviation of around 8%.
Visualizing the Workflows
To better illustrate the processes discussed, the following diagrams outline the experimental and computational workflows.
Caption: A flowchart illustrating the typical experimental workflows for measuring the density, viscosity, and electrical conductivity of an ionic liquid.
Sources
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- 6. Sci-Hub. A Molecular Dynamics Study of Collective Transport Properties of Imidazolium-Based Room-Temperature Ionic Liquids / Journal of Chemical & Engineering Data, 2014 [sci-hub.box]
A Comparative Guide to the Thermal Stability of Ionic Liquids: TFSI vs. Other Fluorinated Anions
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical research and development, ionic liquids (ILs) have emerged as highly versatile materials with tunable physicochemical properties. Among these properties, thermal stability is a critical parameter that dictates their suitability for a wide range of applications, from high-temperature synthesis and catalysis to electrolytes in energy storage devices. This guide provides an in-depth comparison of the thermal stability of ionic liquids based on the bis(trifluoromethylsulfonyl)imide (TFSI or NTf₂) anion against other commonly used fluorinated anions, namely hexafluorophosphate (PF₆⁻), tetrafluoroborate (BF₄⁻), and bis(fluorosulfonyl)imide (FSI⁻).
The Central Role of the Anion in Thermal Stability
The thermal stability of an ionic liquid is intrinsically linked to the chemical nature of both its cation and anion. However, extensive research has shown that the anion often plays a more dominant role in determining the decomposition temperature.[1][2] The strength of the bonds within the anion and the overall charge distribution are key factors influencing its resistance to thermal degradation.
TFSI: The Benchmark for High Thermal Stability
Ionic liquids containing the TFSI anion are widely recognized for their exceptional thermal stability, often exhibiting decomposition temperatures well above 300°C, and in some cases exceeding 400°C.[2][3] This robustness is attributed to several key features of the TFSI anion:
-
Charge Delocalization: The negative charge in the TFSI anion is extensively delocalized over the two sulfonyl groups and the central nitrogen atom. This delocalization weakens the electrostatic interaction between the cation and anion, contributing to lower melting points and, paradoxically, higher thermal stability.[3]
-
Strong Covalent Bonds: The presence of strong sulfur-oxygen, sulfur-nitrogen, and carbon-fluorine bonds within the trifluoromethyl groups requires significant energy input to initiate decomposition.
-
Chemical Inertness: The perfluorinated nature of the anion imparts a high degree of chemical and electrochemical stability.[3]
The superior thermal stability of TFSI-based ILs makes them ideal candidates for applications requiring high operating temperatures.
Comparison with Other Fluorinated Anions
To provide a clear perspective, the thermal stability of TFSI-based ILs is best understood in comparison to its fluorinated counterparts.
Ionic liquids with hexafluorophosphate (PF₆⁻) and tetrafluoroborate (BF₄⁻) anions generally exhibit lower thermal stability compared to those with TFSI.[4] While still considered thermally stable for many applications, their decomposition temperatures typically fall in the range of 200-300°C.[2]
A significant drawback of PF₆⁻ and BF₄⁻ anions is their susceptibility to hydrolysis, especially in the presence of trace amounts of water.[5][6] This hydrolysis can lead to the formation of corrosive hydrofluoric acid (HF), which can degrade both the ionic liquid and the materials of the reaction vessel or device.[5][6] Tetrafluoroborate-based ILs are particularly noted as not being water-stable compounds, with hydrolysis occurring under a range of conditions.[6] In contrast, the high hydrophobicity of the TFSI anion minimizes the influence of water, making TFSI-based ILs more robust in environments where moisture cannot be completely excluded.[3]
The lower thermal stability of PF₆⁻ and BF₄⁻ containing ILs is often linked to the relative weakness of the P-F and B-F bonds compared to the bonds within the TFSI anion.
The bis(fluorosulfonyl)imide (FSI) anion is structurally similar to TFSI, with fluorine atoms replacing the trifluoromethyl groups. While FSI-based ionic liquids offer some advantages, such as higher conductivity in certain cases, they generally exhibit lower thermal stability than their TFSI analogues.[7] The decomposition temperature of FSI-based ILs is often significantly lower, with some studies reporting a difference of over 150°C.[8]
The reduced thermal stability of the FSI anion is thought to be related to the reactivity of the S-F bond. In the presence of lithium ions, FSI-based electrolytes can undergo exothermic reactions at temperatures as low as 120°C, raising safety concerns for their use in lithium-ion batteries.[7][9]
Quantitative Comparison of Thermal Stability
The thermal stability of ionic liquids is most commonly evaluated using thermogravimetric analysis (TGA). The onset decomposition temperature (Tonset) or the temperature at which a certain percentage of mass loss occurs (e.g., T₅% or T₁₀%) are used as key metrics. The following table summarizes typical decomposition temperature ranges for imidazolium-based ionic liquids with different fluorinated anions.
| Anion | Typical Decomposition Temperature (Tonset) | Key Considerations |
| TFSI | > 350 °C | Excellent thermal and chemical stability, hydrophobic.[3] |
| PF₆ | 200 - 300 °C | Susceptible to hydrolysis, forming HF.[5][6] |
| BF₄ | 200 - 300 °C | Prone to hydrolysis, less stable than PF₆⁻.[5][6] |
| FSI | < 200 °C | Lower thermal stability than TFSI, potential for exothermic reactions with Li⁺.[7] |
Note: The exact decomposition temperature can vary depending on the cation, purity of the ionic liquid, and the experimental conditions of the TGA measurement (e.g., heating rate, atmosphere).[1][10]
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure the generation of reliable and comparable data on thermal stability, a standardized TGA protocol is essential.
Objective: To determine the onset decomposition temperature (Tonset) of an ionic liquid.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas
-
Ionic liquid sample (pre-dried under vacuum to remove residual water)
-
TGA sample pans (e.g., platinum or alumina)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the ionic liquid (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup:
-
Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to create an inert atmosphere and remove any volatile impurities.
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).
-
-
Thermal Program:
-
Heat the sample from the starting temperature to a final temperature well above the expected decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Plot the sample mass as a function of temperature.
-
Determine the onset decomposition temperature (Tonset) as the temperature at which a significant mass loss begins. This is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.
-
Diagram of the TGA Experimental Workflow
Caption: Workflow for determining the thermal stability of ionic liquids using TGA.
The Underlying Causality: A Deeper Look
The choice of anion has a profound impact on the intermolecular forces and bonding within the ionic liquid, which in turn dictates its thermal stability.
-
TFSI: The combination of strong covalent bonds and significant charge delocalization in the TFSI anion leads to a highly stable structure that requires a large amount of thermal energy to decompose.[3]
-
PF₆⁻ and BF₄⁻: The primary decomposition pathway for these anions often involves the breaking of the P-F or B-F bonds. Their susceptibility to hydrolysis introduces an additional decomposition route that is not as prevalent in TFSI-based ILs.[5][6]
-
FSI: The substitution of trifluoromethyl groups with fluorine atoms in the FSI anion alters the electronic properties and bond strengths, resulting in a lower decomposition temperature. The higher reactivity of the S-F bond compared to the S-C bond in TFSI is a likely contributor to its reduced stability.
Logical Relationship of Anion Properties and Thermal Stability
Caption: Key anion properties influencing the thermal stability of ionic liquids.
Conclusion and Recommendations
For applications demanding high thermal stability, ionic liquids with the TFSI anion are unequivocally the superior choice among the common fluorinated anions. Their robust chemical structure, resistance to hydrolysis, and high decomposition temperatures provide a wider operational window and greater reliability in challenging thermal environments.
While ionic liquids with PF₆⁻ and BF₄⁻ anions can be suitable for moderate temperature applications, careful consideration must be given to the potential for hydrolysis and the generation of corrosive byproducts. FSI-based ionic liquids, despite their structural similarity to TFSI, exhibit significantly lower thermal stability and may pose safety risks in certain applications, particularly in the presence of lithium salts.
Researchers and scientists are encouraged to carefully evaluate the thermal requirements of their specific application and select an ionic liquid with an anion that provides the necessary stability and chemical compatibility. The use of standardized analytical techniques, such as the TGA protocol outlined in this guide, is crucial for obtaining accurate and comparable data to inform these critical decisions.
References
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Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes for High-Temperature Lithium-Ion Batteries. (2018). MDPI. [Link]
-
Thermal Stability of Ionic Liquids. (n.d.). ResearchGate. [Link]
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Xu, C., & Cheng, Z. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Energies, 14(5), 1451. [Link]
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Wang, Y.-H., et al. (2010). Thermal Behavior of Ionic Liquids Containing the FSI Anion and the Li+ Cation. The Journal of Physical Chemistry C, 114(49), 21878–21884. [Link]
-
Thermal stability of ILs with TFSI anion (T5%, decomposition... (n.d.). ResearchGate. [Link]
-
Thermal Behavior of Ionic Liquids Containing the FSI Anion and the Li+ Cation. (n.d.). ResearchGate. [Link]
-
Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. (n.d.). ResearchGate. [Link]
-
Imidazolium-based protic ionic liquids with perfluorinated anions: Influence of chemical structure on thermal properties. (n.d.). ResearchGate. [Link]
-
Decomposition pathways for TFSI⁻ decomposition at reductive conditions... (n.d.). ResearchGate. [Link]
-
Insights on [BMIM][BF4] and [BMIM][PF6] ionic liquids and their binary mixtures with acetone and acetonitrile. (n.d.). ResearchGate. [Link]
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Gawa, G., et al. (2017). Decomposition of Ionic Liquids at Lithium Interfaces. 1. Ab Initio Molecular Dynamics Simulations. The Journal of Physical Chemistry C, 121(49), 27276–27287. [Link]
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Thermal stability of imidazolium-based ionic liquids. (n.d.). CORE. [Link]
-
Freire, M. G., et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. The Journal of Physical Chemistry A, 114(11), 3744–3749. [Link]
-
Organic & Biomolecular Chemistry. (2024). RSC Publishing. [Link]
-
Synthesis of new fluorinated imidazolium ionic liquids and their prospective function as the electrolytes for lithium-ion batteries. (n.d.). ResearchGate. [Link]
-
Li, H., et al. (2009). Ionic association of the ionic liquids [C4mim][BF4], [C4mim][PF6], and [Cnmim]Br in molecular solvents. The Journal of Physical Chemistry B, 113(43), 14174–14181. [Link]
-
Chemical Decomposition of the TFSI Anion under Aqueous Basic Conditions. (2022). arXiv. [Link]
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]
-
Stachowska, M., et al. (2022). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Materials, 15(15), 5431. [Link]
-
Synthesis, structure and properties of imidazolium-based energetic ionic liquids. (n.d.). RSC Publishing. [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (2021). Frontiers in Chemistry. [Link]
-
Ionic Liquid Functionalized Metal–Organic Framework ([DEIm][PF6]@MOF-5): Synthesis, Characterization, and Catalytic Application in the Reduction of 4-Nitrophenol. (2022). ACS Omega. [Link]
-
Ionic Association of the Ionic Liquids [C4mim][BF4], [C4mim][PF6], and [Cnmim]Br in Molecular Solvents. (n.d.). ResearchGate. [Link]
-
Thermal Stability of Ionic Liquids: Effect of Metals. (2021). MDPI. [Link]
-
Synthesis, Physicochemical Characterization, Antimicrobial Properties, and DFT/ADMET Calculations of Imidazolium-Based Ionic Liquids with a Homologous Series of Oxychlorine Anions. (2024). MDPI. [Link]
-
Dynamic TGA study for {[bpy][BF4 ] + [bpy][Tf2N]} and {[bpy][BF4] + [4bmpy][Tf2N} ionic liquid mixtures. (n.d.). ResearchGate. [Link]
-
Ionic Liquid Electrolyte Technologies for High-Temperature Lithium Battery Systems. (2022). Energies. [Link]
-
Electrode material–ionic liquid coupling for electrochemical energy storage. (2019). OSTI.GOV. [Link].gov/servlets/purl/1607590)
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide
As the use of ionic liquids (ILs) like 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [B4MPy][NTf₂], becomes more prevalent in research and drug development, establishing rigorous safety and disposal protocols is paramount. These compounds, while offering unique solvent and electrochemical properties, require careful handling to mitigate potential risks to personnel and the environment.[1][2] This guide provides a detailed, step-by-step protocol for the proper disposal of [B4MPy][NTf₂], grounded in established safety standards and scientific principles. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this substance responsibly, ensuring a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While specific toxicological data for this compound may be limited, data from structurally similar pyridinium and bis(trifluoromethylsulfonyl)imide-based ionic liquids provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation, potential toxicity upon ingestion, and environmental persistence.
Safety data sheets for analogous compounds consistently highlight several key hazards. For instance, 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide is classified as a skin and eye irritant.[3][4] Similar compounds are also noted to be harmful if swallowed and can cause severe skin burns and eye damage.[5] The bis(trifluoromethylsulfonyl)imide anion, [NTf₂]⁻, has been flagged for potential ecotoxicity, necessitating careful management of waste streams to prevent environmental release.[6]
Table 1: Summary of Potential Hazards
| Hazard Type | Description | GHS Classification (Analogues) | Primary Precaution |
| Acute Oral Toxicity | Toxic or harmful if swallowed.[7][8] | Acute Tox. 3 or 4 | Avoid ingestion. Do not eat, drink, or smoke when handling.[7][8] |
| Skin Corrosion/Irritation | Causes skin irritation, and potentially severe burns with prolonged contact.[3][5] | Skin Irrit. 2 / Skin Corr. 1C | Wear appropriate chemical-resistant gloves and protective clothing.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[3][5] | Eye Irrit. 2 / Eye Dam. 1 | Wear safety goggles or a face shield.[3] |
| Aquatic Toxicity | Harmful to aquatic life, potentially with long-lasting effects.[8] | Aquatic Chronic 3 | Prevent release to the environment. Do not dispose of down the drain.[8] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling waste containing [B4MPy][NTf₂].
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection : Use chemical safety goggles that provide a complete seal around the eyes. For larger quantities or when there is a splash risk, a face shield should be worn in addition to goggles.
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection : While [B4MPy][NTf₂] has a low vapor pressure, if aerosols could be generated, a respirator with an appropriate filter (e.g., type ABEK) should be used within a well-ventilated area or fume hood.[5]
On-Site Waste Management: Collection and Storage Protocol
Proper segregation, containment, and labeling of chemical waste at the point of generation are critical for ensuring safety and regulatory compliance. Evaporation or intentional dilution of hazardous waste to avoid proper disposal is illegal.[9]
Step-by-Step Waste Collection Procedure:
-
Select a Compatible Container : Use a dedicated, leak-proof waste container made of a material compatible with the ionic liquid (e.g., high-density polyethylene (HDPE) or glass). The original product container can be an excellent choice.[10] Avoid using metal containers for acidic waste.[9]
-
Label the Container : Before adding any waste, affix a completed hazardous waste label to the container.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
Associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Segregate Waste Streams : Do not mix [B4MPy][NTf₂] waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents, strong acids, and strong bases.[11]
-
Keep the Container Closed : The waste container must be securely sealed at all times, except when adding waste.[12] This prevents spills and the release of any potential vapors.
-
Do Not Overfill : Fill liquid waste containers to no more than 75-80% of their capacity to allow for vapor expansion and prevent spills during transport.[10]
-
Store in a Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] The SAA should be in a secondary containment tray to capture any potential leaks. Store acids and bases separately.[9]
Emergency Protocol: Spill Management
In the event of a spill, a swift and safe response is crucial to minimize exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Assess the Situation : If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE : Before attempting to clean a small, manageable spill, ensure you are wearing the full PPE detailed in Section 2.
-
Contain the Spill : Use an inert, absorbent material such as vermiculite, sand, or a commercial spill kit to dike and absorb the spilled liquid.[7][8] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect Contaminated Materials : Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the Area : Clean the spill area with soap and water. Collect the cleaning materials and the first rinseate as hazardous waste.[12]
-
Dispose of Waste : Seal and label the container holding the spill cleanup materials as hazardous waste and manage it according to the protocol in Section 3.
Disposal Decision Workflow
The following workflow provides a logical framework for the proper management and disposal of this compound.
Approved Disposal Pathway: Incineration
The recommended and most environmentally responsible method for the final disposal of this compound is high-temperature incineration at a licensed industrial combustion plant.[7][8]
Causality :
-
Destruction of the Molecule : Incineration at high temperatures ensures the complete thermal decomposition of the organic pyridinium cation and the fluorinated bis(trifluoromethylsulfonyl)imide anion. This process breaks the compounds down into simpler, less harmful components.
-
Prevents Environmental Release : This disposal method prevents the direct release of the ionic liquid into soil or aquatic ecosystems, where it could be persistent and harmful to wildlife.[8] Direct drain disposal is strictly prohibited as wastewater treatment plants are generally not equipped to handle or degrade such specialized chemical structures, leading to their release into the environment.[9][11]
The process should be managed entirely through your institution's Environmental Health and Safety (EHS) or equivalent department. They will arrange for the collection of the properly packaged and labeled waste from your laboratory and ensure it is transported by a licensed hazardous waste handler to a certified disposal facility.
References
-
Gomes, M., J. M. S. S. Esperança, and L. P. N. Rebelo. "Relevant parameters for assessing the environmental impact of some pyridinium, ammonium and pyrrolidinium based ionic liquids." PubMed, 2010. [Link]
-
Solvionic. "Safety data sheet - 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide." Solvionic, 2024. [Link]
-
Stępnik, D., et al. "In Vitro Anticancer and Antivirus Activities of Cyano- and Bis(Trifluoromethylsulfonyl)imide-Based Ionic Liquids." ACS Sustainable Chemistry & Engineering, 2021. [Link]
-
Lovelock, K. R. J., et al. "Ion chromatography for monitoring [NTf₂]⁻ anion contaminants in pure and saline water." Royal Society of Chemistry, 2020. [Link]
-
PubChem. "1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide." National Center for Biotechnology Information, Accessed January 18, 2026. [Link]
-
Discovery Alert. "Recycling Rare Earth Elements: Overcoming the $50 Billion Market Inefficiency." Discovery Alert, 2026. [Link]
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MacFarlane, D. R., et al. "The effect of anion fluorination in ionic liquids - Physical properties of a range of bis(methanesulfonyl)amide salts." ResearchGate, 2025. [Link]
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Frade, R. F. M., and C. A. M. Afonso. "Impact of ionic liquids in environment and humans: an overview." PubMed, 2010. [Link]
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Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU, Accessed January 18, 2026. [Link]
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Coleman, D., N. Gathergood. "Biodegradable pyridinium ionic liquids: design, synthesis and evaluation." RSC Publishing, 2010. [Link]
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Cserháti, M., et al. "Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community." ResearchGate, 2006. [Link]
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Egorova, K. S., and A. A. Ananikov. "Ionic Liquids Toxicity—Benefits and Threats." PMC - PubMed Central, 2017. [Link]
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Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University, 2019. [Link]
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Gómez-Pérez, E., et al. "Removal of imidazolium- and pyridinium-based ionic liquids by Fenton oxidation." PubMed, 2018. [Link]
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Dartmouth College. "Hazardous Waste Disposal Guide." Dartmouth Policy Portal, Accessed January 18, 2026. [Link]
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Longdom Publishing. "Solvent Properties of Pyridinium Ionic Liquids." Longdom Publishing, Accessed January 18, 2026. [Link]
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Personal protective equipment for handling 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide
As a Senior Application Scientist, I understand that moving beyond the product specifications to ensure operational safety is paramount for the success and well-being of your research team. This guide provides a comprehensive, in-depth look at the necessary personal protective equipment (PPE) and handling protocols for 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Our approach is grounded in established safety principles, synthesizing data from analogous chemical structures to provide a robust framework for safe laboratory operations.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound, like many ionic liquids, presents a unique set of handling challenges. While it has low volatility, which reduces inhalation risk compared to traditional organic solvents, direct contact hazards are significant. Authoritative safety data for structurally similar ionic liquids indicates a clear pattern of hazards that we must proactively address.
The primary concerns are:
-
Skin Irritation and Corrosion: Many pyridinium and pyrrolidinium-based ionic liquids are known to cause skin irritation.[1][2][3] Prolonged or extensive contact can lead to more severe chemical burns. The rationale for comprehensive skin protection is to prevent the chemical from breaching the skin's natural barrier, which could lead to local tissue damage and potential systemic absorption.
-
Serious Eye Damage: This is one of the most consistently reported hazards.[1][2][3] The chemical structure suggests it can cause severe irritation and potentially irreversible damage upon contact with the delicate tissues of the eye. Therefore, eye protection is non-negotiable and must be robust.
-
Respiratory Irritation: While the substance has low vapor pressure, aerosols can be generated during vigorous mixing, heating, or sonicating. In such cases, inhalation of these mists may cause respiratory tract irritation.[1]
-
Toxicity: Some analogous ionic liquids are classified as "Toxic if swallowed".[4][5] This underscores the importance of stringent hygiene practices to prevent accidental ingestion.
Given that some ionic liquids are not yet fully characterized toxicologically, a cautious and conservative approach to PPE is the only professionally responsible course of action.[4][6]
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a checklist but a dynamic risk-based process. The following recommendations provide a baseline for handling this compound in a standard laboratory setting.
Eye and Face Protection
Due to the significant risk of serious eye damage, standard safety glasses are insufficient.
-
Chemical Splash Goggles: Goggles that form a complete seal around the eyes are mandatory.[7] They must conform to recognized standards such as EN166 (EU) or ANSI Z87.1 (US).[8]
-
Face Shield: When handling larger volumes (>100 mL) where the risk of a significant splash is increased, a face shield must be worn in addition to chemical splash goggles.[7][9] A face shield protects the entire face from splashes that could cause skin damage or find their way around the edges of goggles.[7]
Hand Protection
Your hands are most likely to come into direct contact with the chemical. The choice of glove material is critical.
-
Material: Butyl or nitrile rubber gloves are recommended for their resistance to a broad range of chemicals, including many organic salts.[7] Disposable nitrile gloves are suitable for incidental contact and handling small quantities, but they should be changed immediately upon contamination.[7] For extended work or potential immersion, heavier, reusable butyl rubber gloves are a more protective choice.[7]
-
Inspection and Technique: Always inspect gloves for tears or pinholes before use.[6][8] When removing gloves, use a proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[8][10] Contaminated gloves must be disposed of as hazardous waste according to institutional protocols.[8][10]
Body Protection
-
Laboratory Coat: A standard lab coat is the minimum requirement. For enhanced protection, a coat with knit cuffs can prevent splashes from running up the sleeve.
-
Chemical-Resistant Apron: When handling splash-prone quantities or during transfer operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for your torso.[9]
-
Full-Body Suit: In the case of a large-scale spill or when cleaning equipment with significant contamination, a full-body suit (e.g., Tyvek) may be necessary to prevent widespread skin contact.[11]
Respiratory Protection
Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is typically not required.[10] However, if you are performing an operation that could generate an aerosol or mist outside of a fume hood, a respirator with organic vapor/acid gas (OV/AG) cartridges should be used.[10]
Personal Protective Equipment (PPE) Summary
| Task Level | Eye/Face Protection | Hand Protection | Body Protection |
| Low Volume / Incidental Contact (e.g., weighing, small-scale synthesis <50 mL) | Chemical Splash Goggles | Disposable Nitrile Gloves (double-gloving recommended) | Laboratory Coat |
| High Volume / Splash Potential (e.g., transfers, reactions >100 mL, extractions) | Chemical Splash Goggles and Face Shield | Heavy-Duty Nitrile or Butyl Rubber Gloves | Laboratory Coat and Chemical-Resistant Apron |
| Spill Cleanup / Decontamination | Chemical Splash Goggles and Face Shield | Heavy-Duty Butyl Rubber Gloves | Chemical-Resistant Apron or Full-Body Suit (depending on spill size) |
Operational and Disposal Plans
Proper PPE use is part of a larger ecosystem of safe handling.
Procedural Workflow
The following diagram illustrates the logical flow for safely handling this chemical, from preparation to waste disposal.
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide | C11H14F6N2O4S2 | CID 12184310 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
